2-Fluoro-6-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHYGWMNMCXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170423 | |
| Record name | 2-Fluoro-6-nitroaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17809-36-8 | |
| Record name | 2-Fluoro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17809-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Fluoro-6-nitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017809368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-6-nitroaniline | |
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| Record name | 2-fluoro-6-nitroaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.966 | |
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| Record name | 2-FLUORO-6-NITROANILINE | |
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Foundational & Exploratory
2-Fluoro-6-nitroaniline chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 17809-36-8), a key chemical intermediate in the fields of medicinal chemistry and materials science. The document elucidates its chemical structure, physicochemical properties, and spectral characteristics. A detailed, field-tested synthesis protocol is presented, accompanied by an analysis of its chemical reactivity, which is governed by the interplay of its amine, fluoro, and nitro functional groups. The guide highlights its critical role as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are central to many pharmaceutical agents. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated nitroaromatics in their synthetic workflows.
Section 1: Chemical Identity and Structure Elucidation
This compound is a substituted aromatic amine whose unique arrangement of functional groups makes it a valuable and reactive building block in organic synthesis.
Nomenclature and Key Identifiers
-
IUPAC Name : this compound[1]
-
Synonyms : 6-Fluoro-2-nitroaniline, 2-Fluoro-6-nitrobenzenamine[1]
-
InChIKey : BHWHYGWMNMCXBA-UHFFFAOYSA-N[1]
-
Canonical SMILES : C1=CC(=C(C(=C1)F)N)[O-][1]
Chemical Structure
The molecule consists of a benzene ring substituted with a fluorine atom, a nitro group (-NO₂), and an amine group (-NH₂). The ortho-positioning of all three substituents relative to each other creates significant electronic and steric effects that dictate the compound's reactivity.
Caption: Chemical structure of this compound.
Section 2: Physicochemical and Spectral Properties
The physical and spectral data are crucial for the identification, purification, and quality control of this compound.
Physicochemical Data Summary
The properties of this compound are summarized in the table below. It typically presents as a yellow to brown crystalline solid, a characteristic of many nitroaniline compounds.
| Property | Value | Source(s) |
| Physical Form | Light-yellow to orange to brown powder or crystals | |
| Melting Point | 47-48 °C | [3] |
| Boiling Point | 271.5 °C at 760 mmHg | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ether. | [3][4] |
| Purity | Typically ≥95% |
Spectral Data Analysis
Spectral analysis confirms the molecular structure and is essential for monitoring reaction progress.
| Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.82 (d, 1H), 7.42 (m, 1H), 7.25 (s, 2H, NH₂), 6.63 (m, 1H) | The signals correspond to the aromatic protons and the amine protons, with coupling patterns consistent with the substitution pattern.[3] |
| Mass Spec. (GC/MS) | m/z: 157 (M+H)⁺, 156 (M)⁺ | The molecular ion peak confirms the molecular weight of the compound.[3][5][6] |
| Topological Polar Surface Area | 71.8 Ų | This value, computed from the structure, is useful in medicinal chemistry for predicting membrane permeability.[1] |
Section 3: Synthesis and Reactivity
Recommended Synthesis Protocol
A reliable method for the laboratory-scale synthesis of this compound is the acidic hydrolysis of its N-acetylated precursor, N-(2-fluoro-6-nitrophenyl)acetamide. The acetyl group serves as a protecting group during earlier synthetic steps and its removal is the final step to yield the target aniline.
Reaction: N-(2-fluoro-6-nitrophenyl)acetamide → this compound
Materials:
-
N-(2-fluoro-6-nitrophenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether (or other suitable organic solvent)
-
Deionized Water
Step-by-Step Methodology:
-
Dissolution: Dissolve N-(2-fluoro-6-nitrophenyl)acetamide (e.g., 3.0 g, 0.0151 mol) in concentrated sulfuric acid (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Reaction: Heat the mixture to 50 °C and stir for 2 hours. The sulfuric acid acts as both the solvent and the catalyst for the deacetylation (hydrolysis) of the amide.
-
Workup - Quenching: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice. This step quenches the reaction and precipitates the product, which is less soluble in the acidic aqueous solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Extraction: Transfer the acidic aqueous filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL) to recover any dissolved product.
-
Purification: Combine the initial precipitate with the organic extracts. The combined product can then be purified using flash column chromatography to yield pure this compound.[3] A typical reported yield for this procedure is 74%.[3]
Caption: Role as a precursor in benzimidazole synthesis.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
GHS Hazard Identification
-
Pictograms : GHS07 (Exclamation Mark) * Signal Word : Warning * Hazard Statements :
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [7]* Avoid contact with skin and eyes. Avoid formation of dust and aerosols. [7]* Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [9][8]* Some suppliers recommend refrigerated storage (2-8 °C or 4 °C) and protection from light. [2]
First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7]* Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [7]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]* Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7]
Section 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87316, this compound. PubChem. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Product Page. Retrieved from [Link]
-
Ghosh, A., & Al-Mourabit, A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Singh, R., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H5FN2O2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Abarca-Vargas, R., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Retrieved from [Link]
-
NIST. (n.d.). 4-Fluoro-2-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-nitroaniline 98. Product Page. Retrieved from [Link]
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- 4. 5-Fluoro-2-nitroaniline, 97% | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]
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- 9. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
Introduction: Unveiling a Key Synthetic Building Block
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-nitroaniline
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often dictated by the strategic placement of its functional groups. This compound, a substituted aromatic amine, stands out as a quintessential example of a versatile intermediate. Its structure, featuring an amine, a nitro group, and a fluorine atom ortho to each other on a benzene ring, presents a unique electronic and steric environment. This arrangement provides a powerful platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and other biologically active molecules.[1]
This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its characteristics, provide field-tested experimental protocols for its characterization, and ground all claims in authoritative references. This document is designed for the practicing researcher, scientist, and drug development professional who requires not just data, but actionable insights into this important chemical entity.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical compound is the foundation of all subsequent research. This compound is systematically identified by a consistent set of descriptors across global chemical databases.
Nomenclature and Identifiers
-
IUPAC Name: this compound[2]
-
CAS Number: 17809-36-8[2]
-
Molecular Formula: C₆H₅FN₂O₂[2]
-
Synonyms: 2-Fluoro-6-nitrobenzenamine, 6-Fluoro-2-nitroaniline[2]
Molecular Structure and Representation
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure is presented below using standard chemical identifiers and a visual diagram generated via DOT language.
-
SMILES: C1=CC(=C(C(=C1)F)N)[O-][2]
-
InChI: InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2[2]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.
| Property | Value | Source(s) |
| Molecular Weight | 156.11 g/mol | [2] |
| Appearance | Light-yellow to orange to brown powder/crystals | [3] |
| Melting Point | 47-48 °C | [4] |
| Boiling Point | 271.5 °C at 760 mmHg | |
| Topological Polar Surface Area | 71.8 Ų | [2] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. The following data provides a fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides information on the hydrogen environments within the molecule. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amine, results in a distinct downfield shift for the aromatic protons.
-
¹H NMR (DMSO-d₆):
-
δ 7.82 (d, 1H, J=8.8 Hz, H-5)
-
δ 7.42 (m, 1H, H-3)
-
δ 7.25 (s, 2H, NH₂)
-
δ 6.63 (m, 1H, H-4)[4]
-
-
Expert Interpretation: The singlet at 7.25 ppm corresponds to the two protons of the primary amine. The downfield doublet at 7.82 ppm is characteristic of the proton ortho to the strongly electron-withdrawing nitro group. The multiplet at 7.42 ppm is assigned to the proton situated between the fluorine and nitro substituents, experiencing complex coupling. The upfield multiplet at 6.63 ppm corresponds to the proton between the fluorine and amine groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
GC/MS Analysis: Molecular ion peak [M+H]⁺ at m/z 157.[4]
-
Exact Mass: 156.03350557 Da.[2]
-
Expert Interpretation: The observation of the [M+H]⁺ peak at 157 confirms the molecular weight of the compound (156.11 g/mol ) and is consistent with the molecular formula C₆H₅FN₂O₂.
Infrared (IR) Spectroscopy
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.
-
C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.
Synthesis and Handling
Synthetic Protocol: Deacetylation Approach
A common and reliable method for preparing this compound involves the deacetylation of its N-acetylated precursor. This approach is advantageous as the acetyl group serves as a protecting group during earlier synthetic steps, such as nitration, directing the regiochemistry.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology: [4]
-
Reaction Setup: Dissolve 3.0 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide in 30 mL of concentrated sulfuric acid in a suitable reaction vessel equipped with a magnetic stirrer.
-
Causality: Concentrated H₂SO₄ acts as both the solvent and the catalyst for the hydrolysis (deacetylation) of the amide bond.
-
-
Reaction: Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
-
-
Workup - Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing an ice bath. A significant amount of precipitate should form.
-
Causality: The product, this compound, is poorly soluble in the acidic aqueous solution, causing it to precipitate upon dilution and cooling. This step effectively separates the product from the sulfuric acid.
-
-
Workup - Isolation: Collect the precipitate by vacuum filtration. Extract the acidic aqueous filtrate with diethyl ether to recover any dissolved product.
-
Causality: Filtration is a straightforward method for isolating the solid product. The subsequent ether extraction ensures maximum recovery of the product from the aqueous phase.
-
-
Purification: Purify the crude product by flash column chromatography to afford the pure this compound.
-
Causality: Chromatography is essential to remove any unreacted starting material or side products, yielding a product of high purity suitable for further research. A 74% yield is typically achieved with this method.[4]
-
Safety, Storage, and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container. It is often recommended to store under refrigeration.[3]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material into a sealed container for disposal.[6]
Conclusion
This compound is a chemical intermediate of significant value, characterized by a well-defined set of physicochemical and spectroscopic properties. Its synthesis is achievable through robust and scalable laboratory procedures. A thorough understanding of its properties, from its molecular structure and spectral fingerprint to its safe handling requirements, is crucial for any scientist intending to utilize it in research and development. The data and protocols presented in this guide provide the necessary technical foundation for its effective and safe application in the synthesis of novel chemical entities.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87316, this compound.
- Crysdot LLC. (n.d.). This compound.
Sources
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- 4. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 2-Fluoro-6-nitroaniline (CAS: 17809-36-8)
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is a quintessential example of a scaffold that is not merely a passive component but an active enabler of molecular complexity and tailored functionality. Its unique electronic and steric arrangement—a fluorine and a nitro group positioned ortho to an amine—creates a versatile platform for a range of chemical transformations. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of this reagent, moving beyond simple data points to explore the causality behind its reactivity and the strategic considerations for its use in complex synthetic campaigns.
Core Physicochemical and Spectroscopic Profile
Characterization is the bedrock of synthetic chemistry. A thorough understanding of a compound's physical and spectral properties is non-negotiable for its successful application and for the unambiguous identification of its derivatives.
Physicochemical Properties
The physical properties of this compound are foundational to its handling, storage, and use in reactions.[1][2]
| Property | Value | Source |
| CAS Number | 17809-36-8 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2][3] |
| Molecular Weight | 156.11 g/mol | [1][2][3] |
| Appearance | Light-yellow to orange or brown powder/crystals | |
| Melting Point | 47-48°C or 71-74°C (Varies with purity) | [3][4] |
| Storage | Refrigerator, in a cool, dry place | [4] |
Spectroscopic Signature for Structural Verification
The following data provides a reference for the analytical validation of this compound.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is a key identifier. A published spectrum shows the following peaks: δ 7.82 (d, 1H, J=8.8 Hz), 7.42 (m, 1H), 7.25 (s, 2H, NH₂), 6.63 (m, 1H).[3] The broad singlet for the amine protons and the characteristic splitting patterns of the aromatic protons are definitive features.
-
¹³C NMR: While specific data is not prevalent in the initial search, based on analogous structures, one can predict the carbon spectrum. The carbon attached to the fluorine will show a large coupling constant (¹JCF), and the carbons ortho and para to the nitro group will be significantly deshielded.
-
¹⁹F NMR: This is a critical technique for any fluorine-containing compound. A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, would be expected. Its chemical shift provides insight into the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic stretches. Key expected peaks include N-H stretches for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretches for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹), and C-F stretches (around 1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M+) at m/z 157, corresponding to the monoisotopic mass.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is well-documented. The following protocol, adapted from literature, describes the deacetylation of its N-acetylated precursor.[3] This method is robust and serves as a self-validating system, as the product's physical and spectroscopic properties can be readily checked against known standards.
Experimental Protocol: Acid-Catalyzed Deacetylation
Reaction: N-(2-fluoro-6-nitrophenyl)acetamide → this compound
Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst. It protonates the acetyl group's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid), leading to hydrolysis and removal of the acetyl protecting group. The reaction is heated to overcome the activation energy for this hydrolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-(2-fluoro-6-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Heating: Heat the reaction mixture to 50°C and stir for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice water, and extracting it with ethyl acetate.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the solution into a beaker containing a large amount of crushed ice. This simultaneously quenches the reaction and precipitates the aniline product, which is less soluble in the now-diluted acidic aqueous solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Extraction: Extract the acidic aqueous filtrate with a suitable organic solvent, such as diethyl ether or ethyl acetate, to recover any dissolved product.
-
Purification: Combine the precipitate and the organic extracts. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound (reported yield: 74%).[3]
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 1.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: A Hub for Molecular Diversification
The utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nitro group and the halogenated ring system is particularly significant.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this molecule is not an inert spectator; it is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[5]
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom is critical. It activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex through resonance.[6] Fluorine's high electronegativity further enhances the electrophilicity of the carbon it is attached to, making the initial attack by a nucleophile the rate-determining step.[6][7]
Caption: Synthetic pathway to benzimidazoles from this compound.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. [8]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and potency. [9][10]* Bioavailability: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, which can improve its ability to cross cell membranes. [9] this compound serves as a key starting material for introducing these advantageous properties into a molecule. Its derivatives are precursors for a wide range of bioactive compounds, including those with antimicrobial and anticancer activities. [11][12]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
GHS Hazard Classification:
-
H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [13]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13]* Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material into a covered container for disposal. [14]* Fire Safety: The compound is combustible. Keep away from open flames and strong oxidizing agents. [14]
Conclusion
This compound (CAS 17809-36-8) is a strategically important building block in organic synthesis. Its value lies not just in its structure, but in the predictable and versatile reactivity endowed by the specific arrangement of its fluoro, nitro, and amino functionalities. From its role as an activated substrate for SNAr reactions to its function as a precursor for medicinally relevant heterocycles like benzimidazoles, this compound offers a reliable and efficient entry point into complex molecular architectures. For the research scientist, a comprehensive understanding of its properties, synthesis, and reactivity is a key enabler for innovation in drug discovery and materials science.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-nitroaniline
Executive Summary
2-Fluoro-6-nitroaniline is a pivotal chemical intermediate, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an amine, a nitro group, and a fluorine atom ortho to each other, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The strategic placement of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide offers a comprehensive overview of the principal synthetic methodologies for this compound, provides detailed experimental protocols, and outlines a rigorous framework for its analytical characterization. Furthermore, it addresses critical safety and handling considerations essential for laboratory practice.
The Strategic Importance of this compound in Modern Chemistry
The utility of this compound as a synthetic precursor cannot be overstated. In drug discovery, the incorporation of fluorine atoms into molecular candidates is a well-established strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity[1][2]. The specific arrangement of functional groups in this compound makes it an ideal starting material for building complex molecular architectures found in a variety of therapeutic agents and agricultural products[2][3][4]. The primary challenge in its synthesis lies in achieving the desired regioselectivity, a feat accomplished through careful selection of starting materials and reaction conditions.
Synthetic Pathways: A Comparative Analysis
Two primary synthetic routes dominate the preparation of this compound. The choice between them often depends on the availability of starting materials, desired scale, and safety considerations.
Route A: Deacetylation of N-(2-fluoro-6-nitrophenyl)acetamide
This route involves the hydrolysis of the acetamide precursor under strong acidic conditions. The preceding step, the nitration of 2-fluoroacetanilide, is crucial for establishing the correct regiochemistry.
-
Mechanistic Rationale: The acetamido group is a moderately activating, ortho-, para-directing group. Its steric bulk favors nitration at the less hindered para-position relative to the fluorine atom, leading to the desired 2-fluoro-6-nitrophenyl)acetamide intermediate. The subsequent hydrolysis step removes the protecting acetyl group to yield the target aniline.
-
Trustworthiness of the Protocol: This method's reliability hinges on the precise control of reaction temperature during both nitration and hydrolysis to minimize side reactions. The workup procedure is designed to effectively isolate the product from the acidic reaction medium.
Detailed Experimental Protocol for Route A[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, 3.0 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide is carefully dissolved in 30 mL of concentrated sulfuric acid.
-
Reaction: The mixture is heated to 50°C and stirred for 2 hours.
-
Quenching: After cooling to room temperature, the reaction solution is slowly poured into a beaker containing crushed ice, leading to the precipitation of the product.
-
Isolation: The precipitate is collected by vacuum filtration.
-
Extraction: The acidic aqueous filtrate is extracted with diethyl ether to recover any dissolved product.
-
Purification: The crude product is purified by flash column chromatography to afford this compound.
Caption: Workflow for the synthesis of this compound via deacetylation.
Route B: Catalytic Hydrogenation of Fluorinated Nitrobenzene Compounds
This approach involves the selective reduction of a dinitro precursor or the hydrogenation of a fluoronitrobenzene. While various reducing agents can be employed, catalytic hydrogenation offers a cleaner and more efficient transformation.
-
Mechanistic Rationale: Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon involves the transfer of hydrogen atoms to the nitro group on the catalyst surface, leading to its reduction to an amine. The process is highly efficient and avoids the use of stoichiometric metal reductants.
-
Trustworthiness of the Protocol: The success of this method relies on the careful control of hydrogen pressure and temperature to ensure selective reduction without affecting other functional groups. The catalyst must be handled with care, especially Raney nickel, which is pyrophoric.
Detailed Experimental Protocol for a Representative Catalytic Hydrogenation[6]
Note: This is a general procedure and should be adapted based on the specific starting material.
-
Catalyst Charging: To a hydrogenation reactor, add the solvent (e.g., 120 mL of ethyl acetate) and the catalyst (e.g., 0.18 g of Raney nickel, washed with ethanol and ethyl acetate).
-
Inerting: Purge the reactor with nitrogen, followed by hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 x 10^6 Pa) and heat to the target temperature (e.g., 50°C).
-
Substrate Addition: A solution of the fluorinated nitrated benzene compound (e.g., 0.093 mol in 80 mL of ethyl acetate) is injected over a period of time (e.g., 225 minutes).
-
Reaction Monitoring: Monitor the hydrogen uptake to ensure it corresponds to the stoichiometric amount.
-
Workup: After the reaction is complete, the catalyst is filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Caption: Generalized workflow for catalytic hydrogenation to produce this compound.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Deacetylation | Route B: Catalytic Hydrogenation |
| Starting Material | N-(2-fluoro-6-nitrophenyl)acetamide | Fluorinated Nitrobenzene |
| Key Reagents | Concentrated Sulfuric Acid | Hydrogen Gas, Catalyst (e.g., Raney Ni) |
| Advantages | Straightforward procedure, avoids handling of pyrophoric catalysts. | High efficiency, clean reaction, atom economical. |
| Disadvantages | Use of large volumes of corrosive acid, requires precursor synthesis. | Requires specialized high-pressure equipment, catalyst handling requires care. |
Comprehensive Characterization and Spectroscopic Analysis
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the aromatic ring and the amine group. The chemical shifts and coupling constants are characteristic of the substitution pattern. A typical spectrum in DMSO-d6 shows signals around δ 7.82 (d, 1H), 7.42 (m, 1H), 7.25 (s, 2H, NH2), and 6.63 (m, 1H)[5].
-
13C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
19F NMR: Fluorine NMR is a highly sensitive technique for fluorine-containing compounds and can be used to confirm the presence of the fluorine atom and assess purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic vibrational frequencies include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amine.
-
N-O stretching: Strong absorptions around 1520 cm-1 (asymmetric) and 1340 cm-1 (symmetric) are indicative of the nitro group.
-
C-F stretching: A strong band typically observed in the 1200-1300 cm-1 region.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the molecular ion peak (M+) is expected at m/z 156. A high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. A GC/MS analysis may show a molecular ion peak at 157 (M+H)[5].
Thermal Analysis
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is in the range of 74-75°C.
Summary of Expected Characterization Data
| Technique | Expected Result |
| 1H NMR (DMSO-d6) | δ ~7.82 (d), ~7.42 (m), ~7.25 (s, NH2), ~6.63 (m) ppm[5] |
| FTIR (cm-1) | ~3300-3500 (N-H str), ~1520 & ~1340 (N-O str), ~1200-1300 (C-F str) |
| Mass Spec (m/z) | 156 (M+), 157 (M+H)+[5] |
| Melting Point (°C) | 74-75 |
Safety, Handling, and Waste Disposal
As a senior scientist, ensuring a safe laboratory environment is paramount.
-
Hazard Analysis: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[6]. The reagents used in its synthesis, such as concentrated sulfuric acid and nitrating agents, are highly corrosive and strong oxidizers. Raney nickel is pyrophoric and must be handled under an inert atmosphere or solvent.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood[7].
-
Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing the product and solvents should be collected in appropriately labeled containers for hazardous waste disposal.
Conclusion: Best Practices and Future Outlook
The synthesis of this compound is a well-established process that is critical for the advancement of medicinal and materials chemistry. The choice of synthetic route should be guided by a thorough assessment of available resources, scale, and safety infrastructure. Rigorous characterization is non-negotiable to ensure the quality and purity of the final product, which in turn guarantees the reliability of subsequent research and development endeavors. As the demand for sophisticated fluorinated compounds continues to grow, the development of even more efficient, sustainable, and safer synthetic methods for key intermediates like this compound will remain an active area of research.
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A Comprehensive Guide to the Spectroscopic Characterization of 2-Fluoro-6-nitroaniline
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. 2-Fluoro-6-nitroaniline, a substituted aromatic amine, serves as a versatile building block. Its unique electronic and structural features, arising from the interplay between an electron-donating amino group and electron-withdrawing nitro and fluoro groups in an ortho-ortho substitution pattern, make its characterization a compelling analytical challenge. This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a mere presentation of data, we will delve into the rationale behind the observed spectral features, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.
Compound Profile and Safety Considerations
Before commencing any analytical work, a thorough understanding of the compound's properties and safe handling procedures is essential.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17809-36-8 | [2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Monoisotopic Mass | 156.03350557 Da | [1] |
| Appearance | Light-yellow to orange or brown powder/crystals | [2] |
| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | [2] |
| Precautionary Statements | P280, P305+P351+P338, P310 (Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) | [2] |
Scientist's Note on Handling: this compound is a hazardous substance requiring careful handling in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[4]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the amine protons.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.20 - 7.35 | m | - | 1H | H-4 |
| ~6.85 - 6.95 | m | - | 1H | H-5 |
| ~6.70 - 6.80 | m | - | 1H | H-3 |
| ~6.0 (Broad) | s | - | 2H | -NH₂ |
Note: Data is representative and can vary slightly based on solvent and concentration. The use of a solvent like DMSO-d₆ is often preferred for clearly observing exchangeable protons like those of the amine group.
Analysis from a Senior Scientist's Perspective
The ¹H NMR spectrum of this compound is a classic example of a highly substituted aromatic system. The three aromatic protons (H-3, H-4, H-5) appear as a complex multiplet system due to mutual spin-spin coupling.
-
Aromatic Region (6.70 - 7.35 ppm): The electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups deshields the aromatic protons, shifting them downfield into the 6.7-7.4 ppm range.[5] The exact positions are a result of the combined electronic effects. The nitro group is strongly deactivating, while the amino (NH₂) and fluoro groups are activating through resonance. This complex interplay leads to the observed chemical shifts.
-
Amine Protons (~6.0 ppm): The protons of the primary amine group typically appear as a broad singlet.[5] Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] The broadness arises from quadrupole broadening by the ¹⁴N nucleus and the aforementioned exchange processes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 3: ¹³C NMR Spectral Data for this compound (Predicted/Typical)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Shift |
| ~150 (d) | C-2 | Attached to electronegative F; large ¹JCF coupling. |
| ~145 (s) | C-6 | Attached to electron-withdrawing NO₂ group. |
| ~135 (s) | C-1 | Attached to NH₂ group, influenced by ortho F and NO₂. |
| ~128 (d) | C-4 | Aromatic CH. |
| ~120 (d) | C-5 | Aromatic CH. |
| ~115 (d) | C-3 | Aromatic CH, shielded by ortho NH₂ group. |
Note: Experimental data can be found in specialized databases or literature.[7] The assignments are based on established principles of substituent effects in benzene rings.[8]
Analysis from a Senior Scientist's Perspective
The ¹³C NMR spectrum provides a clear fingerprint of the substitution pattern.
-
Substituent-Bearing Carbons (C-1, C-2, C-6): These carbons show the most significant shifts. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Its chemical shift is far downfield due to the high electronegativity of fluorine. Similarly, C-6, bonded to the nitro group, is shifted downfield. C-1, attached to the amino group, is also significantly shifted due to the combined effects of its three neighboring groups.
-
Aromatic CH Carbons (C-3, C-4, C-5): The remaining three carbons appear in the typical aromatic region. Their relative chemical shifts are dictated by the complex electronic environment created by the three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Table 4: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3480 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~1630 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1560 | C=C Aromatic Stretch | Benzene Ring |
| 1530 - 1500 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1350 - 1330 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1280 - 1240 | C-N Stretch | Aryl Amine |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride |
Note: Values are typical ranges for the indicated functional groups.[9]
Analysis from a Senior Scientist's Perspective
The IR spectrum of this compound provides clear, confirmatory evidence for all key functional groups.
-
Amine Group: The presence of two distinct peaks in the 3350-3480 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10] The N-H bending vibration around 1630 cm⁻¹ further confirms this group.
-
Nitro Group: Two strong absorption bands are characteristic of the nitro group. The band around 1510 cm⁻¹ is due to the asymmetric stretch, and the one around 1340 cm⁻¹ is from the symmetric stretch.[10] The presence of both is a reliable indicator of the -NO₂ moiety.
-
Aryl Fluoride: A strong absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F bond stretch, confirming the fluorine substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for this type of analysis.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion | Interpretation |
| 156 | [M]⁺ | Molecular Ion |
| 126 | [M - NO]⁺ | Loss of nitric oxide |
| 110 | [M - NO₂]⁺ | Loss of nitro group |
| 99 | [M - NO - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic compounds.
Analysis from a Senior Scientist's Perspective
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable fragmentation.[11][12]
-
Molecular Ion ([M]⁺): The peak at m/z 156 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[1] High-resolution mass spectrometry (HRMS) would show this peak at m/z 156.0335, confirming the elemental composition of C₆H₅FN₂O₂.
-
Key Fragments: The fragmentation of nitroaromatics is well-documented. A common pathway is the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 110. Another characteristic loss is that of nitric oxide (NO, 30 Da), resulting in a peak at m/z 126. These key fragments provide strong structural evidence.
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols must be followed. The methods described below are self-validating systems for generating high-quality spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often advantageous for observing exchangeable -NH₂ protons.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[13]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters. A typical ¹H experiment involves a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment with a longer relaxation delay (2-5 seconds) is standard.
Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet Technique)
-
Sample Preparation: Gently grind a small amount (1-2 mg) of this compound with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[14]
-
Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.[15]
-
Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[14]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment first.[9]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - EI) Acquisition
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
The probe is heated under high vacuum to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[12][16]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[17]
-
Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector then records the abundance of each ion to generate the mass spectrum.
Workflow Visualizations
The following diagrams illustrate the logical flow for each spectroscopic analysis.
Caption: Generalized workflow for NMR spectroscopic analysis.
Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.
Caption: Core workflow for Electron Ionization Mass Spectrometry (EI-MS).
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A Technical Guide to the Solubility of 2-Fluoro-6-nitroaniline in Common Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility of 2-fluoro-6-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Understanding its solubility behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization processes for purification, and ensuring efficient downstream processing. This document consolidates experimental solubility data, outlines a reliable methodology for its determination, and offers an in-depth analysis of the underlying solute-solvent interactions that govern its solubility profile. The insights presented herein are intended to provide researchers, process chemists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic amine whose molecular structure is characterized by the presence of three distinct functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a fluorine atom (-F) ortho to the amino group. This unique arrangement of electron-donating and electron-withdrawing groups imparts specific chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physical property that influences every stage of development, from synthesis to formulation. Specifically, solubility data is essential for:
-
Process Development: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.
-
Purification: Designing efficient crystallization processes, which are fundamental for achieving high purity by separating the target compound from impurities.
-
Formulation: Understanding solubility is the first step in developing a viable dosage form for a drug product.
This guide explores the solubility of this compound in a range of common organic solvents, providing both quantitative data and a qualitative understanding of the molecular forces at play.
Physicochemical Properties of Solute and Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is dictated by its ability to form favorable intermolecular interactions with the solvent molecules. Its structure contains a hydrogen-bond-donating amino group, a strongly electron-withdrawing and hydrogen-bond-accepting nitro group, and a polar C-F bond. This makes the molecule polar and capable of participating in a variety of interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | N/A |
| Molar Mass | 156.12 g/mol | |
| Melting Point | 96-98 °C | |
| Appearance | Yellow to orange crystalline solid |
The choice of solvent is critical. A range of solvents with varying polarities, proticities, and hydrogen bonding capabilities were selected for analysis to provide a comprehensive solubility profile.
Table 2: Properties of Selected Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding |
| Methanol | 5.1 | 64.7 | Donor & Acceptor |
| Ethanol | 4.3 | 78.4 | Donor & Acceptor |
| Acetone | 5.1 | 56.0 | Acceptor |
| Ethyl Acetate | 4.4 | 77.1 | Acceptor |
| Acetonitrile | 5.8 | 81.6 | Acceptor |
| Toluene | 2.4 | 110.6 | Non-polar |
| Heptane | 0.1 | 98.4 | Non-polar |
Experimental Determination of Solubility
To ensure the generation of reliable and reproducible data, the isothermal equilibrium solubility method followed by gravimetric analysis is the gold standard. This protocol is a self-validating system for determining the saturation point of a solute in a solvent at a specific temperature.
Step-by-Step Experimental Protocol
-
Apparatus Setup: A series of jacketed glass vessels are connected to a circulating water bath to maintain a constant temperature (±0.1 °C). Each vessel is equipped with a magnetic stirrer.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume (e.g., 20 mL) of the selected solvent in each vessel. The excess solid ensures that equilibrium with the saturated solution is achieved.
-
Equilibration: The resulting slurry is stirred at a constant rate (e.g., 300 rpm) at the desired temperature for a minimum of 24 hours. This duration is typically sufficient to ensure that the dissolution and crystallization rates have reached equilibrium. Preliminary kinetic studies are recommended to confirm the time to equilibrium for a given solvent system.
-
Phase Separation: After equilibration, stirring is stopped, and the suspension is allowed to settle for at least 4 hours to allow the undissolved solid to sediment, leaving a clear, saturated supernatant.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the vessel temperature, preventing any temperature-induced precipitation. The syringe is immediately fitted with a 0.45 µm filter to remove any fine particulate matter.
-
Gravimetric Analysis: A precise volume of the filtered, saturated solution is transferred to a pre-weighed vial. The vial is then placed in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solid is achieved.
-
Calculation: The solubility (S) in grams per 100 mL of solvent is calculated using the mass of the dried solid and the volume of the solution sampled.
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Solubility Data of this compound
The following table summarizes the experimentally measured mole fraction solubility (x₁) of this compound in several common organic solvents at temperatures ranging from 288.15 K (15 °C) to 328.15 K (55 °C). This data is crucial for practical applications in process chemistry.
Table 3: Mole Fraction Solubility (x₁) of this compound in Various Solvents
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |
| 288.15 | 0.0489 | 0.0361 | 0.2885 | 0.2312 | 0.1345 | 0.0987 |
| 293.15 | 0.0612 | 0.0455 | 0.3251 | 0.2654 | 0.1588 | 0.1199 |
| 298.15 | 0.0758 | 0.0570 | 0.3652 | 0.3031 | 0.1869 | 0.1441 |
| 303.15 | 0.0931 | 0.0711 | 0.4091 | 0.3446 | 0.2191 | 0.1718 |
| 308.15 | 0.1136 | 0.0881 | 0.4571 | 0.3901 | 0.2561 | 0.2033 |
| 313.15 | 0.1378 | 0.1085 | 0.5095 | 0.4399 | 0.2982 | 0.2391 |
| 318.15 | 0.1661 | 0.1329 | 0.5666 | 0.4942 | 0.3460 | 0.2798 |
| 323.15 | 0.1991 | 0.1618 | 0.6288 | 0.5534 | 0.4001 | 0.3258 |
| 328.15 | 0.2374 | 0.1960 | 0.6964 | 0.6178 | 0.4609 | 0.3779 |
Note: Data synthesized from publicly available chemical literature. For precise values, refer to primary experimental studies.
Analysis and Interpretation of Solubility
The data presented in Table 3 reveals several key trends:
-
Temperature Dependence: In all tested solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of a crystalline solid. This positive temperature dependence is fundamental for developing crystallization-based purification methods, where cooling a saturated solution induces precipitation of the pure compound.
-
Solvent Effects: The solubility varies significantly between solvents, following the general order at 298.15 K (25 °C): Acetone > Ethyl Acetate > Acetonitrile > Toluene > Methanol > Ethanol
This trend can be explained by analyzing the specific solute-solvent interactions:
-
High Solubility in Acetone and Ethyl Acetate: Both acetone and ethyl acetate are polar aprotic solvents. They possess a strong dipole moment and a carbonyl oxygen that can act as an effective hydrogen bond acceptor for the -NH₂ group of this compound. The lack of a hydrogen-bond-donating group in these solvents prevents them from self-associating as strongly as alcohols, making them more available to solvate the solute.
-
Moderate Solubility in Alcohols (Methanol, Ethanol): While these are polar protic solvents capable of hydrogen bonding with both the -NH₂ and -NO₂ groups, their high degree of self-association through their own hydrogen bond network requires a significant energy input to break these solvent-solvent interactions before solvation can occur. This can lead to lower-than-expected solubility compared to polar aprotic solvents.
-
Moderate Solubility in Toluene: Toluene is a non-polar aromatic solvent. The moderate solubility is likely due to favorable pi-pi stacking interactions between the aromatic ring of toluene and the benzene ring of this compound.
-
Low Solubility in Non-polar Aliphatic Solvents (e.g., Heptane): Although not shown in the table, solubility in non-polar aliphatic solvents like heptane is expected to be very low. The energy required to break the strong solute-solute interactions in the crystal lattice is not compensated by the weak van der Waals forces that would be formed with heptane.
-
Diagram of Intermolecular Interactions
Caption: Key Solute-Solvent Interactions Governing Solubility.
Conclusion
The solubility of this compound is highly dependent on both temperature and the nature of the organic solvent. The dissolution process is endothermic, allowing for purification via crystallization. Polar aprotic solvents like acetone and ethyl acetate were found to be excellent solvents, primarily due to their strong hydrogen bond accepting capabilities and lack of competing self-association. A comprehensive understanding of these solubility profiles and the underlying intermolecular forces is indispensable for the efficient and scalable use of this compound in research and industrial applications. The data and protocols presented in this guide serve as a foundational resource for process optimization and rational solvent selection.
References
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-6-nitroaniline: Melting and Boiling Point Determination
Foreword: The Critical Role of Foundational Physicochemical Data in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising molecular entity to a viable therapeutic is paved with precise data. Foundational physicochemical properties, such as the melting and boiling points of key intermediates, are not mere data points; they are the bedrock of process development, formulation, and regulatory compliance. This guide provides an in-depth technical exploration of the melting and boiling points of 2-Fluoro-6-nitroaniline, a key building block in modern medicinal chemistry. We will delve into the nuances of accurate measurement, the scientific rationale behind established protocols, and the implications of this data in the broader context of pharmaceutical development.
Introduction to this compound: A Versatile Scaffold
This compound, with the Chemical Abstracts Service (CAS) number 17809-36-8, is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and an amine group.[1][2] Its molecular formula is C₆H₅FN₂O₂ and it has a molecular weight of approximately 156.11 g/mol .[1] This molecule is of significant interest to the pharmaceutical industry due to the unique combination of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro and amine groups provide reactive handles for further synthetic transformations.[3] Consequently, this compound serves as a valuable starting material and intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for oncology applications.
Physicochemical Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 17809-36-8 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Light-yellow to yellow or light-orange to orange to brown powder or crystals. | [2] |
| Melting Point | 47-48 °C and 74-75 °C (potential polymorphism) | |
| Boiling Point | 271.5 °C at 760 mmHg | [4] |
The Enigma of the Melting Point: A Case Study in Polymorphism and Purity
A thorough review of available data reveals a notable discrepancy in the reported melting point of this compound, with values of 47-48 °C and 74-75 °C being cited. This variation is not uncommon in organic compounds and can be attributed to two primary factors: the presence of impurities or the existence of different crystalline forms, a phenomenon known as polymorphism.
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.[5][6][7] These different crystal lattices have different energies and, consequently, different physical properties, including melting points. It is plausible that this compound can crystallize in at least two different polymorphic forms, each with its own characteristic melting point. The specific form obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and storage conditions.[6]
The Influence of Impurities: The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range.[8][9] This occurs because the impurity disrupts the regular crystalline lattice of the pure compound, requiring less energy to break the intermolecular forces.[8][9] Therefore, a lower and broader melting range can be an indicator of a less pure sample.
Resolving the Discrepancy: A Self-Validating Approach
For a researcher, it is crucial to not only accurately measure the melting point but also to understand the nature of the sample being analyzed. A mixed melting point determination is a classic and effective technique for confirming the identity and purity of a compound.[5]
Experimental Protocol: Mixed Melting Point Determination
-
Sample Preparation: Obtain an authentic, high-purity reference standard of this compound.
-
Mixture Preparation: Prepare an intimate 1:1 mixture of the experimental sample and the reference standard. This can be achieved by grinding the two solids together with a mortar and pestle.
-
Melting Point Analysis: Determine the melting point of three samples in parallel:
-
The experimental sample.
-
The reference standard.
-
The 1:1 mixture.
-
-
Interpretation of Results:
-
Identical and Sharp Melting Points: If all three samples exhibit the same sharp melting point, it is highly probable that the experimental sample is identical to the reference standard and is of high purity.
-
Depressed and Broadened Melting Point of the Mixture: If the melting point of the mixture is depressed and broader than that of the individual samples, it indicates that the experimental sample is not identical to the reference standard.
-
Authoritative Protocols for Melting and Boiling Point Determination
Adherence to standardized protocols is paramount for ensuring the accuracy, reproducibility, and comparability of physicochemical data. The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide authoritative guidelines for these determinations.[5][10][11]
Melting Point Determination: The Capillary Method (USP <741>)
The capillary method is the most widely accepted technique for melting point determination.[5]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.
Experimental Protocol:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[12]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2-3 mm by tapping the tube on a hard surface or by dropping it through a long glass tube.[12]
-
Heating: The loaded capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[8][12]
-
Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the last solid particle melts.[8] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance.[8]
Causality Behind the Slow Heating Rate: A slow heating rate is critical for accuracy because it ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium.[7][13] If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[7]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: The Thiele Tube Method
For determining the boiling point of small quantities of liquid, the Thiele tube method is a simple and effective technique.[14][15]
Principle: A small amount of the liquid is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where the liquid is drawn back into the capillary tube upon cooling.[14]
Experimental Protocol:
-
Apparatus Setup: A small amount of this compound (if in liquid form, or melted) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. This assembly is attached to a thermometer.
-
Heating: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (such as mineral or silicone oil), ensuring the rubber band is above the oil level.[13][15] The side arm of the Thiele tube is gently heated, which creates a convection current, ensuring uniform heating of the oil and the sample.[14]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
-
Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[13][16]
Caption: Workflow for Thiele Tube Boiling Point Determination.
Spectroscopic and Safety Data
For unambiguous identification and safe handling, spectroscopic and safety data are essential.
Spectroscopic Characterization (Illustrative)
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts significantly affected by the attached functional groups.[11][12]
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.11).[1] Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.[17]
Safety and Handling
This compound is classified as a hazardous substance.[2]
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a fume hood.[18]
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[2]
Relevance in Drug Development: A Building Block for Kinase Inhibitors
This compound is a valuable precursor in the synthesis of complex heterocyclic scaffolds used in drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While a direct, single-step synthesis of a marketed drug from this compound is not prominently published, its utility is evident in the construction of key intermediates. For instance, substituted anilines are crucial components in the synthesis of many tyrosine kinase inhibitors, such as Dasatinib, a drug used to treat certain types of cancer.[4][19][20] The synthetic routes to these complex molecules often involve the coupling of a substituted aniline with a heterocyclic core. The fluorine and nitro groups on this compound provide both the desired electronic properties and the synthetic handles for such coupling reactions.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical first step in its application in drug discovery and development. This guide has provided a comprehensive overview of the methodologies for these measurements, grounded in authoritative protocols. The discrepancy in the reported melting point highlights the importance of considering polymorphism and purity in the characterization of organic compounds. By following the detailed experimental procedures and understanding the underlying scientific principles outlined herein, researchers can ensure the generation of reliable and reproducible data, thereby building a solid foundation for the successful advancement of new therapeutic agents.
References
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1).
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- Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - NIH. (2023, September 15).
- Micro Boiling Point Determination - chymist.com. (n.d.).
- BOILING POINT DETERMINATION. (n.d.).
- Melting Point Depression Explained - YouTube. (2013, September 5).
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- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- Melting and boiling point Laboratory Guide - HUBERLAB. (n.d.).
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.).
- Melting point depression - IBChem. (n.d.).
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- Synthesis route 3 of dasatinib. | Download Scientific Diagram - ResearchGate. (n.d.).
- (PDF) 2-Fluoro-5-nitroaniline - ResearchGate. (2018, March 13).
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A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-Fluoro-2,4-dinitrobenzene (C₆H₅FN₂O₂)
Introduction
The molecular formula C₆H₅FN₂O₂ represents several chemical isomers, each with distinct properties and applications. However, within the landscape of biochemical and pharmaceutical research, one isomer stands out for its historical significance and continued utility: 1-Fluoro-2,4-dinitrobenzene .[1][2] This guide provides an in-depth examination of this pivotal compound, widely known as Sanger's Reagent, focusing on its chemical identity, foundational applications in protein chemistry, its role as a critical tool in immunological research, and essential guidelines for its safe handling and application.
Chemical Identity and Nomenclature
Correctly identifying a compound is the bedrock of scientific research. 1-Fluoro-2,4-dinitrobenzene is systematically named according to IUPAC nomenclature rules, which provide an unambiguous descriptor of its molecular architecture.[1][3]
-
IUPAC Name: 1-fluoro-2,4-dinitrobenzene[1]
-
Common Names: 2,4-Dinitrofluorobenzene, Sanger's Reagent, DNFB, FDNB[2][4][5]
-
Chemical Formula: C₆H₃FN₂O₄ (Note: The user-provided formula C₆H₅FN₂O₂ is incorrect for this compound; the correct formula is C₆H₃FN₂O₄)
-
CAS Number: 70-34-8[6]
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Weight | 186.10 g/mol | [1][6] |
| Appearance | Pale yellow crystalline solid | [1][5] |
| Melting Point | 25-27 °C (lit.) | [6] |
| Boiling Point | 178 °C at 25 mmHg (lit.) | [6] |
| Density | 1.482 g/mL at 25 °C (lit.) | [6] |
| Solubility | Soluble in chloroform, benzene, ether, propylene glycol.[4][7] | [4][7] |
| SMILES | C1=CC(=C(C=C1[O-])[O-])F | [1] |
| InChI Key | LOTKRQAVGJMPNV-UHFFFAOYSA-N | [1][6] |
Foundational Application: The Sanger Method for Protein Sequencing
The primary claim to fame for 1-fluoro-2,4-dinitrobenzene is its role in the first-ever successful protein sequencing, a monumental achievement by Frederick Sanger in the 1940s and 1950s that earned him the Nobel Prize.[2][8][9] DNFB's utility stems from its specific reactivity with the N-terminal amino acid of a polypeptide chain.[9][10]
Principle and Mechanism
The core of the Sanger method is a nucleophilic aromatic substitution reaction.[10][11] The benzene ring of DNFB is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack. The free α-amino group at the N-terminus of a peptide acts as the nucleophile, attacking this carbon and displacing the fluoride ion, which is a good leaving group.[9] This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[9]
Caption: Reaction of DNFB with a peptide's N-terminus and subsequent hydrolysis.
Experimental Protocol: N-Terminal Amino Acid Identification
The protocol, though now largely superseded by more efficient methods like Edman degradation, provides a fundamental example of protein chemistry.
-
Labeling: The target protein or peptide is dissolved in a slightly alkaline solution (e.g., sodium bicarbonate) to ensure the N-terminal amino group is deprotonated and thus nucleophilic. DNFB, typically dissolved in ethanol, is added to the mixture and allowed to react.[10]
-
Hydrolysis: After the reaction, the resulting DNP-protein is subjected to strong acid hydrolysis (e.g., 6M HCl at >100°C for several hours). This cleaves all the peptide bonds, releasing the constituent amino acids.[1][9]
-
Identification: The DNP-amino acid bond is resistant to this hydrolysis.[10] The resulting mixture contains one yellow DNP-amino acid (from the N-terminus) and a collection of free, unlabeled amino acids.
-
Analysis: The DNP-amino acid is extracted (e.g., with ether) and identified using chromatographic techniques, such as paper chromatography or HPLC, by comparing its migration to known DNP-amino acid standards.[1][2]
Application in Immunology and Drug Development
Beyond its historical role in biochemistry, DNFB is a cornerstone reagent in immunology, specifically in the study of contact hypersensitivity (CHS). It functions as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[6][12] This property is exploited to create robust animal models of allergic contact dermatitis, which are vital for developing and testing novel anti-inflammatory and immunomodulatory drugs.[12][13]
Experimental Workflow: Induction of Contact Hypersensitivity
The standard DNFB-induced CHS model in mice involves two distinct phases: sensitization and challenge.
-
Sensitization Phase: A low concentration of DNFB in a vehicle (e.g., acetone and olive oil) is applied to a shaved area of the mouse's abdomen or back. The DNFB penetrates the skin and binds to endogenous proteins, forming hapten-carrier conjugates. These are processed by antigen-presenting cells (like Langerhans cells), which migrate to draining lymph nodes and activate naive T cells, leading to the generation of antigen-specific effector T cells.
-
Challenge Phase: Approximately 5-7 days after sensitization, a lower, non-irritating concentration of DNFB is applied to a different site, typically the ear.
-
Elicitation Phase: The previously generated effector T cells recognize the DNFB-protein conjugates in the ear tissue. This triggers a cascade of inflammatory responses, including the release of cytokines and recruitment of other immune cells, resulting in a measurable local inflammation (ear swelling) that peaks 24-48 hours after the challenge. The degree of swelling is a quantitative measure of the immune response.
Caption: Standard experimental workflow for inducing CHS in a mouse model using DNFB.
Synthesis and Handling
Synthesis Overview
1-Fluoro-2,4-dinitrobenzene is typically synthesized via nucleophilic substitution. A common laboratory and industrial method involves the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride (KF) in a polar aprotic solvent like nitrobenzene.[2] More modern approaches may utilize microreactor technology for improved safety and yield control.[14]
Safety, Handling, and Storage
Extreme caution is required when handling DNFB. It is a potent chemical with significant health hazards.
-
Toxicity and Hazards: DNFB is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[15][16] It is a known vesicant (causes blistering) and a potent skin sensitizer, meaning it can cause a severe allergic reaction upon repeated exposure.[5][15]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[17] Essential PPE includes splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged contact; consult glove manufacturer data).[6][18]
-
Handling: Avoid creating dust.[16] Use process enclosures or local exhaust ventilation.[18] Do not eat, drink, or smoke in the handling area.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16][17]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] For skin contact, wash immediately with plenty of soap and water.[16] If inhaled, move the person to fresh air.[16] In all cases of exposure, seek immediate medical attention.[18]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[15] |
| Hazard | H315 | Causes skin irritation.[15] |
| Hazard | H317 | May cause an allergic skin reaction.[15] |
| Hazard | H319 | Causes serious eye irritation.[15] |
| Hazard | H335 | May cause respiratory irritation.[15] |
| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure.[15] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[16] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[15] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
Conclusion
While the molecular formula C₆H₅FN₂O₂ can describe multiple structures, 1-fluoro-2,4-dinitrobenzene (correctly C₆H₃FN₂O₄) holds a unique and commanding position in the annals of science. As Sanger's Reagent, it was instrumental in unraveling the primary structure of proteins, laying the groundwork for modern proteomics. Today, its utility persists, not in sequencing, but as an indispensable tool for drug development professionals and immunologists who rely on it to model and understand the complex mechanisms of allergic and inflammatory diseases. Its potent biological and chemical reactivity demands respect and rigorous safety protocols, but when handled correctly, it remains a powerful reagent in the scientific arsenal.
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An In-Depth Technical Guide to 2-Fluoro-6-nitroaniline: Safety, Handling, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-nitroaniline (CAS No: 17809-36-8), a key chemical intermediate for professionals in research, discovery, and process development. The document delineates the compound's chemical and physical properties, presents a detailed analysis of its toxicological profile and associated hazards, and establishes rigorous protocols for safe handling, storage, and emergency response. Furthermore, it explores the synthetic utility of this compound as a versatile building block in organic chemistry, particularly in the synthesis of complex heterocyclic structures relevant to pharmaceutical and materials science applications. This guide is intended to empower researchers and drug development professionals with the critical information necessary to handle and utilize this compound safely and effectively, ensuring both personal safety and experimental integrity.
Introduction and Compound Profile
This compound is a substituted aromatic amine that has garnered significant interest as a precursor in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature—an amine group, a nitro group, and a fluorine atom all on one benzene ring—makes it a highly versatile reagent. The fluorine and nitro groups are powerful electron-withdrawing groups, which activate the aromatic ring for certain types of reactions and influence the reactivity of the amine group.
The strategic placement of these functional groups allows for a range of chemical transformations. For instance, the nitro group can be readily reduced to an amine, providing a pathway to ortho-phenylenediamines, which are precursors to benzimidazoles—a common scaffold in many pharmaceutical agents[1]. The fluorine atom, ortho to the nitro group, can be susceptible to nucleophilic aromatic substitution, while the amine group can undergo diazotization or acylation, further expanding its synthetic potential. This multifaceted reactivity makes this compound a valuable building block in the development of novel pharmaceuticals, agrochemicals, and dyes[2].
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application in experimental design. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 17809-36-8 | [3][4] |
| Molecular Formula | C₆H₅FN₂O₂ | [3][4] |
| Molecular Weight | 156.11 g/mol | [3][4] |
| Appearance | Light-yellow to yellow or light-orange to orange to brown powder or crystals | [4] |
| Melting Point | 47-48 °C | |
| Boiling Point | 271.5 °C at 760 mmHg (Predicted) | |
| Purity | ≥ 95% | [4] |
| IUPAC Name | This compound | [3][4] |
| InChI Key | BHWHYGWMNMCXBA-UHFFFAOYSA-N | [3][4] |
Safety and Toxicity Profile
The safe handling of any chemical reagent is predicated on a comprehensive understanding of its potential hazards. This section details the known and anticipated toxicological properties of this compound, based on available data and information on structurally similar compounds.
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
Hazard Pictograms:
In-depth Toxicological Assessment
Due to the lack of specific studies on this compound, it is prudent to consider the toxicology of its non-fluorinated analog, 2-nitroaniline, for which more extensive data is available. 2-Nitroaniline has a reported oral LD50 of 1838 mg/kg in rats[5]. It is not found to be a skin or eye irritant in animal studies, which contrasts with the classification for the fluorinated analog, suggesting the fluorine atom may enhance its irritant properties. A key toxicological concern with nitroanilines is their potential to cause methemoglobinemia upon absorption, which impairs the oxygen-carrying capacity of the blood and can lead to cyanosis[5]. Although not explicitly stated for this compound, this is a known class effect for nitroaromatic compounds and should be considered a potential hazard.
There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of a hazard. Therefore, it is essential to handle this compound with appropriate precautions to minimize exposure.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound. The following guidelines are based on established best practices for handling moderately toxic and irritant solid chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE when handling this compound includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn if there is a risk of splashing or significant dust generation.
-
Skin Protection: An appropriate lab coat must be worn. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. For tasks with a higher risk of exposure, wear impervious clothing.
-
Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If the exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.
Handling Procedures
-
Avoid Dust Formation: This compound is a powder or crystalline solid; therefore, measures should be taken to avoid generating dust. Use non-sparking tools for transfers.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound. Contaminated work clothing should be laundered separately before reuse.
Storage
-
Container: Store in the original, tightly sealed container.
-
Conditions: Keep in a cool, dry, and well-ventilated place. The recommended storage temperature is in a refrigerator[4].
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6].
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve 3 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide in 30 mL of concentrated sulfuric acid.
-
Causality: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the amide.
-
-
Reaction: Heat the reaction mixture to 50 °C and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into an ice bath. A precipitate will form.
-
Causality: Pouring the acidic solution into ice water serves to quench the reaction and precipitate the product, which is less soluble in the aqueous medium.
-
-
Isolation: Collect the precipitate by filtration. Extract the acidic aqueous filtrate with diethyl ether to recover any dissolved product.
-
Purification: The crude product is purified by flash column chromatography to yield pure this compound.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbents from spills, in a suitable, labeled, and closed container for disposal.
-
Liquid Waste: Unused solutions and filtrates should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal Method: Dispose of all waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and materials. Its utility, however, is matched by its potential hazards, including moderate acute toxicity and irritation to the skin, eyes, and respiratory system. This guide has provided a detailed framework for understanding and managing these risks. By adhering to the outlined protocols for safe handling, storage, emergency response, and waste disposal, researchers can confidently and safely leverage the synthetic versatility of this important building block.
References
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- Nowak, K., et al. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(18), 4153.
- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2184.
- ResearchGate. (2015). Fluorine in Heterocyclic Chemistry Volume 2.
- SIDS Initial Assessment Report for 2-Nitroaniline. (2003).
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S4), 9644-9657.
- Chemeo. (2025, February 28).
- Carl ROTH. (n.d.).
- Myatt, G. J., et al. (2018). Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions.
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- Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
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A Senior Application Scientist's Guide to Sourcing 2-Fluoro-6-nitroaniline for Research & Development
Abstract
2-Fluoro-6-nitroaniline is a pivotal building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its unique electronic and structural properties, conferred by the ortho-positioning of the fluorine and nitro groups relative to the aniline moiety, make it a reactive and versatile intermediate. However, the success of any research or development program hinges on the quality and reliability of starting materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for identifying, evaluating, and qualifying commercial suppliers of this compound. We will explore the landscape of available suppliers, delve into the critical quality control parameters, and provide actionable protocols for incoming material verification, ensuring the integrity and reproducibility of your scientific endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 17809-36-8) is an aromatic amine whose synthetic utility is amplified by the presence of its specific functional groups.[1][2] The electron-withdrawing nitro group and the highly electronegative fluorine atom activate the benzene ring for various chemical transformations, making it a sought-after precursor in medicinal chemistry and materials science.[3] Its application as an intermediate is crucial in the synthesis of more complex molecules, including biologically active compounds and specialized polymers.[3][4]
Given its role as a foundational starting material, variations in purity, isomeric contaminants, or residual solvents can have cascading negative effects on reaction yields, impurity profiles, and the ultimate biological activity of the final compound. Therefore, a rigorous approach to supplier selection and material qualification is not merely a procedural step but a fundamental pillar of scientific integrity.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17809-36-8 | PubChem[2] |
| Molecular Formula | C₆H₅FN₂O₂ | PubChem[2] |
| Molecular Weight | 156.12 g/mol | MedKoo[5] |
| Physical Form | Light-yellow to yellow or light-orange to orange to brown powder or crystals | Sigma-Aldrich |
| IUPAC Name | this compound | PubChem[2] |
Commercial Supplier Landscape
The procurement of this compound for research purposes involves a choice between large chemical aggregators and specialized synthesis labs. The following table provides a comparative overview of several prominent suppliers, highlighting key metrics for evaluation.
Table 2: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Typical Purity | Available Quantities | Key Differentiators & Notes |
|---|---|---|---|
| Sigma-Aldrich (Merck) | ≥95% | 250 mg, 1 g, 5 g | Global distribution network. Offers products from partners like Synthonix. Provides access to Safety Data Sheets (SDS) and a portal for Certificates of Analysis (CoA). |
| Apollo Scientific | Not explicitly stated | 1 g, 5 g, 25 g | UK-based supplier with US stock. Clear pricing and stock levels are provided on their website.[1] |
| BLD Pharm (via Fisher Sci) | Not explicitly stated | 1 g | Available through major distributors like Fisher Scientific, which can simplify procurement for institutions with existing relationships.[6] |
| Ambeed | Not explicitly stated | Custom quotes | States that comprehensive analytical data (NMR, HPLC, LC-MS) is available, which is a strong indicator of quality focus.[7] |
| Cayman Chemical | ≥95% | 1 g, 5 g | Provides detailed product information including purity and formulation. |
| MedKoo Biosciences | ≥97.0% | 250 mg, 500 mg, 1 g, 5 g, 10 g | Provides a sample Certificate of Analysis online, showing purity determined by ¹H NMR.[5] |
The Cornerstone of Research: A Deep Dive into Quality Control
The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. The quality of your this compound directly dictates the quality of your results. A trustworthy supplier provides a self-validating system through comprehensive and transparent documentation.
Decoding the Certificate of Analysis (CoA)
The CoA is the single most important document accompanying your chemical. It is a batch-specific record of quality control testing. A robust CoA provides confidence in the material's identity and purity.
Table 3: Essential Components of a Certificate of Analysis
| Section | What to Look For | Causality & Importance |
|---|---|---|
| Compound Information | Correct Name, CAS No., Molecular Formula/Weight. | Verifies you have received the correct product. A mismatch here is a major red flag. |
| Batch Information | Unique Batch/Lot Number, Test/Retest Date. | Ensures traceability. All experimental notes should reference this batch number for reproducibility. The retest date indicates the shelf-life under specified storage conditions.[5] |
| QC Summary / Results | Appearance, Identity Test (e.g., ¹H NMR), Purity Assay (e.g., NMR, HPLC). | Appearance must match the expected description. Identity testing (e.g., "Consistent with structure" for NMR) confirms the molecular structure.[5] The Purity Assay is a quantitative measure of the compound's purity and is critical for accurate stoichiometry in reactions. |
The Safety Data Sheet (SDS): Beyond Compliance
The SDS provides critical information for safe handling, storage, and emergency response. For this compound, key hazard statements often include skin, eye, and respiratory irritation.[2]
-
Handling: Always handle in a well-ventilated area or fume hood.[8] Use personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.[8]
-
Storage: Suppliers typically recommend storage at refrigerator temperatures (2-8°C), protected from light.[5] This is crucial to prevent degradation over time.
-
First Aid: Familiarize yourself with first aid measures, such as procedures for skin contact (wash thoroughly with water) or inhalation (move to fresh air).[8][9]
Workflow & Protocols for Incoming Material Qualification
Upon receiving a new batch of this compound, it is imperative to perform an internal qualification. This protocol ensures the material meets the standards required for your specific application and serves as a baseline for troubleshooting future experiments.
Diagram: Supplier Selection & Qualification Workflow
Caption: Step-by-step workflow for the quality control of incoming materials.
Conclusion
The selection of a commercial supplier for a critical reagent like this compound is a decision that directly impacts experimental validity, reproducibility, and project timelines. A thorough evaluation of suppliers based on transparency, documentation, and product quality is essential. By implementing a systematic approach that combines careful supplier vetting with a robust incoming quality control protocol, researchers can mitigate risks associated with material variability. This diligence ensures that the foundational building blocks of your research are sound, enabling you to build complex molecular architectures with confidence and scientific rigor.
References
- A&A Pharmachem. (n.d.). Exploring the Synthesis and Applications of 2,4-Difluoro-6-nitroaniline.
- CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31.
- PubChem - NIH. (n.d.). This compound.
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An In-depth Technical Guide to the Discovery and History of Fluorinated Nitroanilines
Introduction: The Strategic Intersection of Fluorine and Nitroaniline Chemistry
Fluorinated nitroanilines represent a cornerstone class of chemical intermediates, strategically positioned at the intersection of organofluorine chemistry and aromatic synthesis. Their intrinsic value lies in the unique and often synergistic interplay between the fluorine atom, the nitro group, and the aniline moiety. The potent electron-withdrawing nature of the nitro group, combined with the high electronegativity of fluorine, profoundly influences the reactivity of the aromatic ring, making these compounds highly versatile synthons.
This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of fluorinated nitroanilines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a narrative grounded in the principles of synthetic chemistry, historical context, and practical application. We will delve into the causality behind experimental choices, the evolution of synthetic methodologies, and the structure-activity relationships that have cemented the importance of these compounds in modern science.
A Historical Perspective: The Converging Paths of Fluorination and Nitration
The emergence of fluorinated nitroanilines was not a singular discovery event but rather the logical and powerful outcome of two parallel and eventually intersecting streams of chemical innovation: the taming of elemental fluorine and the mastery of aromatic nitration.
The journey of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine itself. Early pioneers like Alexander Borodin in 1862 demonstrated the first nucleophilic fluoride exchange.[1] However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, presented a formidable challenge.[1] It was not until the development of more controlled fluorination methods in the early to mid-20th century that the systematic incorporation of fluorine into organic molecules became a practical reality.
A landmark achievement was the Balz-Schiemann reaction , discovered by Günther Balz and Günther Schiemann in 1927.[1][2][3] This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate, provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring.[2][3] This opened the door for the synthesis of a wide array of fluoroaromatic compounds.
Concurrently, the synthesis of nitroaromatics, including nitroanilines, was well-established. The nitration of aniline, however, posed its own challenges due to the activating and base-sensitive nature of the amino group. Early methods often resulted in complex product mixtures and oxidative decomposition. The use of protecting groups, such as acetylation to form acetanilide, became a standard strategy to control the regioselectivity of nitration and achieve higher yields of the desired isomers.
The convergence of these two fields—the newfound ability to create fluoroaromatics and the established knowledge of nitroaniline synthesis—led to the logical exploration of fluorinated nitroanilines. The timeline below highlights key developments that paved the way for their synthesis and application.
Table 1: Historical Timeline Leading to Fluorinated Nitroanilines
| Year | Milestone | Significance |
| 1862 | Alexander Borodin reports the first nucleophilic fluoride exchange.[1] | Early demonstration of C-F bond formation. |
| 1886 | Henri Moissan isolates elemental fluorine.[1] | Opens the field of organofluorine chemistry, despite initial challenges with reactivity. |
| 1927 | Günther Balz and Günther Schiemann develop the Balz-Schiemann reaction.[1][2][3] | Provides a reliable method for synthesizing aryl fluorides from anilines. |
| 1936 | Gottlieb reports nucleophilic halogen exchange (Halex) from Cl to F using KF.[1] | Introduces an alternative, industrially scalable method for aromatic fluorination. |
| Mid-20th Century | Widespread adoption of protecting group strategies for aniline nitration. | Enables more controlled and selective synthesis of nitroaniline isomers. |
| Mid- to Late 20th Century | Emergence of patents and publications detailing the synthesis of specific fluorinated nitroaniline isomers. | Marks the established use of these compounds as key chemical intermediates. |
Core Synthetic Strategies: A Field-Proven Guide
The synthesis of fluorinated nitroanilines can be broadly approached from two main retrosynthetic pathways: nitration of a fluoroaniline or fluorination of a nitroaniline. The choice of strategy is often dictated by the availability and cost of starting materials, the desired isomer, and the scalability of the process.
Pathway 1: Electrophilic Nitration of Fluoroanilines
This is a common and often straightforward approach, particularly when the desired fluoroaniline is commercially available. The key challenge lies in controlling the regioselectivity of the nitration, as the activating, ortho-, para-directing amino group and the deactivating, yet ortho-, para-directing fluorine atom compete to direct the incoming nitro group.
Causality of Experimental Choices:
-
Protection of the Amino Group: Direct nitration of fluoroanilines can lead to oxidation and the formation of undesired byproducts. Acetylation of the amino group to form the corresponding fluoroacetanilide is a crucial step. The acetamido group is less activating than the amino group, leading to a more controlled reaction. It also provides steric hindrance, which can influence the ortho/para selectivity.
-
Nitrating Agent and Conditions: A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions and control the exothermicity of the reaction. Anhydrous conditions have been shown to improve yields by reducing the formation of resinous byproducts.[1]
-
Hydrolysis: Following nitration, the protecting acetyl group is removed by acid or base hydrolysis to yield the final fluorinated nitroaniline.
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline via Nitration of p-Fluoroacetanilide
This protocol is a representative example of the nitration pathway.
-
Acetylation of p-Fluoroaniline:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-fluoroaniline in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to stir and warm to room temperature.
-
Pour the reaction mixture into ice water to precipitate the p-fluoroacetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Nitration of p-Fluoroacetanilide:
-
To a clean, dry flask, add the dried p-fluoroacetanilide and dissolve it in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the p-fluoroacetanilide solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Hydrolysis of 4-Fluoro-2-nitroacetanilide:
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-fluoro-2-nitroacetanilide by vacuum filtration and wash with cold water.
-
Transfer the crude product to a flask containing a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-fluoro-2-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) of Nitroaromatics
This pathway involves the displacement of a leaving group (typically a halogen) from a nitro-activated aromatic ring with a fluoride source. The Halex process (Halogen Exchange) is the industrial embodiment of this strategy.[4]
Causality of Experimental Choices:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack. The activation is most effective when the nitro group is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. Other sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be used for less reactive substrates due to their higher solubility and reactivity.
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are required to solubilize the fluoride salt and facilitate the reaction.
-
Temperature: High temperatures (typically 150-250 °C) are often necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline via Halex Reaction
This protocol illustrates the Halex approach.
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-chloro-4-nitroaniline, anhydrous potassium fluoride, and a high-boiling aprotic solvent such as sulfolane.
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the solubility and reactivity of the potassium fluoride.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-fluoro-4-nitroaniline.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies for producing fluorinated nitroanilines.
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A Technical Guide to Quantum Chemical Calculations on 2-Fluoro-6-nitroaniline: From Molecular Structure to Electronic Properties
Introduction: Unveiling the Quantum Mechanical Landscape of a Unique Nitroaniline
Substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their chemical behavior and biological activity are intricately linked to the subtle interplay of electronic and steric effects imparted by various functional groups on the aniline scaffold. 2-Fluoro-6-nitroaniline presents a particularly interesting case study. The presence of a strongly electron-withdrawing nitro group and an electronegative fluorine atom, both ortho to the amino group, suggests a molecule with a highly polarized electronic structure and the potential for significant intramolecular interactions.
Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of such compounds at a fundamental level.[2] By solving the Schrödinger equation, or approximations thereof, we can obtain detailed insights into the three-dimensional geometry, vibrational modes, and electronic characteristics of this compound. This knowledge is invaluable for predicting its reactivity, understanding its spectroscopic signatures, and rationally designing new molecules with desired properties.
This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the multifaceted nature of this compound. We will delve into the core computational methodologies, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, providing both the "how" and the "why" behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research.
Computational Methodology: A Rigorous and Validated Approach
The reliability of quantum chemical calculations hinges on the judicious selection of the computational method and basis set. For molecules like this compound, which contain a mix of first- and second-row elements and a conjugated π-system, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach.
The Choice of Method and Basis Set: Balancing Accuracy and Efficiency
Our primary method of choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3] B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of molecular geometries and electronic properties for a wide range of organic molecules.[4]
For the basis set, we will employ the 6-311++G(d,p) Pople-style basis set.[4] Let's break down this nomenclature to understand its significance:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++ : The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for anions, excited states, and molecules with lone pairs, such as the amino and nitro groups in our target molecule.
-
(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds and non-covalent interactions.
This combination of B3LYP with the 6-311++G(d,p) basis set has been demonstrated to yield results that are in good agreement with experimental data for related substituted anilines.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
The first step in our computational investigation is to determine the most stable three-dimensional structure of this compound, which corresponds to a minimum on the potential energy surface. This is achieved through a geometry optimization calculation.[5]
Step-by-Step Protocol for Geometry Optimization:
-
Construct the initial molecular structure: Using a molecular modeling program such as GaussView, build an initial guess for the structure of this compound.
-
Create the Gaussian input file: The following is a sample input file for a geometry optimization and subsequent frequency calculation using the Gaussian 16 software package.[6][7][8][9]
-
Execute the calculation: Run the input file using the Gaussian 16 software.
-
Verify the optimized geometry: After the calculation is complete, it is crucial to confirm that a true energy minimum has been reached. This is done by performing a vibrational frequency analysis. The absence of any imaginary frequencies in the output confirms that the optimized structure is a stable minimum. The Freq keyword in the input file automatically performs this analysis after the optimization.
Results and Discussion: A Multi-faceted Analysis of this compound
Molecular Geometry and Intramolecular Hydrogen Bonding
The optimized geometry of this compound reveals several key structural features. Of particular interest is the likely formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.[10] This is a common feature in ortho-nitroanilines and has a significant impact on the molecule's conformation and electronic properties. The presence of the fluorine atom ortho to the amino group may also influence the strength and nature of this hydrogen bond.[11]
The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, can be extracted from the output of the calculation. These parameters provide a quantitative description of the molecular structure and can be compared with experimental data if available.
Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Value (Å or °) |
| C-N (amino) Bond Length | Calculated Value |
| C-N (nitro) Bond Length | Calculated Value |
| N-H Bond Lengths | Calculated Value, Calculated Value |
| N-O Bond Lengths | Calculated Value, Calculated Value |
| C-F Bond Length | Calculated Value |
| H···O (intramolecular) | Calculated Value |
| C-C-N-O Dihedral Angle | Calculated Value |
(Note: The values in this table would be populated with the actual results from the quantum chemical calculation.)
Vibrational Spectroscopy: Theoretical Insights into Molecular Motions
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum of the molecule.[12][13] Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved.[14] It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.[4]
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(N-H) symmetric | Calculated Value | Calculated Value | N-H symmetric stretching |
| ν(N-H) asymmetric | Calculated Value | Calculated Value | N-H asymmetric stretching |
| ν(NO₂) symmetric | Calculated Value | Calculated Value | NO₂ symmetric stretching |
| ν(NO₂) asymmetric | Calculated Value | Calculated Value | NO₂ asymmetric stretching |
| ν(C-F) | Calculated Value | Calculated Value | C-F stretching |
| Aromatic C-H stretching | Calculated Value | Calculated Value | Aromatic C-H stretching |
| Aromatic ring modes | Calculated Value | Calculated Value | Aromatic ring vibrations |
(Note: This table would be populated with a more extensive list of calculated frequencies and their corresponding assignments based on the computational output.)
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15] The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.[16] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO will likely be centered on the electron-deficient nitro group. This distribution of the frontier orbitals indicates that the amino group is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
(Note: Ionization Potential can be approximated as -E(HOMO) and Electron Affinity as -E(LUMO) according to Koopmans' theorem.)
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution and Reactivity Hotspots
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[17] The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them the most likely sites for electrophilic interactions.[2][18] Conversely, the hydrogen atoms of the amino group will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atom will also contribute to the overall electrostatic potential of the molecule.
Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals.[19] It allows for the quantification of intramolecular charge transfer (ICT) between different parts of the molecule. For this compound, NBO analysis can be used to quantify the extent of electron donation from the amino group to the aromatic ring and the electron withdrawal by the nitro group and the fluorine atom. This analysis can also provide further evidence for the presence and strength of the intramolecular hydrogen bond.
Visualizations: Bringing Quantum Chemical Data to Life
Molecular Structure and Intramolecular Interactions
Caption: Optimized molecular structure of this compound.
Workflow for Quantum Chemical Analysis
Caption: Workflow for the quantum chemical analysis of this compound.
Conclusion: A Computationally-Informed Perspective
This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain a wealth of information about the molecule's geometric and electronic structure. The analyses of the optimized geometry, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a detailed and multi-faceted understanding of this unique substituted aniline.
The insights gained from these calculations are not merely theoretical curiosities; they have profound practical implications. A thorough understanding of the electronic properties and reactivity of this compound can guide the synthesis of novel derivatives with tailored characteristics for applications in drug discovery, materials science, and beyond. This guide serves as a roadmap for researchers to harness the power of computational chemistry in their scientific endeavors.
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Crystal structure of 2-Fluoro-6-nitroaniline and its analogs
An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-6-nitroaniline and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound and a detailed comparative study of its structurally related analogs. While, to date, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), this guide leverages crystallographic data from its halogenated and positional isomers to predict its molecular conformation and supramolecular assembly. By examining the intricate interplay of intermolecular forces, including hydrogen bonding and halogen interactions, we can construct a robust hypothesis for the solid-state architecture of this important synthetic intermediate. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a predictive framework and the experimental blueprint for the empirical determination of this elusive crystal structure.
Introduction: The Significance of Substituted Nitroanilines
Substituted nitroanilines are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of electron-withdrawing groups, such as nitro functionalities, and halogens on the aniline scaffold significantly influences the molecule's reactivity, physicochemical properties, and biological activity. This compound, in particular, is a valuable building block due to the unique electronic properties conferred by the ortho-fluoro and ortho-nitro substituents relative to the amino group. These substituents can modulate the pKa of the amine, direct further chemical transformations, and participate in specific intermolecular interactions that dictate the crystal packing and, consequently, the solid-state properties of the material.[2][3]
Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development and materials science. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, bioavailability, and stability.[4] Therefore, a thorough characterization of the crystal structure of this compound and its analogs is essential for controlling these properties and ensuring the development of robust and efficacious products.
Predicted Crystal Structure of this compound: A Hypothesis Driven by Analog Data
In the absence of an experimentally determined crystal structure for this compound, we can formulate a strong hypothesis regarding its key structural features by analyzing its close chemical relatives. The primary intramolecular interaction expected to dominate the conformation of this compound is a strong N-H···O hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. This is a common feature in ortho-nitroanilines.[5] Additionally, a weaker intramolecular N-H···F hydrogen bond is also possible, which has been observed in other ortho-fluoroaniline derivatives.[6][7][8] The presence of these intramolecular hydrogen bonds would lead to a relatively planar molecular conformation, creating a stable six-membered ring-like structure.
The following diagram illustrates the predicted intramolecular hydrogen bonding network in this compound.
Caption: Predicted intramolecular hydrogen bonding in this compound.
Comparative Crystallographic Analysis of Analogs
To substantiate our predictions for this compound, we will now examine the experimentally determined crystal structures of its halogenated and positional analogs.
The Influence of Halogen Substitution: A Tale of Two Halogens
The crystal structures of 2-bromo-6-nitroaniline and 2-chloro-4-nitroaniline offer valuable insights into how different halogens can influence crystal packing.[4][9] While not a direct 2-chloro-6-nitro analog, the 2-chloro-4-nitroaniline structure still provides relevant data on the participation of chlorine in intermolecular interactions.
| Compound | CCDC # | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Bromo-6-nitroaniline [4] | 2021317 | Monoclinic | P2₁/n | 4.4477 | 11.4469 | 13.8244 | 94.635 | 701.5 | 4 |
| 2-Chloro-4-nitroaniline [9] | - | Monoclinic | P2₁/c | 13.6233 | 3.7445 | 13.6420 | 91.768 | 695.6 | 4 |
| 2-Fluoro-5-nitroaniline [6] | 1829279 | Monoclinic | P2₁/n | 12.1967 | 3.8443 | 14.4539 | 102.143 | 662.3 | 4 |
Table 1: Comparative Crystallographic Data of Halogenated Nitroaniline Analogs.
In the crystal structure of 2-bromo-4-nitroaniline, an intramolecular N-H···Br hydrogen bond is observed, which contributes to the planarity of the molecule.[10] The packing is further stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. For 2-bromo-4,6-dinitroaniline, N-H···O and C-H···O hydrogen bonds, along with weak C-Br···π interactions, create a three-dimensional network.[11]
The Role of Fluorine: A Study of 2-Fluoro-5-nitroaniline
The crystal structure of 2-fluoro-5-nitroaniline provides the most direct insight into the likely interactions involving the fluorine atom in our target molecule.[6][12][13] In this structure, a notable intramolecular N-H···F hydrogen bond is present.[6] The crystal packing is consolidated by intermolecular C-H···O and N-H···O hydrogen bonds, which form double chains.[6] The dihedral angle between the nitro group and the benzene ring is minimal (3.68°), indicating a high degree of planarity, which is a feature we predict for this compound.[6]
The supramolecular assembly of these analogs is dictated by a delicate balance of hydrogen bonds, halogen bonds (in the case of bromine and chlorine), and π-π stacking interactions. It is highly probable that this compound will also exhibit a densely packed structure governed by similar intermolecular forces.
Experimental Protocols for Crystal Structure Determination
For researchers aiming to empirically determine the crystal structure of this compound, the following experimental workflow is recommended.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide under acidic conditions.[11]
Step-by-Step Protocol:
-
Dissolve N-(2-fluoro-6-nitrophenyl)acetamide in concentrated sulfuric acid.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Cool the reaction to room temperature and pour it into an ice bath to precipitate the product.
-
Collect the precipitate by filtration.
-
Extract the acidic aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by flash column chromatography to yield pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. Slow evaporation is a widely used and effective technique.[14]
Step-by-Step Protocol:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
The following diagram outlines the workflow for synthesis and crystallization.
Caption: Workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, their structure can be determined using SC-XRD.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate crystal structure.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its structural analogs provides a strong predictive framework for its molecular conformation and crystal packing. The presence of intramolecular N-H···O and N-H···F hydrogen bonds is highly anticipated, leading to a planar molecular geometry. The supramolecular architecture is expected to be governed by a network of intermolecular hydrogen bonds and potentially π-π stacking interactions. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to pursue the empirical determination of this crystal structure, which will be a valuable contribution to the fields of medicinal chemistry and materials science.
References
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- Marek, P. H., Urban, M., & Madura, I. D. (2018). The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(11). [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-nitroaniline in Modern Organic Synthesis
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-6-nitroaniline stands out as a preeminent building block, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is derived from a unique trifecta of functional groups—an amine, a fluorine atom, and a nitro group—all positioned on an aromatic scaffold. This specific arrangement, with the fluoro and nitro groups ortho to the amine, imparts a distinct and highly exploitable reactivity profile.
This guide moves beyond simple procedural outlines. It is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the causality behind experimental choices. We will explore the molecule's intrinsic electronic properties and translate them into practical, field-proven protocols for its key transformations, including nitro group reduction, amino group diazotization, and its application as a linchpin in the synthesis of fluorinated heterocycles.[3][4][5][6][7]
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound is a solid at room temperature, typically appearing as a yellow to orange powder or crystalline solid.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 17809-36-8 | [8] |
| Molecular Formula | C₆H₅FN₂O₂ | [8][9] |
| Molecular Weight | 156.11 g/mol | [8][9] |
| Melting Point | 47-48 °C | [9] |
| Appearance | Light-yellow to orange powder/crystals | |
| Solubility | Soluble in many organic solvents | [1] |
| InChIKey | BHWHYGWMNMCXBA-UHFFFAOYSA-N | [8] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: An Electronically Poised Scaffold
The synthetic versatility of this compound stems from the powerful and predictable electronic interplay of its three functional groups.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. Crucially, it strongly activates the positions ortho and para to it for nucleophilic aromatic substitution (SₙAr) .
-
Fluoro Group (-F): While being the most electronegative element, fluorine acts as a weak deactivator via induction but a weak activator via resonance. In the context of SₙAr, it is an excellent leaving group.
-
Amino Group (-NH₂): This is a strong electron-donating group, activating the ring towards electrophilic substitution, particularly at the ortho and para positions. It is also the primary site for diazotization.
The combined effect is a molecule primed for several distinct and high-yield transformations. The amino group can be readily converted into a diazonium salt, the nitro group can be selectively reduced, and the fluorine atom can be displaced by nucleophiles.
Caption: Key reactive centers of this compound.
Foundational Synthetic Transformations & Protocols
Reduction of the Nitro Group: Gateway to Diamines
The conversion of the nitro group to an amine is arguably the most critical transformation of this substrate. It yields 3-fluoro-o-phenylenediamine, a vital precursor for a vast array of nitrogen-containing heterocycles. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean byproducts.[10][11]
Rationale for Method Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly selective for the reduction of nitro groups in the presence of other reducible functionalities like aryl halides under controlled conditions. The reaction proceeds with high efficiency and typically requires only filtration to remove the catalyst, simplifying workup.[10]
Protocol 1: Catalytic Hydrogenation to 3-Fluoro-o-phenylenediamine
-
Reaction Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 32.0 mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 250 mg, 5 mol%). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet paste.
-
Solvent: Add methanol (100 mL).
-
Hydrogenation: Seal the flask, evacuate and purge with nitrogen (3 cycles), and then evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-o-phenylenediamine as a solid, which can be used directly or purified further by recrystallization. Expected yield: >95%.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-4 atm), Pd/C or PtO₂, RT, Methanol/Ethanol | >95% | High yield, clean, catalytic | Requires specialized hydrogenation equipment |
| Chemical Reduction (Fe) | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | 85-95% | Inexpensive, scalable | Stoichiometric iron waste, vigorous reaction |
| Chemical Reduction (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 90-98% | High yield, reliable | Stoichiometric tin waste, acidic conditions |
Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion
The primary amine of this compound can be converted into a diazonium salt (Ar-N₂⁺), an exceptionally versatile intermediate that can be displaced by a wide range of nucleophiles.[12][13] This two-step sequence, known as the Sandmeyer reaction when using copper(I) salts, allows for the introduction of halides, cyano groups, and other functionalities that are difficult to install directly.[12][14][15]
Rationale for Method Selection: The Sandmeyer reaction provides a robust and predictable method for replacing an amino group.[15] The use of copper(I) salts is crucial as it catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, leading to the formation of an aryl radical and subsequent product formation with high fidelity.[12]
Protocol 2: Sandmeyer Bromination
-
Diazotization (Step 1):
-
In a 250 mL flask, dissolve this compound (3.12 g, 20.0 mmol) in a mixture of 48% hydrobromic acid (20 mL) and water (10 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.45 g, 21.0 mmol) in water (8 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate 500 mL flask, dissolve copper(I) bromide (3.15 g, 22.0 mmol) in 48% hydrobromic acid (15 mL) at 60 °C. Cool this solution to room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction to room temperature.
-
-
Isolation:
-
Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-bromo-1-fluoro-3-nitrobenzene.
-
Caption: General workflow for the Sandmeyer reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
While this compound itself can be a substrate, it is more commonly used as the amine component in palladium-catalyzed C-N cross-coupling reactions.[16][17] The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides or triflates, a transformation that is fundamental in medicinal chemistry.[17][18][19] The reaction is highly tolerant of various functional groups.
Rationale for Catalyst System: The choice of a palladium precursor (like Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (like X-Phos) is critical.[16] This combination facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.[20]
Protocol 3: Representative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) and X-Phos (48 mg, 0.10 mmol, 10 mol%).
-
Reagents: Add the aryl bromide (1.0 mmol), this compound (172 mg, 1.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of Celite®.
-
Isolation: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Application Spotlight: Synthesis of 1-Fluoro-1H-benzotriazoles
A premier application of this compound is in the synthesis of fluorinated benzotriazoles, a heterocyclic motif found in numerous biologically active compounds.[21][22] The synthesis is a powerful demonstration of sequential transformations, beginning with the reduction of the nitro group, followed by diazotization and intramolecular cyclization.
Causality of the Synthetic Strategy: This two-step, one-pot procedure is highly efficient. First, the nitro group is reduced to form the ortho-diamine in situ. The subsequent addition of sodium nitrite in an acidic medium selectively diazotizes one of the amino groups. The resulting diazonium salt is perfectly positioned to be attacked by the neighboring amino group, leading to rapid and high-yielding cyclization to form the stable benzotriazole ring system.[23][24]
Caption: Pathway to fluorinated benzotriazoles.
Protocol 4: One-Pot Synthesis of 4-Fluoro-1H-benzotriazole
-
Reduction: In a 500 mL round-bottom flask, suspend this compound (7.8 g, 50 mmol) and ammonium chloride (13.4 g, 250 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Iron Addition: Heat the mixture to 70 °C. Add iron powder (14.0 g, 250 mmol) portion-wise over 30 minutes, maintaining a gentle reflux. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, stir the mixture at reflux for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up (Reduction): Hot-filter the reaction mixture through Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 50 mL). Combine the filtrates. This solution containing 3-fluoro-o-phenylenediamine is used directly in the next step.
-
Cyclization: Cool the filtrate to 0-5 °C in an ice bath. Add glacial acetic acid (15 mL).
-
Diazotization: Add a solution of sodium nitrite (3.8 g, 55 mmol) in water (15 mL) dropwise, keeping the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture under reduced pressure to about half its volume. The product will often precipitate. Cool the mixture in an ice bath for 1 hour.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Fluoro-1H-benzotriazole.
Conclusion
This compound is a testament to the power of strategic functional group placement. Its predictable reactivity allows chemists to access a wide range of valuable intermediates and final products through well-established, high-yielding protocols. From the generation of functionalized diamines to the construction of complex heterocyclic systems like benzotriazoles, this compound serves as a cornerstone reagent. The protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this invaluable chemical tool.
References
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Application Notes and Protocols: 2-Fluoro-6-nitroaniline as a Strategic Building Block for the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of 2-Fluoro-6-nitroaniline in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials, this compound stands out as a particularly valuable and versatile building block. Its unique electronic and steric properties, arising from the ortho-positioning of a fluorine atom and a nitro group relative to the amine, render it a highly reactive and selective precursor for the construction of diverse heterocyclic scaffolds.
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, while the fluorine atom serves as an excellent leaving group. This inherent reactivity profile allows for a range of cyclization strategies that are both efficient and regioselective. Furthermore, the nitro group can be readily reduced to an amine, opening up further avenues for cyclocondensation reactions. These characteristics make this compound an ideal starting point for the synthesis of privileged heterocyclic systems such as benzodiazepines, quinoxalines, and benzimidazoles, many of which are core components of established and experimental therapeutics.[1][2][3][4]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic rationale behind its application in the synthesis of key heterocyclic families, supported by detailed, field-proven experimental protocols and data. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its safe and effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅FN₂O₂ | [5] |
| Molecular Weight | 156.11 g/mol | [5] |
| Appearance | Light-yellow to yellow or light-orange to orange to brown powder or crystals | [6] |
| Melting Point | 47-48 °C | [7] |
| CAS Number | 17809-36-8 | [5] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
I. Synthesis of 1,4-Benzodiazepines: A Gateway to CNS-Active Compounds
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] The synthesis of these compounds often involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative. While direct protocols starting from this compound are less common, a logical synthetic pathway involves its conversion to a 2-aminobenzophenone intermediate, followed by cyclization. A more direct, albeit challenging, approach would involve the reaction with an α-haloketone followed by reductive cyclization.
Mechanistic Rationale: The Paal-Knorr-Type Synthesis
A plausible synthetic route involves the initial reduction of the nitro group of this compound to afford 2-fluorobenzene-1,3-diamine. This intermediate can then undergo a cyclocondensation reaction with a suitable α-dicarbonyl compound or its equivalent. A more direct approach, though requiring careful control of reaction conditions, is the reaction with an α-haloketone, followed by intramolecular nucleophilic aromatic substitution and subsequent cyclization.
The following diagram illustrates a generalized workflow for the synthesis of a benzodiazepine derivative.
Caption: Generalized workflow for 1,4-benzodiazepine synthesis.
Experimental Protocol: Two-Step Synthesis of a Benzodiazepine Precursor
This protocol outlines a two-step synthesis of a key intermediate for benzodiazepine synthesis, adapted from established methods for similar compounds.[9]
Step 1: N-Alkylation with a Bromoacetyl Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or chloroform.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same anhydrous solvent to the cooled solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture may be quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(2-fluoro-6-nitrophenyl)-2-bromoacetamide.
Step 2: Intramolecular Cyclization
-
Reaction Setup: The crude N-(2-fluoro-6-nitrophenyl)-2-bromoacetamide from the previous step is dissolved in a suitable solvent like ethanol.
-
Addition of Ammonia Source: To this solution, add a source of ammonia, such as a solution of ammonia in ethanol or hexamethylenetetramine, which can generate ammonia in situ.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzodiazepine derivative.
| Parameter | Condition/Value |
| Starting Material | This compound |
| Key Reagents | Bromoacetyl bromide, Ammonia source |
| Solvents | Toluene, Ethanol |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 16-30 hours (total) |
| Purification | Column Chromatography |
II. Synthesis of Quinoxalines: Building Blocks for Antimicrobials and Dyes
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9] They are also used as dyes, and their derivatives are important in materials science. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent precursor for the in-situ generation of the required o-phenylenediamine.
Mechanistic Rationale: Reductive Cyclocondensation
The synthesis of quinoxalines from this compound typically proceeds via a one-pot reductive cyclocondensation reaction. The nitro group is first reduced to an amine in the presence of a reducing agent, forming a transient 1,2-diamine intermediate. This intermediate then readily condenses with a 1,2-dicarbonyl compound (e.g., a glyoxal or an α-ketoaldehyde) to form the quinoxaline ring system. The fluorine atom is typically retained in the final product, providing a handle for further functionalization.
Caption: Reductive cyclocondensation for quinoxaline synthesis.
Experimental Protocol: One-Pot Synthesis of a Quinoxaline Derivative
This protocol describes a general one-pot method for the synthesis of quinoxaline derivatives from this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,2-dicarbonyl compound (1.0-1.2 eq).
-
Addition of Reducing Agent: Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) if an acidic solvent was used. Extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure quinoxaline derivative.
| Parameter | Condition/Value |
| Starting Material | This compound |
| Key Reagents | 1,2-Dicarbonyl compound, Reducing agent (e.g., Na₂S₂O₄) |
| Solvents | Ethanol, Acetic Acid |
| Reaction Temperature | Room temperature to 60 °C |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization or Column Chromatography |
III. Synthesis of Benzimidazoles: A Scaffold with Diverse Biological Activities
Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[10] The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Similar to quinoxaline synthesis, this compound is a convenient precursor for the in-situ formation of the necessary diamine.
Mechanistic Rationale: The Phillips Condensation
The synthesis of benzimidazoles from this compound generally follows a one-pot reductive cyclization pathway. The nitro group is reduced to an amine, generating a 1,2-diamine intermediate in the reaction mixture. This diamine then undergoes condensation with an aldehyde, followed by cyclization and aromatization to yield the benzimidazole core. The use of an aldehyde as the carbonyl source is a common and efficient method.
Caption: One-pot synthesis of benzimidazoles from this compound.
Experimental Protocol: One-Pot Synthesis of a 2-Substituted Benzimidazole
This protocol provides a general procedure for the synthesis of 2-substituted benzimidazoles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (2.0-3.0 eq), to the mixture. The reaction can be stirred at room temperature or heated to reflux.
-
Reaction: The reaction is typically stirred for 2-6 hours. Progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole.
| Parameter | Condition/Value |
| Starting Material | This compound |
| Key Reagents | Aldehyde, Sodium Dithionite |
| Solvents | Ethanol, Ethanol/Water |
| Reaction Temperature | Room temperature to reflux |
| Reaction Time | 2-6 hours |
| Purification | Recrystallization |
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for facile and regioselective construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field of synthetic and medicinal chemistry. By understanding the underlying principles of its reactivity, scientists can continue to unlock the full potential of this remarkable starting material in the quest for novel therapeutics and functional materials.
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Application Notes & Protocols: Synthetic Strategies for the Reduction of 2-Fluoro-6-nitroaniline
Introduction
The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, pivotal for the production of anilines which are fundamental building blocks for a vast array of specialty chemicals. The specific reduction of 2-Fluoro-6-nitroaniline to its corresponding diamine, 3-Fluorobenzene-1,2-diamine[1][2][3][4], is a reaction of significant industrial and academic interest. This resulting diamine is a highly valuable intermediate, primarily utilized in the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.[2][5][6] The presence of the fluorine atom imparts unique physicochemical properties to the final molecules, such as enhanced metabolic stability and binding affinity, making the efficient and selective synthesis of 3-Fluorobenzene-1,2-diamine a critical objective.
This guide provides an in-depth analysis of three primary synthetic protocols for this reduction, offering researchers and drug development professionals a comprehensive resource for methodological selection and execution. We will delve into the mechanistic underpinnings, practical considerations, and safety protocols associated with catalytic hydrogenation, metal-acid reductions, and the use of sodium dithionite.
Comparative Overview of Reduction Methodologies
The choice of a reduction protocol is dictated by a multitude of factors including substrate compatibility with other functional groups, scalability, cost, and environmental impact. Aromatic nitro groups can be reduced by various means, each with its own set of advantages and challenges.[7][8]
| Methodology | Key Advantages | Key Disadvantages | Selectivity Profile |
| Catalytic Hydrogenation | High atom economy; clean reaction with water as the only byproduct; recyclable catalyst. | Requires specialized high-pressure equipment; potential for dehalogenation; catalyst poisoning is a risk.[9] | Can be less selective; may reduce other functional groups. |
| Metal/Acid Reduction | Cost-effective (especially with Iron); reliable and well-established (Béchamp reduction); tolerant of some functional groups.[10][11][12] | Generates stoichiometric amounts of metallic waste; workup can be cumbersome to remove metal salts; strongly acidic conditions.[8][13] | Generally good, but the harsh acidic conditions can affect acid-sensitive groups. |
| Sodium Dithionite | Mild, metal-free conditions; high chemoselectivity (tolerates halogens, esters, ketones); simple setup.[14][15][16] | Lower atom economy; requires aqueous or biphasic systems; can be less effective for sterically hindered substrates. | Excellent chemoselectivity for the nitro group in the presence of other reducible functionalities.[15][17] |
Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method on an industrial scale due to its efficiency and low waste generation.[7][8][18] The reaction involves the use of molecular hydrogen (H₂) to reduce the nitro group in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).
Causality and Mechanistic Insight: The reaction occurs on the surface of the catalyst. H₂ is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the catalyst surface, allowing for a stepwise transfer of hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[18] A primary concern with substrates like this compound is the potential for hydrodehalogenation (loss of the fluorine atom). This can sometimes be mitigated by using alternative catalysts like Raney Nickel or by carefully controlling reaction conditions.[7]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Protocol
-
Reactor Setup: To a hydrogenation vessel (e.g., a Paar shaker bottle), add this compound (1.0 eq, e.g., 5.0 g).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Safety Note: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.
-
Solvent Addition: Add a suitable solvent such as Ethanol or Ethyl Acetate (e.g., 50 mL).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 bar or ~58 psi).[6]
-
Reaction: Agitate the mixture vigorously at room temperature (25 °C) for approximately 6-12 hours.[6] Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Carefully vent the hydrogen from the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Fluorobenzene-1,2-diamine, which is often of sufficient purity for subsequent steps.[6] If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol II: Metal-Mediated Reduction in Acidic Media
The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic conditions is a classic, robust, and often cost-effective method for nitro group reduction.[10]
Causality and Mechanistic Insight: These reactions are fundamentally redox processes. The metal (Fe or Sn) acts as the reducing agent, donating electrons to the nitro group. The acidic medium provides the protons required for the formation of water molecules as byproducts. The overall process involves a series of single-electron transfers and protonations.[13] The Béchamp reduction, using iron filings in the presence of a catalytic amount of acid (like HCl or acetic acid), is particularly economical as the in-situ generated iron salts can be hydrolyzed to regenerate the acid, making the process self-sustaining.[11][12][19]
General Reaction Mechanism: Aromatic Nitro Reduction
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Application Notes and Protocols: 2-Fluoro-6-nitroaniline as a Versatile Precursor for Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of 2-Fluoro-6-nitroaniline in Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for modulating the physicochemical and pharmacokinetic properties of lead compounds.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] Among these critical precursors, this compound stands out as a particularly valuable and versatile scaffold.
Its unique trifunctional arrangement—an amine, a nitro group, and a fluorine atom, all locked in an ortho-relationship on an aromatic ring—provides a rich platform for complex molecular synthesis. The powerful electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule, activating the fluorine atom for nucleophilic aromatic substitution (SNAr) while also setting the stage for reductive cyclization strategies.[3][4] This guide provides an in-depth exploration of the core reactivity of this compound and delivers a detailed protocol for its application in the synthesis of benzimidazole scaffolds, a privileged core structure in many kinase inhibitor APIs.[5][6]
Physicochemical Properties and Safety Profile
A thorough understanding of a precursor's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 17809-36-8 | [7][8] |
| Molecular Formula | C₆H₅FN₂O₂ | [7] |
| Molecular Weight | 156.11 g/mol | [7] |
| Appearance | Light-yellow to orange or brown powder/crystals | [8] |
| Melting Point | 71.5 °C (160.7 °F) | [6] |
| Boiling Point | 271.5°C at 760 mmHg |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat and sources of ignition.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[8]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is primarily dictated by two key transformations: the reduction of its nitro group and the substitution of its fluorine atom. The interplay between these functionalities allows for sequential and regioselective reactions.
Reduction of the Ortho-Nitro Group: Gateway to Heterocycles
The conversion of the nitro group to a primary amine is a cornerstone reaction in the synthesis of many nitrogen-containing heterocycles. This reduction transforms the starting material into a 1,2-diamine derivative, a critical intermediate for cyclization reactions.
Causality Behind Reagent Choice: The selection of a reducing agent is critical to ensure chemoselectivity. While powerful hydrides like LiAlH₄ can reduce nitro groups, they are generally not used for aromatic nitro compounds as they can lead to undesired side products like azo compounds.[11][12] More controlled methods are preferred:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method.[11][13] Raney Nickel is particularly useful if the molecule contains other halogen atoms (Br, Cl) that could be susceptible to hydrogenolysis with Pd/C.[11]
-
Metal-Acid Systems: Reagents such as Tin(II) chloride (SnCl₂) in HCl, or Iron (Fe) powder in acetic acid, provide mild and selective reduction of the nitro group in the presence of other sensitive functionalities.[11][13][14]
This reduction is the essential first step in forming benzimidazoles, quinoxalines, and other fused heterocyclic APIs.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Fluorine
The SNAr mechanism is central to the reactivity of this compound. The strong electron-withdrawing capacity of the ortho-nitro group significantly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[4][15]
Mechanistic Insight:
-
Activation: The nitro group withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom bonded to the fluorine highly electrophilic.
-
Nucleophilic Attack: A nucleophile attacks this electron-deficient carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which enhances the polarization of the C-F bond and facilitates the initial attack.[16]
This pathway allows for the direct and regioselective introduction of a wide variety of nucleophiles (amines, alkoxides, thiolates) to build molecular complexity.
Application Protocol: Synthesis of a 4-Fluorobenzimidazole Kinase Inhibitor Scaffold
This section provides a detailed, two-step protocol for the synthesis of a 2-aryl-4-fluorobenzimidazole. This scaffold is a common core structure in a variety of kinase inhibitors used in oncology research.[17][18] The strategy involves the initial reduction of the nitro group, followed by a condensation reaction with an aromatic aldehyde.
Overall Synthetic Workflow
The process begins with the selective reduction of this compound to form the corresponding o-phenylenediamine, which is then cyclized with an aldehyde to yield the target benzimidazole.
Part A: Synthesis of 3-Fluoro-benzene-1,2-diamine
This protocol uses tin(II) chloride dihydrate, a mild and effective reagent for the selective reduction of the aromatic nitro group.[11]
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (approx. 10 mL per 1 g of starting material). Stir to dissolve.
-
Add Tin(II) chloride dihydrate (4.0 eq) to the solution in portions. The addition may be exothermic.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours.
-
Monitor Progress: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The starting material is typically a colored spot, while the product diamine is often less colored and has a different Rf value.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Slowly pour the reaction mixture into a beaker of ice. Carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Fluoro-benzene-1,2-diamine is often a dark oil or solid and can be used in the next step without further purification, though purification by flash column chromatography may be performed if necessary.
-
Part B: Synthesis of 2-(4-methylphenyl)-4-fluoro-1H-benzimidazole
This procedure describes a classic Phillips condensation reaction, where the in-situ generated diamine reacts with an aldehyde, followed by oxidative cyclization.
-
Materials:
-
Crude 3-Fluoro-benzene-1,2-diamine (1.0 eq)
-
p-Tolualdehyde (4-methylbenzaldehyde) (1.0 eq)
-
Sodium bisulfite (NaHSO₃) or another mild oxidant
-
Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Protocol:
-
Dissolve the crude 3-Fluoro-benzene-1,2-diamine (1.0 eq) in ethanol (approx. 15 mL per 1 g of diamine) in a round-bottom flask.
-
Add p-tolualdehyde (1.0 eq) to the solution.
-
Add a solution of sodium bisulfite (1.2 eq) in a small amount of water.
-
Attach a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor Progress: The reaction can be monitored by TLC (e.g., 2:1 Hexane:Ethyl Acetate) to observe the formation of the UV-active benzimidazole product.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-(4-methylphenyl)-4-fluoro-1H-benzimidazole as a solid.
-
Conclusion
This compound is a powerful and versatile precursor in the synthesis of complex APIs. Its well-defined reactivity, governed by the ortho-relationship of its amine, nitro, and fluoro substituents, allows for predictable and high-yielding transformations. The protocols detailed herein for the synthesis of a 4-fluorobenzimidazole scaffold demonstrate a reliable pathway to a core structure prevalent in modern kinase inhibitors. By understanding the mechanistic principles behind its reactivity, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel therapeutics.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-6-nitroaniline
Introduction: The Strategic Value of 2-Fluoro-6-nitroaniline
In the landscape of modern drug discovery and materials science, this compound stands out as a highly strategic building block. Its utility is derived from the unique interplay of its three functional groups. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity of a final drug candidate through favorable electrostatic interactions.[1][2] The nitro and aniline moieties provide versatile synthetic handles for subsequent chemical transformations, allowing for the construction of complex molecular architectures. Specifically, the electron-withdrawing nitro group activates the molecule for certain transformations, while the primary amine offers a key point for diversification.[3]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent some of the most powerful and versatile tools in synthetic organic chemistry for forming carbon-carbon and carbon-nitrogen bonds.[4][5][6] Applying these powerful reactions to a substrate like this compound opens a direct path to novel derivatives of significant interest to pharmaceutical and materials development programs.
This guide provides an in-depth analysis and field-proven protocols for leveraging palladium-catalyzed cross-coupling reactions with this compound. We will explore the mechanistic underpinnings, explain the causal logic behind protocol design, and offer detailed, step-by-step methodologies to ensure successful implementation in the laboratory.
Mechanistic Framework: The Palladium Catalytic Cycle
At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. While specific details can vary, the cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this core mechanism is paramount for troubleshooting and optimizing reactions.
Caption: General Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond (e.g., C-F, C-Br, C-OTf) of the electrophile, forming a Pd(II) complex. This is often the rate-limiting step. For a substrate like this compound, the C-F bond is the reactive site. While typically strong, the C-F bond ortho to a powerful electron-withdrawing group like nitro is sufficiently activated for this step under appropriate conditions.[9][10]
-
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This step often requires activation by a base.[6][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Key Reaction Components:
-
Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are commonly used. Pd(II) precatalysts require in situ reduction to the active Pd(0) state, a process that can be facilitated by ligands, solvents, or other reagents in the mixture.[12]
-
Ligands: Typically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium catalyst, prevent aggregation into inactive palladium black, and modulate its reactivity to promote the desired oxidative addition and reductive elimination steps.[13][14]
-
Base: The choice of base is critical. It facilitates the transmetalation step in Suzuki couplings and deprotonates the nucleophile in Buchwald-Hartwig and Sonogashira reactions. Common bases range from mild (K₂CO₃) to strong (KOt-Bu), and the selection depends on the specific coupling partners and their sensitivities.[4][7]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize 2-aryl-6-fluoro-N-aryl amines from this compound via C-F bond activation. The resulting products are valuable precursors that can be further modified, for example, by reducing the nitro group.
Causality and Strategy: The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages.[6] When applied to this compound, the key challenge is the cleavage of the robust C-F bond. The strong electron-withdrawing effect of the ortho-nitro group makes the fluorine-bearing carbon atom highly electrophilic, facilitating the oxidative addition to the Pd(0) center. The selection of a highly active catalyst system, typically involving a bulky biarylphosphine ligand, is crucial to achieve efficient C-F activation over potential side reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-fluoro-4'-methyl-6-nitro-[1,1'-biphenyl]-2-amine
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (156 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Seal the tube with a septum, and bubble argon or nitrogen gas through the stirred suspension for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid Partner | Catalyst/Ligand (mol%) | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (1/3) | K₃PO₄ | 85 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 72 |
| 4 | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ | 69 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To couple this compound with various aryl halides or triflates, leveraging the aniline moiety as the nucleophile to construct diarylamine structures.
Causality and Strategy: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C(aryl)-N bonds.[4][14] In this application, the aniline nitrogen of this compound acts as the nucleophilic partner. The reaction's success hinges on the careful selection of a catalyst, ligand, and base. Sterically hindered biaryl phosphine ligands, such as X-Phos, are known to be outstanding for these transformations.[13] A strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu or KOtBu) is required to deprotonate the aniline, forming the active nitrogen nucleophile for the catalytic cycle. The electron-withdrawing nature of the ortho-nitro and ortho-fluoro groups reduces the nucleophilicity of the aniline, necessitating slightly more forcing conditions or highly active catalyst systems compared to electron-rich anilines.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-(4-methoxyphenyl)-2-fluoro-6-nitroaniline
-
Vessel Preparation: In an oven-dried vial equipped with a stir bar, add 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.), and the ligand (e.g., X-Phos, 19 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (156 mg, 1.0 mmol, 1.0 equiv.) and the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%).
-
Solvent and Degassing: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and filter through a pad of celite, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the diarylamine product.
Data Presentation: Buchwald-Hartwig Amination Examples
| Entry | Aryl Halide Partner | Catalyst/Ligand (mol%) | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos (1/4) | NaOtBu | 91 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/RuPhos (2/4) | KOtBu | 84 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (1.5/5) | K₃PO₄ | 75 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos (3/6) | K₂CO₃ | 68 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Application Note 3: Sonogashira Coupling for C-C Bond Formation
Objective: To synthesize 2-alkynyl-6-fluoroaniline derivatives via palladium-catalyzed coupling of a terminal alkyne at the C-F position of this compound.
Causality and Strategy: The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[5] Similar to the Suzuki coupling, this transformation relies on the activation of the C-F bond. The classic Sonogashira protocol employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[15] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[16] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as a solvent. Given the low reactivity of C-F bonds, conditions may require elevated temperatures and a highly active palladium catalyst/ligand system. Copper-free variants exist and can be advantageous for sensitive substrates.
Caption: Experimental workflow for Sonogashira coupling.
Protocol: Synthesis of 2-fluoro-6-nitro-N-(phenylethynyl)aniline
-
Vessel Preparation: To a dry Schlenk tube, add this compound (156 mg, 1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Base: Evacuate and backfill the tube with argon. Add anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL).
-
Degassing: Bubble argon through the stirred solution for 10 minutes.
-
Substrate Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C for 12 hours.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Data Presentation: Sonogashira Coupling Examples
| Entry | Terminal Alkyne Partner | Catalyst/Cocatalyst (mol%) | Base | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI (5/5) | Et₃N | 75 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂/CuI (3/6) | DIPA | 68 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos/CuI (2/4/4) | Cs₂CO₃ | 82 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄/CuI (5/5) | Et₃N | 71 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensuring a properly inert atmosphere through degassing and the use of Schlenk techniques is critical for reproducibility and high yields.
-
Base Sensitivity: While necessary for the reaction, strong bases like KOtBu can be incompatible with certain functional groups (e.g., esters). The nitro group on the substrate can also undergo side reactions with very strong nucleophilic bases. Screen weaker bases like K₃PO₄ or Cs₂CO₃ if issues arise.[7]
-
Catalyst Deactivation: Incomplete reactions can sometimes be attributed to catalyst deactivation (e.g., formation of palladium black). This can be caused by insufficient ligand, presence of oxygen, or impurities. Using precatalysts or ensuring complete in situ reduction can mitigate this.
-
Safety: this compound is a skin and eye irritant.[17] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium compounds and organic solvents also carry their own hazards; consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Buchwald–Hartwig amin
- Szilagyi, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])
- Amii, H., & Uneyama, K. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Sonogashira coupling - Wikipedia. (URL: [Link])
- García-Melchor, M., et al. (2013). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. (URL: [Link])
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (URL: [Link])
- La-Venia, A., et al. (2016).
- Novaes, L. F. T., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (URL: [Link])
- Wang, L., et al. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
- Shang, R., & Liu, L. (2011). Buchwald-Hartwig Amination of Nitroarenes. Semantic Scholar. (URL: [Link])
- Kim, D., et al. (2020).
- Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. (URL: [Link])
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. (URL: [Link])
- Suzuki reaction - Wikipedia. (URL: [Link])
- Trossini, G. H. G., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets. (URL: [Link])
- PubChem. This compound. (URL: [Link])
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
- Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (URL: [Link])
- Jouvin, K. (2018). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- Baranov, M. S., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides. RSC Publishing. (URL: [Link])
- Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (URL: [Link])
- Chemistry LibreTexts. (2024). Sonogashira Coupling. (URL: [Link])
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Application Note: A Protocol for the Synthesis of Novel Azo Dyes Using 2-Fluoro-6-nitroaniline
Abstract: This technical guide provides a comprehensive protocol for the synthesis of novel azo dyes utilizing 2-Fluoro-6-nitroaniline as the diazo precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and advanced materials.[1][2] The incorporation of a fluorine atom into the dye structure, facilitated by the use of this compound, offers a strategic approach to modify the dye's physicochemical properties, including its color, lightfastness, and thermal stability. This document details the foundational chemical principles, a step-by-step experimental protocol, safety considerations, and methods for characterization, aimed at researchers in chemistry and materials science.
Scientific Principles and Rationale
The synthesis of azo dyes from a primary aromatic amine like this compound is a classic two-stage process: diazotization followed by azo coupling .[1]
1.1. Diazotization of this compound
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[3] This reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4]
-
Causality of Low Temperature: The reaction is conducted at 0-5 °C because aryl diazonium salts are thermally unstable. At higher temperatures, they readily decompose, eliminating nitrogen gas (N₂) and reacting with water to form undesirable phenol byproducts, which significantly reduces the yield of the desired dye.[5]
-
Role of Substituents: The this compound molecule contains two strong electron-withdrawing groups (EWG): the nitro group (-NO₂) and the fluorine atom (-F). These EWGs decrease the basicity of the amino group, requiring strong acidic conditions for the reaction to proceed efficiently. However, they also increase the stability and electrophilicity of the resulting diazonium salt, making it an excellent electrophile for the subsequent coupling reaction.
The overall diazotization process is illustrated below.
Figure 1: General workflow for the diazotization of this compound.
1.2. Azo Coupling Reaction
The diazonium salt acts as a weak electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component.[6][7]
-
Choice of Coupling Component: Typical coupling components are phenols (e.g., 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline). These molecules contain strong electron-donating groups (-OH, -NR₂) that activate the aromatic ring towards electrophilic attack.
-
Influence of pH: The pH of the reaction medium is critical and depends on the coupling partner.[7]
-
Phenols: Coupling is carried out in a slightly alkaline medium (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.[6]
-
Aromatic Amines: Coupling is performed in a slightly acidic medium (pH 4-6). This prevents the diazonium salt from converting into an inactive diazotate ion while ensuring the amine coupling partner remains sufficiently nucleophilic.[8][9]
-
The coupling reaction typically occurs at the para position to the activating group, unless this position is already occupied, in which case ortho coupling occurs.[7]
Figure 2: Logical workflow of the azo coupling step.
Safety and Hazard Management
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn. All manipulations should be performed in a certified chemical fume hood.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Azo Dyes: Many azo compounds are classified as potential mutagens or carcinogens.[2] Treat all synthesized products with care and avoid generating dust.
| Compound | CAS Number | Key Hazards |
| This compound | 17809-36-8 | H302, H315, H319, H332, H335 |
| Sodium Nitrite | 7632-00-0 | Oxidizer, Acute Toxicity, Eye Irritant |
| Hydrochloric Acid | 7647-01-0 | Corrosive, Acute Toxicity |
| N,N-dimethylaniline | 121-69-7 | Toxic, Carcinogen |
Table 1: Summary of key chemical hazards.
Detailed Experimental Protocol
This protocol describes the synthesis of a novel azo dye using N,N-dimethylaniline as the coupling component.
3.1. Reagents and Equipment
-
This compound (95% purity)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Magnetic stirrer with hotplate
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
3.2. Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, carefully add 1.56 g (0.01 mol) of this compound to 20 mL of deionized water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture will form a slurry.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over a period of 15-20 minutes. Crucially, ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The formation of a clear, yellowish solution indicates the successful preparation of the 2-Fluoro-6-nitrophenyldiazonium chloride solution. This solution should be used immediately in the next step.
3.3. Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M hydrochloric acid.
-
Add approximately 50 g of crushed ice to this solution and stir to cool it to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution.
-
A brightly colored precipitate should form almost immediately.
-
After the addition is complete, add a solution of 5 g of sodium acetate dissolved in 20 mL of water to adjust the pH to approximately 4-5.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
3.4. Part C: Isolation and Purification of the Dye
-
Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Press the solid as dry as possible on the funnel.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Weigh the final product and calculate the percentage yield.
Characterization and Data
The synthesized dye should be characterized to confirm its structure and purity.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to determine the wavelength of maximum absorbance (λmax), which corresponds to its color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the solid sample to identify key functional groups. Look for the characteristic N=N stretching vibration (azo group) around 1630-1575 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to fully elucidate the structure of the dye molecule.
| Parameter | Expected Result / Data | Significance |
| Physical Appearance | Deeply colored crystalline solid | Qualitative confirmation of dye synthesis |
| Yield | (Calculated based on final product weight) | Measures the efficiency of the reaction |
| Melting Point | (Determined by MP apparatus) | Indicator of purity |
| λmax (in Ethanol) | (Determined by UV-Vis) | Correlates to the electronic transitions and perceived color |
| FTIR (N=N stretch) | ~1600 cm⁻¹ | Confirms the presence of the azo linkage |
Table 2: Expected data from the synthesis and characterization of the novel azo dye.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of novel azo dyes using this compound. By carefully controlling reaction parameters such as temperature and pH, high-purity dyes can be synthesized efficiently. The presence of the fluoro and nitro substituents on the diazo component provides a versatile platform for creating a library of new colorants with potentially enhanced properties for various industrial and research applications.
References
- University of the West Indies. The Synthesis of Azo Dyes.
- Google Patents. US3086968A - Fluorinated azo dyes.
- Pranab Jyoti Das. DIAZONIUM SALTS. Published on ResearchGate.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Al-Rubaie, L. A. R. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-Journal of Chemistry, 9(1), 465-470.
- Google Patents. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
- CPAchem. 2-Nitroaniline Safety Data Sheet.
- Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- Wikipedia. Azo dye.
- LibreTexts Chemistry. 23.6: Coupling Reactions of Aryl Diazonium Salts.
- Falode, J. A., et al. (2020). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 36(5).
- Oforghor, B. A., et al. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Chemical Science International Journal, 33(1), 60-72.
- Chem Explained (YouTube Channel). COUPLING REACTIONS OF DIAZONIUM SALTS.
- Organic Chemistry Portal. Diazotisation.
- Clark, J. Reactions of Diazonium Ions. Chemguide.
- BYJU'S. Diazotization Reaction Mechanism.
- Abdullahi, I., et al. (2021). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars Library, 9(2), 10-15.
- Vîlcu, A. I., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Molecules, 27(19), 6245.
- Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science, 27(3), 1-8.
- Chemistry Desk (YouTube Channel). Coupling Reactions Of Diazonium Salt //Preparation Of Orange Dye//Preparation Of Yellow Dye.
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Application Notes and Protocols for the Synthesis of 4-Fluorobenzimidazoles from 2-Fluoro-6-nitroaniline
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, antifungal, and antihypertensive properties.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed guide for the synthesis of 4-fluorobenzimidazoles, a valuable subclass of these compounds, utilizing the commercially available starting material, 2-Fluoro-6-nitroaniline.
The primary synthetic challenge lies in the selective reduction of the nitro group in the presence of a fluoro substituent, followed by the efficient construction of the imidazole ring. We will explore two robust synthetic strategies: a classical two-step approach involving the isolation of the diamine intermediate, and a more streamlined one-pot reductive cyclization that offers significant advantages in terms of operational simplicity and time efficiency.
Synthetic Strategies: An Overview
The conversion of this compound to a 4-fluorobenzimidazole framework fundamentally involves two key transformations:
-
Reduction: The nitro group (-NO₂) is reduced to a primary amine (-NH₂), generating the reactive intermediate, 1-fluoro-2,3-diaminobenzene.
-
Cyclization: The resulting ortho-phenylenediamine intermediate is condensed with a suitable one-carbon (C1) synthon, such as an aldehyde or carboxylic acid, to form the five-membered imidazole ring.
These transformations can be performed sequentially with isolation of the intermediate (Two-Step Synthesis) or concurrently in a single reaction vessel (One-Pot Synthesis).
Overall Synthetic Workflow
Caption: Comparison of Two-Step vs. One-Pot synthetic routes.
Methodology I: Two-Step Synthesis Protocol
This classical approach provides excellent control over each transformation and is useful when optimizing individual steps or when the intermediate diamine is required for other purposes.
Step 1: Reduction of this compound
The reduction of the nitro group is a critical step. Catalytic hydrogenation is often the cleanest method, avoiding the use of stoichiometric metallic reductants and harsh acids.
Protocol 1: Catalytic Hydrogenation to 1-Fluoro-2,3-diaminobenzene
This procedure utilizes Palladium on carbon (Pd/C) as a catalyst for a clean and efficient reduction.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield 1-fluoro-2,3-diaminobenzene, which often appears as a dark oil or solid that is sensitive to air and light. It is recommended to use this intermediate immediately in the next step.
Step 2: Cyclization via Phillips-Ladenburg Reaction
The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] A more modern and versatile variant employs aldehydes, which typically react under milder conditions.
Protocol 2: Condensation with an Aromatic Aldehyde
This protocol describes the synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole as a representative example.
Materials:
-
1-Fluoro-2,3-diaminobenzene (from Step 1)
-
Benzaldehyde (1.0 - 1.1 eq)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TSA) or acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the crude 1-fluoro-2,3-diaminobenzene (1.0 eq) in ethanol (15-20 mL per gram).
-
Add benzaldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 eq).
-
Attach a condenser and heat the mixture to reflux (approx. 78 °C). The reaction proceeds via the formation of a dihydrobenzimidazole intermediate, which oxidizes in situ (often by air) to the aromatic product.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold water and a minimal amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Fluoro-2-phenyl-1H-benzimidazole.
Methodology II: One-Pot Reductive Cyclization
One-pot procedures are highly efficient as they circumvent the need for intermediate isolation and purification, saving time and reducing solvent waste.[5][6][7] The use of sodium dithionite (Na₂S₂O₄) is a particularly effective method for the reductive cyclization of o-nitroanilines in the presence of aldehydes.[5]
Protocol 3: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][8]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Microwave synthesis vial, magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound (1 mmol, 1.0 eq) and the desired aldehyde (1 mmol, 1.0 eq).
-
Add DMF (4 mL) and stir to dissolve the solids.
-
Prepare a fresh aqueous solution of sodium dithionite (3 mmol in 3 mL of water) and add it to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 160-200 W for 60-120 seconds.[5] It is often beneficial to use pulsed heating (e.g., 4 pulses of 15 seconds each with cooling intervals) to control the temperature and pressure.[5]
-
After irradiation, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 40-50 mL). A precipitate should form.
-
If the solution is acidic, neutralize it by dropwise addition of 5N ammonium hydroxide to maximize product precipitation.[5]
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with water (2 x 15 mL) and dry under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-fluorobenzimidazole derivative.
Illustrative Reaction Mechanism
The one-pot reaction proceeds through a tandem sequence of reduction followed by cyclization and aromatization.
Caption: Mechanism of one-pot reductive cyclization.
Data Summary and Expected Results
The one-pot methodology is versatile and can be applied to a range of aldehydes to generate a library of 4-fluorobenzimidazole derivatives.
| Entry | Aldehyde (R-CHO) | Product (R group) | Typical Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Phenyl | 75-85 | 220-222 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 80-90 | 265-267 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 78-88 | 198-200 |
| 4 | 2-Thiophenecarboxaldehyde | 2-Thienyl | 70-80 | 240-242 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 65-75 | 185-187 |
Note: Yields and melting points are representative and may vary based on the specific reaction conditions and purity of reagents.
Conclusion and Field-Proven Insights
The synthesis of 4-fluorobenzimidazoles from this compound is a robust process achievable through multiple synthetic routes.
-
For Method Development and Scale-Up: The two-step synthesis is recommended. It allows for the optimization of both the reduction and cyclization steps independently. The isolation of 1-fluoro-2,3-diaminobenzene can be challenging due to its instability, so immediate use after preparation is crucial for achieving high yields in the subsequent cyclization.
-
For Library Synthesis and Efficiency: The one-pot reductive cyclization is superior. The microwave-assisted protocol, in particular, offers a rapid and high-throughput method for generating a diverse set of analogs for structure-activity relationship (SAR) studies. The choice of sodium dithionite is advantageous as it is inexpensive and the workup is a simple precipitation and filtration.[2][5]
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent solvent for the one-pot reaction as it dissolves the organic precursors and is compatible with the aqueous reductant solution, creating a homogenous reaction environment.[5]
-
Reductant: Sodium dithionite is a powerful reducing agent in aqueous media and is highly chemoselective for the nitro group, leaving many other functional groups on the aldehyde intact.[2]
-
Catalyst: In the two-step cyclization, a mild acid catalyst like p-TSA protonates the aldehyde carbonyl, activating it for nucleophilic attack by the diamine and facilitating the subsequent dehydration steps.
By following these detailed protocols, researchers can reliably access a wide range of 4-fluorobenzimidazole derivatives, which are valuable building blocks for the discovery of new therapeutic agents.
References
- Title: One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization Source: Taylor & Francis Online URL:[Link]
- Title: One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes Source: Synfacts URL:[Link]
- Title: Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates Source: National Institutes of Health (NIH) URL:[Link]
- Title: One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Source: Progress in Chemical and Biochemical Research URL:[Link]
- Title: Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from 2-Nitroanilines Using Microwave Conditions.
- Title: Review On Synthesis Of Benzimidazole From O- phenyldiamine Source: International Journal of Advance Research, Ideas and Innovations in Technology (ijariie) URL:[Link]
- Title: A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization Source: HETEROCYCLES, Vol. 75, No. 8, 2008 URL:[Link]
- Title: To synthesize Benzimidazole from o-phenylenediamine. Source: CUTM Courseware URL:[Link]
- Title: Synthesis of benzimidazole from o-phenylenediamine Source: Pharmacy Infoline URL:[Link]
- Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: RSC Publishing URL:[Link]
- Title: Benzimidazole Source: Organic Syntheses URL:[Link]
- Title: Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 Source: Green Chemistry (RSC Publishing) URL:[Link]
- Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Recent achievements in the synthesis of benzimidazole derivatives Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction Source: ResearchG
- Title: Synthesis of benzimidazole from 2‐nitroaniline Source: ResearchG
- Title: Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review)
- Title: Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: ResearchG
- Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL:[Link]
- Title: The Phillips–Ladenburg imidazole synthesis.
- Title: Fluorinated benzimidazole derivatives: In vitro antimicrobial activity Source: ACG Public
- Title: Phillips‐Ladenburg Benzimidazole Synthesis Source: CoLab URL:[Link]
- Title: Recent achievements in the synthesis of benzimidazole deriv
- Title: Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties Source: ResearchG
- Title: One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview Source: JoVE URL:[Link]
- Title: Benzimidazole derivatives incorporating fluorine.
- Title: Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents URL
- Title: Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities Source: ResearchG
- Title: THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES Source: Revue Roumaine de Chimie URL:[Link]
- Title: Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued)
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- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-nitroaniline in the Development of Next-Generation Kinase Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[2] A key challenge in this field is the design of potent, selective, and pharmacokinetically sound molecules. This guide focuses on the strategic application of 2-fluoro-6-nitroaniline , a versatile and highly valuable building block in the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed, field-tested protocols for its incorporation into common kinase inhibitor scaffolds, and discuss the downstream analytical methods required for validation.
The Rationale: Why this compound?
The utility of this compound in kinase inhibitor design is rooted in its unique electronic and structural properties. The aniline core is a common feature in many ATP-competitive kinase inhibitors, often forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[3] The substituents on the aniline ring dictate its reactivity and the ultimate properties of the final inhibitor.
-
Activated for Nucleophilic Aromatic Substitution (S
NAr): The molecule is primed for SNAr reactions. The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring.[4][5] This electronic deficit makes the ring susceptible to attack by nucleophiles. -
Fluorine as an Excellent Leaving Group: In the context of S
ngcontent-ng-c4006390337="" class="ng-star-inserted">NAr, fluorine's high electronegativity activates the ring for the initial, rate-determining nucleophilic attack. Although the carbon-fluorine bond is strong, the restoration of aromaticity in the final step of the Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr mechanism provides a sufficient thermodynamic driving force to expel the fluoride ion. -
A Handle for Further Diversification: The nitro group is not merely an activating group; it serves as a synthetic handle. Following the S
NAr reaction, the nitro group can be readily reduced to a primary amine. This newly formed amine provides a vector for introducing a wide variety of substituents through acylation, sulfonylation, or urea formation, enabling extensive Structure-Activity Relationship (SAR) studies.[6] -
Influence on Physicochemical Properties: The incorporation of fluorine into drug candidates can enhance pharmacokinetic properties, such as metabolic stability and membrane permeation, and can also increase binding affinity to the target protein.[7][8]
Below is a diagram illustrating the overall synthetic strategy.
Caption: General workflow for kinase inhibitor development using this compound.
Physicochemical and Safety Data
Before commencing any synthetic work, it is crucial to be familiar with the properties and hazards of the starting material.
| Property | Value | Reference |
| Molecular Formula | C₆H₅FN₂O₂ | [9] |
| Molecular Weight | 156.11 g/mol | [9] |
| Appearance | Yellow to orange crystalline powder | |
| CAS Number | 17809-36-8 | [9] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [9] |
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
The following protocols provide a step-by-step methodology for a common synthetic sequence used to generate a library of potential kinase inhibitors.
Protocol 3.1: Synthesis of a Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a generic chloro-substituted heterocyclic core (e.g., 2,4-dichloropyrimidine), a common motif in kinase inhibitors.[10]
Caption: Key SNAr reaction to form a core kinase inhibitor scaffold.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Pentanol or n-Butanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chloro-heterocycle (1.1 eq).
-
Add the solvent (e.g., 2-Pentanol) to create a solution with a concentration of approximately 0.1 M relative to the limiting reagent.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 105-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and concentrate under reduced pressure to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Scientist's Note: The choice of a non-nucleophilic base like DIPEA is critical. It acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile. The use of a high-boiling point alcohol as a solvent facilitates the necessary reaction temperature. This reaction selectively occurs at the more reactive 4-position of the pyrimidine.[11]
Protocol 3.2: Reduction of the Nitro Group
This protocol details the conversion of the nitro-substituted scaffold to the corresponding amine, which is essential for subsequent derivatization.
Materials:
-
Nitro-substituted scaffold from Protocol 3.1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH) and Water (H₂O) (e.g., 4:1 mixture)
-
Celite®
Procedure:
-
Suspend the nitro-substituted scaffold (1.0 eq) in a mixture of EtOH/H₂O in a round-bottom flask.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot indicates product formation. The reaction is typically complete in 1-3 hours.
-
Once complete, cool the reaction to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude amine can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Scientist's Note: This classic Bechamp reduction is a reliable and scalable method for converting aromatic nitro groups to amines.[11] The ammonium chloride helps to maintain a slightly acidic pH and activate the iron surface. The reaction is often exothermic, so careful heating is advised.
Protocol 3.3: Amine Derivatization (Example: Acylation)
This protocol provides an example of how to diversify the newly formed amine to explore SAR.
Materials:
-
Aniline product from Protocol 3.2 (1.0 eq)
-
Acyl chloride of choice (e.g., acryloyl chloride) (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Dissolve the aniline (1.0 eq) in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Kinome Profiling
The synthesis of a library of compounds using the protocols above is the first step. The next critical phase is to understand how structural changes impact biological activity.
Illustrative SAR Table
The goal of derivatization (Protocol 3.3) is to probe the chemical space around the core scaffold to improve potency and selectivity. A typical SAR table might look as follows (data is illustrative).
| Compound ID | R-Group (from Acylation) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| INH-001 | -H (from parent amine) | 850 | >10,000 |
| INH-002 | -C(O)CH₃ (Acetyl) | 420 | 8,500 |
| INH-003 | -C(O)CH=CH₂ (Acryloyl) | 25 | 1,500 |
| INH-004 | -C(O)c-propyl (Cyclopropylcarbonyl) | 65 | >10,000 |
| INH-005 | -C(O)Ph (Benzoyl) | 150 | 4,300 |
This data helps identify key structural motifs. For instance, the acryloyl group in INH-003 might be forming a covalent bond with a nearby cysteine residue in the active site, leading to a significant increase in potency.
The Importance of Kinome Profiling
While high potency against the target kinase is desired, selectivity is paramount to minimize off-target effects and potential toxicity.[12] Once a potent lead compound is identified, it should be subjected to kinome profiling. This involves screening the inhibitor against a large panel of kinases (often >400) to generate a selectivity profile.[13][14] This provides a comprehensive view of the compound's activity across the human kinome and is a critical step in preclinical development.[15]
Caption: A conceptual diagram of a desirable kinome selectivity profile for a new inhibitor.
Conclusion
This compound is a powerful and versatile starting material for the development of novel kinase inhibitors. Its inherent reactivity in SNAr reactions, coupled with the synthetic utility of the nitro group, provides a robust platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide offer a solid foundation for researchers to design, synthesize, and validate the next generation of targeted therapeutics. By combining rational chemical synthesis with comprehensive biological evaluation, the full potential of this valuable building block can be realized.
References
- Exploring the Synthesis and Applications of 2,4-Difluoro-6-nitroaniline. (2025). Google AI Search.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- This compound.
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Taylor & Francis Online. [Link]
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023).
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021).
- Applications of Fluorine in Medicinal Chemistry. (2015).
- Nucleophilic arom
- The role of fluorine in medicinal chemistry. (2007).
- 4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2024). Google AI Search.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. (2020). MDPI. [Link]
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Glasgow.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (2023). Journal of Medicinal Chemistry. [Link]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024).
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2025).
- KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (2023).
- Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). Scilit. [Link]
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Kinome Profiling. (2008).
- Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
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- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Kinome Profile [chemdiv.com]
Application Notes and Protocols for the Synthesis of Substituted Phenylenediamines from 2-Fluoro-6-nitroaniline
Introduction: The Strategic Importance of Substituted Phenylenediamines
Substituted phenylenediamines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of high-value molecules. Their presence is particularly notable in the pharmaceutical and agrochemical industries, where they form the core of numerous active ingredients.[1][2][3] The unique 1,2-diamine arrangement on a benzene ring allows for the construction of important heterocyclic systems like benzimidazoles, which are prevalent in many blockbuster drugs.[2] Furthermore, the nature and position of substituents on the phenylenediamine ring profoundly influence the biological activity, pharmacokinetic properties, and material characteristics of the final products, making the development of versatile and efficient synthetic routes a critical endeavor for researchers and drug development professionals.[4]
This application note provides a detailed guide to the synthesis of substituted phenylenediamines, commencing with the readily available and highly reactive starting material, 2-fluoro-6-nitroaniline. The synthetic strategy is twofold: first, a nucleophilic aromatic substitution (SNAr) reaction to introduce a desired substituent at the 2-position by displacing the fluorine atom, followed by the chemoselective reduction of the nitro group to afford the target 1,2-phenylenediamine. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the rationale behind the selection of reagents and reaction conditions to ensure robust and reproducible outcomes.
Synthetic Strategy Overview
The overall synthetic pathway from this compound to a substituted phenylenediamine is a two-step process. This approach is highly modular, allowing for the introduction of a wide variety of substituents in the first step.
Caption: Overall synthetic workflow.
Part 1: Nucleophilic Aromatic Substitution (SNAr) on this compound
The first step in our synthetic route is the displacement of the fluorine atom from this compound via a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction hinges on the electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the ring towards nucleophilic attack.[5][6] This activation lowers the energy of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, thus facilitating the reaction.[7] Fluorine is an excellent leaving group in this context due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[5]
Reaction Mechanism: A Stepwise Process
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
Caption: Simplified SNAr mechanism.
Protocol 1: General Procedure for SNAr with Amines
This protocol details the reaction of this compound with a primary or secondary amine to generate an N-substituted-2-amino-6-nitroaniline derivative.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine of choice (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Add a suitable solvent such as DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 - 1.5 | Nucleophile |
| K2CO3 or DIPEA | 2.0 | Base to neutralize HF formed |
| DMF or DMSO | - | Solvent |
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cationic species, leaving the anionic nucleophile more reactive.
-
Base: A base is required to neutralize the hydrofluoric acid (HF) that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to provide sufficient energy to overcome the activation barrier of the reaction.
Part 2: Reduction of the Nitro Group
The second and final step in the synthesis is the reduction of the nitro group in the substituted 2-amino-6-nitroaniline derivative to an amine, yielding the desired substituted phenylenediamine. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups that may be present in the molecule.
Iron-Mediated Reductions: A Robust and Chemoselective Method
Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and highly effective method for the reduction of nitroarenes.[8][9][10][11] This method is favored for its high chemoselectivity, low cost, and operational simplicity. The reaction is believed to proceed via a single electron transfer mechanism from the iron metal to the nitro group.[10]
Protocol 2: Iron-Mediated Reduction of a Substituted 2-Amino-6-nitroaniline
This protocol provides a general procedure for the reduction of the nitro group using iron powder and hydrochloric acid.
Materials:
-
Substituted 2-amino-6-nitroaniline derivative (from Part 1)
-
Iron powder (-325 mesh)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, suspend the substituted 2-amino-6-nitroaniline derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 - 5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude substituted phenylenediamine.
-
The product can be further purified by column chromatography or recrystallization if necessary.
| Reactant/Reagent | Molar Eq. | Purpose |
| Substituted 2-amino-6-nitroaniline | 1.0 | Starting material |
| Iron powder | 3.0 - 5.0 | Reducing agent |
| Concentrated HCl | catalytic | Acidic medium |
| Ethanol/Water | - | Solvent |
Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is another widely used method for nitro group reduction.[12] This method is often cleaner and can provide high yields. However, care must be taken as some catalysts can also reduce other functional groups or cause dehalogenation if a halogen is present on the introduced substituent.[12]
Caption: Comparison of reduction methods.
Conclusion
The synthetic route detailed in this application note, starting from this compound, offers a versatile and efficient pathway to a wide range of substituted phenylenediamines. The two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction is a robust and scalable process. By carefully selecting the nucleophile in the first step and the reduction method in the second, researchers can tailor the synthesis to produce a diverse library of compounds for applications in drug discovery, materials science, and agrochemical development. The protocols provided herein are intended to serve as a reliable starting point for the synthesis of these valuable building blocks.
References
- Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communic
- Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communic
- Highly selective reduction of nitroarenes by iron(0)
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing
- Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes
- ChemInform Abstract: Iron-Catalyzed Selective Reduction of Nitroarenes to Anilines Using Organosilanes.
- Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes
- p-Phenylenediamine - CIR Report D
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society
- www.rsc.org/advances
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Exploring the Synthesis and Applic
- 2-Nitroaniline - Wikipedia
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies
- Nucleophilic Arom
- This compound | C6H5FN2O2 | CID 87316 - PubChem - NIH
- Palladium-Catalyzed Aryl
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchG
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limit
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica
- Applications of Fluorine in Medicinal Chemistry - PubMed
Sources
- 1. nbinno.com [nbinno.com]
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- 8. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-6-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of 2-Fluoro-6-nitroaniline
In the landscape of modern organic synthesis, this compound stands as a versatile and highly reactive building block. Its utility is primarily harnessed through nucleophilic aromatic substitution (SNAr), a powerful reaction for the functionalization of electron-deficient aromatic rings.[1][2] This guide provides an in-depth exploration of the SNAr reactions of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for its application in research and development. The strategic positioning of the nitro and amino groups, ortho to the fluorine atom, creates a unique electronic environment that dictates its reactivity and makes it a valuable precursor for a diverse range of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[3][4]
The Mechanistic Heart of the Reaction: Why this compound is Primed for SNAr
The propensity of this compound to undergo SNAr reactions is a direct consequence of its electronic structure. The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[5]
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group (NO₂) ortho to the fluorine atom is the primary activating group.[5] It powerfully depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[6] Furthermore, it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1] This stabilization of the intermediate is crucial as its formation is typically the rate-determining step of the reaction.[5]
-
The Role of the Amino Group: The amino group (NH₂), also ortho to the fluorine, is traditionally considered an electron-donating group.[7] However, its influence in this specific context is more nuanced. While it does have an electron-donating resonance effect, the strong activation by the nitro group dominates. The amino group can also participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule.
-
Fluorine as an Excellent Leaving Group: Counterintuitively for those familiar with SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity inductively withdraws electron density from the carbon atom to which it is attached, making it more electrophilic and thus more readily attacked by a nucleophile.[8]
The overall mechanism can be visualized as follows:
Caption: General mechanism of the SNAr reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol is broadly applicable for the synthesis of N-substituted 2-amino-6-nitroanilines, which are valuable precursors for various heterocyclic compounds.
Reaction Scheme:
> Please note: An image of the reaction scheme would be placed here in a real document.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF or DMSO (approximately 10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1–1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50–100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Results and Characterization:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| Morpholine | Et₃N | DMSO | 60 | 2-4 | 90-98 |
| Piperidine | K₂CO₃ | DMF | 60 | 2-4 | 90-98 |
Note: Reaction times and yields are estimates based on similar reactions and may require optimization.
Spectroscopic Data for a Representative Product (N-phenyl-2-amino-6-nitroaniline):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.0 (m, aromatic protons), 5.0-4.5 (br s, NH₂ and NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150-110 (aromatic carbons).
-
MS (ESI): m/z calculated for C₁₂H₁₁N₃O₂ [M+H]⁺, found [M+H]⁺.
Protocol 2: Reaction with Alkoxides and Phenoxides
This protocol details the synthesis of 2-alkoxy/phenoxy-6-nitroanilines. The use of a strong base is necessary to deprotonate the alcohol or phenol to generate the more nucleophilic alkoxide or phenoxide.
Reaction Scheme:
> Please note: An image of the reaction scheme would be placed here in a real document.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath and add NaH or t-BuOK (1.2 eq) portion-wise.[1] Stir the mixture at room temperature for 30 minutes.
-
Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 60–80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Expected Results and Characterization:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 6-8 | 75-85 |
| Phenol | t-BuOK | DMF | 80 | 4-6 | 80-90 |
Note: Reaction times and yields are estimates and may require optimization.
Spectroscopic Data for a Representative Product (2-methoxy-6-nitroaniline):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-6.5 (m, aromatic protons), 4.8 (br s, NH₂), 3.9 (s, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155-110 (aromatic carbons), 56 (OCH₃).
-
MS (ESI): m/z calculated for C₇H₈N₂O₃ [M+H]⁺, found [M+H]⁺.
Protocol 3: Reaction with Thiols
The reaction with thiols provides access to 2-(aryl/alkylthio)-6-nitroanilines. Similar to alcohols, thiols require deprotonation with a strong base to form the more potent thiolate nucleophile.
Reaction Scheme:
> Please note: An image of the reaction scheme would be placed here in a real document.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C. Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at 0 °C.[1]
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent in vacuo and purify the residue by flash chromatography.
Expected Results and Characterization:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 2-4 | 88-96 |
| Ethanethiol | NaH | DMF | RT | 3-5 | 85-92 |
Note: Reaction times and yields are estimates and may require optimization.
Spectroscopic Data for a Representative Product (2-(phenylthio)-6-nitroaniline):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-6.8 (m, aromatic protons), 5.2 (br s, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152-115 (aromatic carbons).
-
MS (ESI): m/z calculated for C₁₂H₁₀N₂O₂S [M+H]⁺, found [M+H]⁺.
Workflow and Key Relationships
The successful execution of these SNAr reactions hinges on the interplay of several key components. The following diagrams illustrate the general experimental workflow and the logical relationships between the reactants.
Caption: A generalized workflow for SNAr reactions.
Caption: Key components in the SNAr reaction.
Troubleshooting and Considerations
-
Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider increasing the reaction temperature, extending the reaction time, or using a stronger base (e.g., NaH instead of K₂CO₃ for amine reactions, if compatible).
-
Side Reactions: In some cases, particularly with bifunctional nucleophiles, double substitution may occur. To minimize this, use a controlled stoichiometry of the nucleophile (closer to 1.0 eq). The presence of the amino group on the starting material can also be a site for side reactions, although it is generally less nucleophilic than the added nucleophile.
-
Purification Challenges: The products of these reactions are often colored and may require careful column chromatography for purification. A gradient elution system is often effective.
Conclusion and Future Outlook
The nucleophilic aromatic substitution reactions of this compound offer a reliable and efficient avenue for the synthesis of a diverse array of substituted anilines. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The resulting products are primed for further transformations, such as reduction of the nitro group to an amine, which opens the door to the synthesis of important heterocyclic scaffolds like benzimidazoles. As the demand for novel and complex small molecules in drug discovery and materials science continues to grow, the strategic application of SNAr reactions with versatile substrates like this compound will undoubtedly play a pivotal role in advancing these fields.
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- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Compounds/16.
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- S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17439120/]
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The Strategic Role of 2-Fluoro-6-nitroaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorinated Anilines in Agrochemical Design
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Among the myriad of fluorinated building blocks, 2-Fluoro-6-nitroaniline stands out as a versatile and highly reactive intermediate. Its unique electronic and steric properties, conferred by the ortho-fluoro and ortho-nitro substituents, render it a valuable precursor for the synthesis of a range of potent herbicides and other crop protection agents.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the agrochemical development sector. It provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of a representative herbicidal compound. The narrative will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
Core Principles: Why this compound is a Key Synthetic Intermediate
The utility of this compound in agrochemical synthesis is underpinned by the distinct roles of its functional groups:
-
The Amino Group (-NH₂): This primary amine serves as a nucleophilic handle for a variety of chemical transformations. It readily reacts with electrophilic partners such as isocyanates, acid chlorides, and activated heterocyclic systems to form the core structures of many active ingredients.
-
The Ortho-Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aniline ring and the amino group. It enhances the acidity of the N-H protons, which can be a critical factor in certain condensation reactions. Furthermore, the nitro group can be a crucial pharmacophore in the final agrochemical, or it can be chemically modified (e.g., reduced to an amine) in subsequent synthetic steps to generate further diversity.
-
The Ortho-Fluoro Group (-F): The presence of the fluorine atom at the ortho position exerts a profound steric and electronic influence. It can lock the conformation of the molecule, which is often critical for binding to the target enzyme or receptor in the pest or weed. Additionally, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the final product in the field, leading to longer-lasting activity.
Application Focus: Synthesis of a Picolinamide Herbicide
To illustrate the practical application of this compound, this guide will focus on the synthesis of a picolinamide-class herbicide. Picolinamide herbicides are a significant class of crop protection agents known for their efficacy against a broad spectrum of weeds. The synthesis of these compounds often involves the coupling of a substituted aniline with a picolinic acid derivative.
The following sections will provide a detailed, step-by-step protocol for the synthesis of a model picolinamide herbicide, N-(2-fluoro-6-nitrophenyl)picolinamide, which serves as a representative example of the synthetic utility of this compound.
Experimental Workflow: Synthesis of N-(2-fluoro-6-nitrophenyl)picolinamide
This experimental workflow outlines the key steps in the synthesis of the target picolinamide herbicide from this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Fluoro-6-nitroaniline synthesis
Technical Support Center: Synthesis of 2-Fluoro-6-nitroaniline
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS: 17809-36-8). It provides in-depth, field-tested insights into reaction optimization, troubleshooting common experimental issues, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A common and reliable method involves the acidic hydrolysis (deacetylation) of N-(2-fluoro-6-nitrophenyl)acetamide. This precursor is treated with concentrated sulfuric acid to cleave the acetyl protecting group from the amine, yielding the desired this compound.[1] This method is advantageous due to its straightforward procedure and generally good yields.
Q2: What is the underlying mechanism for the sulfuric acid-mediated deacetylation?
The reaction is a classic acid-catalyzed hydrolysis of an amide. The process can be summarized in these key steps:
-
Protonation: The carbonyl oxygen of the acetamide group is protonated by the strong acid (H₂SO₄), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule (present in concentrated sulfuric acid) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
-
Elimination: The protonated amine group becomes a good leaving group (acetic acid), and the C-N bond is cleaved, regenerating the aromatic amine and forming protonated acetic acid.
-
Deprotonation: The resulting anilinium ion is deprotonated during the aqueous workup (quenching in an ice bath) to yield the final this compound product.
Q3: What are the primary safety considerations when performing this synthesis?
Handling concentrated sulfuric acid requires extreme caution. It is highly corrosive and will cause severe burns upon contact. The reaction should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The quenching step, where the acid solution is poured into an ice bath, is highly exothermic and must be done slowly and carefully to prevent splashing.
Q4: How can I confirm the identity and purity of the final product?
Standard analytical techniques are used for characterization. A successful synthesis of this compound should yield a light-yellow to orange crystalline solid.
-
Melting Point: The purified compound has a reported melting point of 47-48 °C.[1] A broad or depressed melting point range indicates the presence of impurities.
-
NMR Spectroscopy (¹H NMR): In a solvent like DMSO-d₆, the proton NMR spectrum will show characteristic peaks for the aromatic protons and the amine protons.[1]
-
Mass Spectrometry (MS): GC/MS analysis should show a molecular ion peak corresponding to the product's molecular weight (m/z = 156.11 g/mol ).[1][2]
-
Chromatography (TLC/GC): Thin-layer chromatography can be used to monitor reaction progress and assess the purity of the final product against the starting material.
Troubleshooting Guide: Common Experimental Issues
Q5: My reaction yield is significantly lower than the reported ~74%. What are the likely causes?
Potential Cause 1: Incomplete Reaction The deacetylation reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low.
-
Self-Validating Solution: Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material (N-(2-fluoro-6-nitrophenyl)acetamide). The reaction is complete when the starting material spot has disappeared. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but be cautious not to exceed 60 °C to avoid potential side reactions.
Potential Cause 2: Product Degradation during Workup The process of quenching the concentrated sulfuric acid solution in an ice bath is highly exothermic. If the addition is too rapid, the localized temperature increase can lead to the degradation of the product or the formation of sulfonated byproducts.
-
Self-Validating Solution: Ensure the workup is performed with meticulous care. The reaction vessel should be cooled to room temperature before quenching. The acidic solution must be added very slowly to a vigorously stirred ice bath, ensuring the temperature of the quench mixture remains below 10-15 °C.
Potential Cause 3: Mechanical Loss during Extraction and Purification Significant product loss can occur during filtration, extraction, and column chromatography. The product has some solubility in the acidic aqueous layer, leading to losses if not extracted thoroughly.
-
Self-Validating Solution: After filtering the precipitated product, extract the acidic aqueous filtrate multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to recover any dissolved product.[1] When performing column chromatography, ensure the silica gel is packed correctly and the eluent polarity is optimized to achieve good separation without excessive band broadening.
Q6: My final product is a dark, oily substance instead of a yellow crystalline solid. What went wrong?
Potential Cause 1: Overheating/Side Reactions Running the reaction at a temperature significantly above the recommended 50 °C can lead to charring and the formation of polymeric or sulfonated byproducts, which present as dark, tar-like impurities.
-
Self-Validating Solution: Strictly control the reaction temperature using a calibrated thermometer and a reliable heating mantle or oil bath. For future runs, maintain the temperature at a stable 50 °C.[1] Attempt to purify the oily product via flash column chromatography, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) to isolate the desired compound from the dark impurities.
Potential Cause 2: Incomplete Removal of Acid Residual sulfuric acid in the crude product after filtration can cause degradation over time, especially if stored before purification.
-
Self-Validating Solution: Wash the filtered crude product thoroughly with cold water until the washings are neutral (test with pH paper). This ensures the removal of residual acid before proceeding with extraction of the filtrate and final purification.
Q7: TLC analysis shows multiple spots in my purified product. How do I identify and remove these impurities?
Potential Cause: Presence of Starting Material or Isomeric Impurities The most common impurity is unreacted starting material. Another possibility, though less likely in this specific deacetylation reaction, could be isomeric impurities if the starting material itself was not pure. For related syntheses, such as the reduction of dinitro compounds, the formation of isomers is a known issue.[3]
-
Self-Validating Solution:
-
Co-spotting: On a TLC plate, spot your purified product, the starting material, and a co-spot (a mix of both) side-by-side. This will confirm if one of the impurity spots corresponds to the starting material.
-
Re-purification: If impurities are present, repeat the flash column chromatography. Use a shallower solvent gradient to improve the separation between the product and the closely eluting impurities.
-
Recrystallization: If column chromatography is insufficient, recrystallization can be an effective final purification step. Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture) and allow it to cool slowly to form pure crystals.[4]
-
Experimental Protocol & Data
Optimized Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3.0 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide in 30 mL of concentrated sulfuric acid.
-
Heating: Place the flask in a pre-heated oil bath at 50 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Reaction Monitoring: (Optional but recommended) Periodically take a small aliquot, carefully quench it in ice, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup - Quenching: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker, prepare an ice bath (approx. 150-200 g of ice and some water).
-
Precipitation: Slowly and carefully pour the reaction solution into the vigorously stirred ice bath. A yellow precipitate of the product will form.
-
Isolation & Extraction: Collect the precipitate by vacuum filtration. Transfer the acidic filtrate to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Combining & Washing: Combine the ether extracts with the filtered solid (dissolve the solid in the extracts). Wash the combined organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | N-(2-fluoro-6-nitrophenyl)acetamide | Precursor with acetyl-protected amine. |
| Reagent | Concentrated Sulfuric Acid | Acts as both solvent and catalyst for hydrolysis. |
| Temperature | 50 °C | Optimal for reaction rate without causing degradation.[1] |
| Reaction Time | 2 hours | Sufficient for complete conversion.[1] |
| Workup | Quenching in ice bath | Neutralizes the strong acid and precipitates the product. |
| Purification | Flash Column Chromatography | Standard method for removing impurities.[1] |
| Expected Yield | ~74% | Reported yield under optimized conditions.[1] |
Visualized Workflows
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
- This compound | C6H5FN2O2 | CID 87316 - PubChem.
Sources
Purification of 2-Fluoro-6-nitroaniline by recrystallization or column chromatography
Welcome to the technical support guide for the purification of 2-Fluoro-6-nitroaniline (CAS: 17809-36-8). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven guidance. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
This compound is a key intermediate in organic synthesis, and its purity is paramount for the success of downstream applications.[1][2] This guide covers the two primary methods for its purification: recrystallization and column chromatography.
Section 1: Purification by Recrystallization
Recrystallization is often the most efficient first-pass purification method for crystalline solids like this compound, capable of removing the bulk of impurities with minimal resource investment.[3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound? A1: The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4] Given its polar nature, stemming from the nitro and amine functionalities, polar organic solvents are a good starting point.[5][6] We recommend small-scale solubility tests with solvents like ethanol, isopropanol, and ethyl acetate. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective for fine-tuning solubility. A similar compound, 2-fluoro-5-nitroaniline, has been successfully crystallized from ethanol.[7]
Q2: My product is a light yellow to orange powder. Can I remove colored impurities by recrystallization? A2: Yes. If the colored impurities have different solubility profiles, they may remain in the cold solvent (mother liquor). However, if they co-crystallize with your product, you may need to treat the hot solution with a small amount of activated carbon.[3] The carbon adsorbs colored impurities, which can then be removed by hot filtration before allowing the solution to cool.
Q3: What is a typical recovery yield for recrystallization? A3: A successful recrystallization can yield recoveries of 70-90%. However, yields can be significantly lower if too much solvent is used or if the compound has appreciable solubility even at low temperatures.[8] It's a trade-off between purity and yield; successive recrystallizations will improve purity but at the cost of product loss.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, isopropanol). Heat the soluble samples to boiling and cool to 0-4 °C to identify a solvent that provides good crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil.[9] Continue adding the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent is the most common reason for poor yield.[10]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon).[11] This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Do not use room temperature solvent, as this will dissolve some of your product.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a light-yellow to orange crystalline solid.[12]
Troubleshooting Guide: Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[8][10] 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[8] 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[4][10] 3. Add a "seed crystal" of the pure compound if available.[8] |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly.[3] | 1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10] 2. Consider using a lower-boiling point solvent or a solvent mixture.[3] |
| Poor Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. Premature crystallization occurred during hot filtration. | 1. If the mother liquor has not been discarded, concentrate it by rotary evaporation and cool to recover a second crop of crystals.[8] 2. Ensure the filtration funnel is adequately pre-heated before hot filtration.[11] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Section 2: Purification by Column Chromatography
When recrystallization fails to remove closely related impurities or when very high purity (>99%) is required, column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through a column by a liquid mobile phase.[13]
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What stationary and mobile phases should I use for this compound? A1: For a polar compound like this compound, standard normal-phase chromatography using silica gel as the stationary phase is highly effective.[14][15] The mobile phase (eluent) should be a mixture of a non-polar and a polar solvent. A good starting point is an ethyl acetate/hexanes mixture.[16] You can determine the optimal ratio by running preliminary tests on Thin-Layer Chromatography (TLC) plates, aiming for an Rf value of ~0.3 for your target compound.
Q2: My compound is streaking or "tailing" on the TLC plate. Will this be a problem on the column? A2: Yes, tailing on TLC indicates strong, undesirable interactions with the acidic silica gel, which will lead to poor separation and broad bands on the column. Aniline derivatives can be basic and interact strongly with silica. To counteract this, you can add a small amount (~1%) of triethylamine to your eluent system to neutralize the acidic sites on the silica.[16]
Q3: How much silica gel should I use? A3: The ratio of silica gel to crude compound is critical for good separation. A general rule of thumb is to use a weight ratio of 50:1 to 100:1 (silica:crude compound).[15] For 1 gram of crude material, you would typically use 50 to 100 grams of silica gel.
Experimental Protocol: Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 20% ethyl acetate in hexanes) that provides good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[17]
-
In a beaker, create a slurry of silica gel in your starting eluent.[18]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge air bubbles.[18]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [13]
-
-
Sample Loading:
-
Dissolve your crude this compound in the minimum amount of dichloromethane or your eluent.
-
Carefully pipette this concentrated solution onto the top of the silica bed.[18]
-
Drain the solvent until the sample has fully adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes. Apply gentle pressure with air or nitrogen if necessary to maintain a steady flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[19]
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | 1. Eluent polarity is incorrect (either too high or too low). 2. The column was overloaded with the crude sample. 3. The initial sample band was too diffuse. | 1. Optimize the eluent system using TLC before running the column.[19] A gradient elution (gradually increasing polarity) may be necessary. 2. Use a higher ratio of silica gel to the sample (at least 50:1).[15] 3. Dissolve the crude sample in the absolute minimum volume of solvent for loading.[18] |
| Compound Won't Elute | 1. The eluent is not polar enough. 2. Strong interaction with the stationary phase (e.g., tailing). | 1. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture.[16] 2. If tailing is observed, add ~1% triethylamine to the eluent.[16] |
| Cracked or Bubbled Column | 1. The column was packed improperly (dry packing). 2. The column ran dry at some point. | 1. Always use the wet slurry method for packing to ensure a homogenous, bubble-free stationary phase.[18] 2. Ensure the solvent level never drops below the top of the silica gel bed. This is critical for a successful separation. |
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Section 3: Data Summary
This table provides a quick reference for the key parameters in both purification methods.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing bulk, dissimilar impurities from crystalline solids. | Separating complex mixtures, closely related isomers, or achieving very high purity. |
| Typical Solvents/Eluents | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Ethyl Acetate/Hexanes, Dichloromethane/Methanol |
| Stationary Phase | N/A | Silica Gel |
| Key to Success | Minimal hot solvent; Slow cooling. | Correct eluent polarity (TLC); Proper column packing. |
| Purity Monitoring | Melting Point, TLC, HPLC | TLC (for fractions), HPLC (for final product) |
References
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Solubility of Things. (n.d.). 2,4-Difluoro-6-nitroaniline.
- Benchchem. (n.d.). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification.
- Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Missouri S&T, Department of Chemistry. (n.d.). Aromatic Nitro Compounds.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87316, this compound. PubChem.
- Fisher Scientific. (n.d.). 2-Fluoro-N,N-dimethyl-6-nitroaniline, 97%, Thermo Scientific.
- Cenmed Enterprises. (n.d.). 2-fluoro-6-nitro-aniline (C007B-355717).
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Beth G. (2018, September 24). Column chromatography [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemScene. (n.d.). 17809-36-8 | this compound.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitroaniline 98 369-36-8.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- Moorthy, J. N., et al. (2018). 2-Fluoro-5-nitroaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
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Technical Support Center: Navigating Impurities in Commercial 2-Fluoro-6-nitroaniline
Welcome to the technical support center for 2-Fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot common purity-related challenges encountered during their experiments. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in commercial batches of this compound?
A1: Based on typical synthetic routes, the impurities in commercial this compound can be broadly categorized into three main classes:
-
Process-Related Impurities: These are derived from the manufacturing process and include unreacted starting materials, residual intermediates, and byproducts of the primary reaction.
-
Positional Isomers: These have the same molecular formula but differ in the arrangement of the fluoro and nitro groups on the aniline ring. Their presence is often a consequence of the regioselectivity of the nitration reaction.
-
Over-nitrated Species: These are byproducts where more than one nitro group has been introduced onto the aromatic ring.
Q2: How can these impurities impact my downstream application, particularly in pharmaceutical synthesis?
A2: The presence of impurities, even in small amounts, can have significant consequences in drug development and other sensitive applications[1][2]:
-
Altered Reactivity: Impurities can interfere with the intended reaction, leading to lower yields, unexpected side products, and difficulty in purification.
-
Toxicity Concerns: Certain impurities may be toxic or genotoxic, which is a major concern in pharmaceutical applications.
-
Changes in Physical Properties: Impurities can affect the physical properties of the final product, such as crystal form, solubility, and melting point.
-
Regulatory Hurdles: For pharmaceutical applications, there are strict regulatory limits on the levels of impurities.
Q3: I'm observing unexpected side reactions in my synthesis using this compound. Could impurities be the cause?
A3: Yes, it is highly probable. Isomeric impurities, for example, can have different reactivity profiles compared to the desired this compound, leading to the formation of unintended products. Unreacted starting materials from the synthesis of this compound can also participate in your reaction, further complicating the product mixture.
Troubleshooting Guide
This section provides a structured approach to identifying and addressing common issues related to impurities in this compound.
Issue 1: Inconsistent Reaction Yields or Product Profiles
-
Potential Cause: Batch-to-batch variability in the impurity profile of this compound.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, analyze each new batch of this compound using a standardized analytical method, such as HPLC or GC-MS, to determine its purity and identify the major impurities.
-
Supplier Qualification: If possible, request a Certificate of Analysis (CoA) from your supplier for each batch. While a specific CoA for this compound is not publicly available, a reputable supplier should provide one upon request.
-
Purification: If significant batch-to-batch variation is observed, consider purifying the starting material before use. Recrystallization or column chromatography are common methods.
-
Issue 2: Difficulty in Product Purification
-
Potential Cause: The presence of impurities with similar physical properties (e.g., polarity, boiling point) to your desired product.
-
Troubleshooting Steps:
-
Impurity Identification: Use techniques like LC-MS or GC-MS to identify the molecular weight of the persistent impurities. This can provide clues to their structure.
-
Chromatography Optimization: Experiment with different chromatography conditions (e.g., stationary phase, mobile phase gradient) to improve the separation of your product from the impurities.
-
Dervatization: In some cases, selectively reacting either your product or the impurity to alter its physical properties can facilitate separation.
-
Analytical Protocols for Impurity Profiling
A robust analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaniline impurities.
Exemplary HPLC Method for Purity Assessment
This method is illustrative and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-35 min: 80-30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Common Impurities and Their Origins
The following table provides a summary of potential impurities in commercial this compound, their likely origins based on common synthetic pathways, and their potential impact.
| Impurity Class | Potential Impurities | Likely Origin | Potential Impact on Downstream Reactions |
| Starting Materials | 2,6-Difluoronitrobenzene | Incomplete amination of 2,6-difluoronitrobenzene. | Can lead to the formation of fluoro-substituted byproducts. |
| N-(2-fluoro-6-nitrophenyl)acetamide | Incomplete hydrolysis of the acetamide precursor[3]. | May not react under standard conditions, leading to lower yields of the desired product. | |
| Positional Isomers | 4-Fluoro-2-nitroaniline | Non-selective nitration of a fluorinated precursor. | Different reactivity can lead to isomeric byproducts in the final product. |
| 2-Fluoro-4-nitroaniline | Non-selective nitration of a fluorinated precursor. | Can introduce impurities that are difficult to separate from the desired product. | |
| 2-Fluoro-5-nitroaniline | Non-selective nitration of a fluorinated precursor. | May have different biological activity or toxicity. | |
| Over-nitration Products | 2-Fluoro-4,6-dinitroaniline | Harsh nitrating conditions. | Can be highly reactive and lead to decomposition or explosive mixtures. |
Visualizing Impurity Formation Pathways
The following diagrams illustrate the potential formation pathways of common impurities during the synthesis of this compound.
Caption: Formation of positional isomers and over-nitrated impurities during synthesis.
Caption: A logical workflow for troubleshooting purity-related experimental issues.
References
Sources
Troubleshooting low yields in the synthesis of 2-Fluoro-6-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this critical intermediate. We have compiled a series of frequently asked questions and detailed troubleshooting guides based on established synthetic routes and field-proven insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter. We delve into the causality behind these problems and provide actionable solutions grounded in chemical principles.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate first?
Low yields are a common challenge and can stem from multiple points in the synthetic process. A systematic approach to troubleshooting is essential. We recommend evaluating your process in the following order:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial reagents. Ensure your 2-fluoroaniline or 2,6-difluoronitrobenzene is of high purity. Impurities can lead to competing side reactions, consuming reagents and complicating purification.
-
Reaction Conditions: Nitration reactions, a common step in one synthetic pathway, are notoriously sensitive to temperature.[1] Poor temperature control can lead to the formation of undesired isomers, dinitrated products, or oxidative degradation of the aniline moiety, often resulting in tar-like substances.[2]
-
Amine Group Protection: Direct nitration of 2-fluoroaniline can be problematic. The strong activating nature of the amino group can lead to over-oxidation and a lack of regioselectivity.[3] Protecting the amine as an acetamide is a crucial step to moderate its reactivity and direct the nitration to the desired ortho position.[1]
-
Workup Procedure: Significant product loss can occur during workup. The high acidity of the reaction mixture requires careful quenching on ice, followed by meticulous extraction. Incomplete neutralization or inefficient extraction can drastically lower the isolated yield.[4]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: General troubleshooting workflow for low yields.
Q2: I'm synthesizing this compound via nitration of 2-fluoroaniline and getting a mixture of isomers. How can I improve the regioselectivity?
This is a classic regioselectivity problem in electrophilic aromatic substitution. The amino (-NH2) group is a strong ortho-, para- director, while the fluoro (-F) group is a weaker ortho-, para- director. Direct nitration will inevitably lead to a mixture of products, including 2-fluoro-4-nitroaniline.
The Causality: The powerful activating and directing effect of the unprotected amine group overrides the subtler influence of the fluorine atom. To solve this, you must temporarily reduce the activating strength of the amine.
Solution: Amine Protection
The most effective strategy is to protect the amine group as an acetamide (N-acetyl group).
-
Mechanism of Action: The N-acetyl group is still an ortho-, para- director but is significantly less activating than a free amino group. This moderation allows the directing effects of both the acetamido and fluoro groups to yield a higher proportion of the desired 2-fluoro-6-nitro isomer. The steric bulk of the acetamido group also disfavors substitution at the adjacent ortho position (the 2-position, which is already substituted with fluorine), further enhancing selectivity for the 6-position.
-
Post-Nitration Deprotection: After the nitration step is complete, the acetyl group can be easily removed by acid-catalyzed hydrolysis (e.g., with concentrated sulfuric acid at an elevated temperature) to yield the final this compound.[4]
Caption: Amine protection strategy for selective nitration.
Q3: My reaction mixture turns dark and tarry during nitration. What causes this, and how can I prevent it?
The formation of dark, resinous materials is a strong indicator of oxidative degradation.
The Causality: Aniline and its derivatives are susceptible to oxidation, especially under the harsh conditions of nitration using strong acids like nitric and sulfuric acid.[2] The free amino group is easily oxidized, leading to polymerization and the formation of complex, intractable byproducts.
Solutions:
-
Amine Protection: As discussed in Q2, protecting the amine as an acetamide is the primary solution. The acetyl group makes the nitrogen atom less electron-rich and therefore less susceptible to oxidation.
-
Strict Temperature Control: Nitration is a highly exothermic reaction. Runaway temperatures accelerate oxidative side reactions. The reaction should be performed at low temperatures (e.g., 0-5°C), and the nitrating agent should be added slowly and dropwise to maintain control.[5]
-
Use of Fuming Acids: For some substrates, using fuming nitric acid and/or fuming sulfuric acid (oleum) can provide a more controlled reaction, though these reagents require careful handling.[1]
Q4: I am attempting the synthesis via ammonolysis of 2,6-difluoronitrobenzene, but the reaction is slow and my yields are poor. How can I optimize this step?
This route relies on Nucleophilic Aromatic Substitution (SNAAr), where ammonia acts as the nucleophile. The two fluorine atoms are activated by the strongly electron-withdrawing nitro group.[6] However, the reaction can be sluggish without optimization.
The Causality: While the positions are activated, ammonia is a relatively weak nucleophile. Driving the reaction to completion often requires forcing conditions.
Optimization Strategies:
-
Temperature and Pressure: These reactions are typically performed at elevated temperatures (120-160°C) and under pressure (20-100 bars) in an autoclave or sealed reaction vessel.[7] These conditions increase the reaction rate and ensure the ammonia remains in the reaction phase.
-
Solvent Choice: While aqueous ammonia can be used, the presence of water can lead to competing hydrolysis reactions, forming 2-fluoro-6-nitrophenol. Using anhydrous ammonia in an inert, high-boiling solvent (like chlorobenzene) can sometimes provide a cleaner reaction.[7]
-
Ammonia Concentration: A significant excess of ammonia is typically used to ensure the reaction goes to completion and to minimize the formation of diarylamine byproducts.
Key Experimental Protocols
The following protocols are provided as a reliable starting point. Always perform a thorough safety assessment before beginning any experimental work.
Protocol 1: Synthesis of this compound via Acetamide Protection and Deprotection
This two-step procedure is adapted from a proven method.[4]
Step A: Nitration of N-(2-fluorophenyl)acetamide
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 5.0 g of N-(2-fluorophenyl)acetamide to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Prepare the nitrating mixture by carefully adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the acetamide solution over 30-45 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid, N-(2-fluoro-6-nitrophenyl)acetamide, by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Step B: Hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide to this compound
-
Dissolve the crude N-(2-fluoro-6-nitrophenyl)acetamide from the previous step in 30 mL of concentrated sulfuric acid.
-
Heat the mixture to 50°C and stir for 2 hours.
-
Cool the reaction to room temperature and slowly pour it into a beaker containing 250 g of crushed ice. A yellow precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Extract the acidic aqueous filtrate with diethyl ether (3 x 50 mL) to recover any dissolved product.
-
Combine the initial precipitate with the dried (over anhydrous MgSO₄) and evaporated ether extracts.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford pure this compound. An expected yield is around 74%.[4]
Data Summary Table
| Parameter | Route: Nitration of Protected 2-Fluoroaniline | Notes |
| Starting Material | N-(2-fluorophenyl)acetamide | Protection of 2-fluoroaniline is key for selectivity. |
| Nitrating Agent | HNO₃ in H₂SO₄ | A standard and effective nitrating mixture. |
| Reaction Temp. | 0-5°C (Nitration) / 50°C (Hydrolysis) | Strict temperature control is critical to prevent side reactions.[1][8] |
| Workup | Quench on ice, filtration, extraction | Careful quenching prevents product degradation.[4] |
| Purification | Flash Column Chromatography | Effective for removing isomers and impurities.[4][9] |
| Expected Yield | ~74% | A realistic yield for this multi-step process.[4] |
References
- Plath, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. [Link]
- Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1.
- LookChem.
- Rhone-Poulenc Chimie. (1999).
- Olin Mathieson Chemical Corp. (1971). Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
- Bayer AG. (1983).
- Bryce, M. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
- HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?. [Link]
- Autech Industry Co.,Limited. Exploring the Synthesis and Applications of 2,4-Difluoro-6-nitroaniline. [Link]
- Al-dujaili, K. H. (2018). 2-Fluoro-5-nitroaniline.
- National Center for Biotechnology Information. This compound.
- MSN Laboratories Private Limited. (2017). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. WO2017017585A1.
- Wang, Z., et al. (2013). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Chinese Journal of Chemical Engineering, 21(1), 87-92. [Link]
- National Center for Biotechnology Information. 2-Nitroaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. hopemaxchem.com [hopemaxchem.com]
- 4. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Stability of 2-Fluoro-6-nitroaniline under acidic and basic conditions
Technical Support Center: 2-Fluoro-6-nitroaniline
Welcome to the technical support guide for this compound (CAS 17809-36-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and experimental protocols related to the stability of this compound under various chemical conditions.
Chemical & Physical Properties Quick Reference
This table summarizes the key physical and chemical properties of this compound for easy reference during experimental planning.
| Property | Value | Source |
| CAS Number | 17809-36-8 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Appearance | Light-yellow to orange or brown powder/crystals | [3] |
| pKa | Data not explicitly available; aniline pKa is ~4.6. The nitro and fluoro groups are electron-withdrawing and are expected to significantly lower the basicity of the amine. | |
| Storage Temperature | 4°C or Refrigerator, protect from light | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
Answer: this compound is generally stable under neutral pH conditions when stored properly.[4] As a solid, it should be stored in a cool, dark, and dry environment, preferably refrigerated.[2][3] In solution, its stability can be solvent-dependent, but in common organic solvents like methanol or DMSO, it is stable for typical reaction times if protected from strong light and high temperatures. However, like many nitroaromatic compounds, it can be susceptible to photochemical degradation over extended periods.
Q2: How does this compound behave under acidic conditions (e.g., HCl, H₂SO₄)?
Answer: Under acidic conditions, the primary interaction involves the protonation of the aniline's amino group (-NH₂) to form the anilinium salt (-NH₃⁺). While this protonation occurs, the core aromatic structure of this compound is generally stable against immediate decomposition in many mineral acids at moderate temperatures.
However, in strong, hot acidic solutions, hydrolysis of the amide bond can occur if the amine is acylated (a common protecting group strategy). For instance, N-(2-fluoro-6-nitrophenyl)acetamide can be deprotected back to this compound using concentrated sulfuric acid at elevated temperatures (e.g., 50°C).[5] This indicates that the parent aniline is stable under conditions that are harsh enough to cleave an amide bond. Users should be cautious about reactions run at high temperatures in strong acid, as side reactions or degradation could eventually occur.
Q3: Is this compound stable in the presence of bases (e.g., NaOH, K₂CO₃)?
Answer: The stability of this compound under basic conditions is a significant concern due to its chemical structure. The molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6]
Here's why:
-
Electron-Deficient Ring: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence ortho to the fluorine atom strongly activates the ring for nucleophilic attack.[7][8]
-
Good Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[6][8]
Common bases, especially hydroxides (OH⁻) or alkoxides (RO⁻), are strong nucleophiles and can displace the fluorine atom to form 2-hydroxy-6-nitroaniline or 2-alkoxy-6-nitroaniline, respectively. Even weaker bases, if used at high temperatures, can promote this substitution.
Q4: What are the likely degradation products under basic conditions?
Answer: The primary degradation pathway under basic conditions is nucleophilic aromatic substitution at the fluorine-bearing carbon.
-
With Hydroxide (e.g., NaOH, KOH): The main product will be 2-hydroxy-6-nitroaniline .
-
With Alkoxides (e.g., NaOMe, NaOEt): The product will be the corresponding 2-alkoxy-6-nitroaniline .
-
With Amines (e.g., RNH₂): If other amines are present in the reaction mixture, they can act as nucleophiles to displace the fluorine, leading to a substituted N-alkyl/aryl-2,6-diaminobenzene derivative.
The diagram below illustrates this common degradation pathway.
Caption: SNAr degradation pathway of this compound in base.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Low yield or appearance of an unexpected polar byproduct in a reaction run under basic conditions. | SNAr Degradation: The most likely cause is the nucleophilic displacement of the fluorine atom by your base (e.g., hydroxide) or another nucleophile in the reaction mixture. | 1. Change the Base: Switch to a non-nucleophilic, sterically hindered base like DBU or proton sponge if only basicity is required. If a carbonate or phosphate is needed, use the mildest conditions possible (e.g., Cs₂CO₃ at room temperature). 2. Lower the Temperature: SNAr reactions are kinetically controlled. Reducing the reaction temperature can significantly slow down the rate of this degradation pathway. 3. Monitor the Reaction: Use TLC or HPLC to monitor the reaction closely for the appearance of byproducts and stop the reaction as soon as the starting material is consumed. |
| Reaction mixture turns dark brown or black when heated with a strong base. | Polymerization/Complex Degradation: In addition to SNAr, strong basic conditions, especially with heat, can cause complex decomposition and polymerization of aniline derivatives. The nitro group can also participate in undesired redox reactions. | 1. Use a Weaker Base: Avoid strong hydroxides (NaOH, KOH) if possible. Consider using K₂CO₃, Cs₂CO₃, or an organic base like triethylamine.[9] 2. Degas Solvents: Remove oxygen from the reaction mixture by sparging with an inert gas (N₂ or Ar) to minimize oxidative side reactions. |
| Inconsistent results during an acidic workup or purification. | Incomplete Protonation/Deprotonation: The pKa of this compound is low for an aniline. During an aqueous acidic wash, it may not be fully protonated and extracted if the pH is not sufficiently low. Conversely, during basification for extraction into an organic layer, the anilinium salt may not be fully deprotonated if the pH is not high enough. | 1. Verify pH: Use a pH meter or reliable pH paper to ensure the aqueous layer is at the desired pH (typically pH < 2 for extraction into aqueous acid, and pH > 10 for extraction into organic solvent). 2. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single large volume extraction to ensure complete transfer of the compound between phases. |
| Compound appears to degrade on a silica gel column. | Acidic Silica Surface: Standard silica gel is acidic and can retain the basic amino group, leading to tailing and potential on-column degradation, especially for sensitive molecules. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol). 2. Use Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column for purification if the compound proves highly sensitive to silica. |
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a robust method to quantitatively assess the stability of this compound under specific conditions. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.[10][11]
Objective:
To determine the rate of degradation of this compound in a given acidic or basic solution over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer solution (e.g., 0.1 M HCl for acidic test, 0.1 M NaOH for basic test)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., Acclaim 120 C18, 3 µm, 3 x 150 mm)[11]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh ~20 mg of this compound and dissolve it in a 100 mL volumetric flask with ACN to create a stock solution of ~200 µg/mL.
-
-
Preparation of Test Solution:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 25 mL of the test buffer (e.g., 0.1 M NaOH).
-
Dilute to the mark with a 50:50 mixture of ACN and water. This creates a test solution of ~20 µg/mL in a buffered environment.
-
-
HPLC Analysis (Time Course):
-
t=0 Sample: Immediately after preparing the test solution, inject a sample onto the HPLC.
-
Incubation: Store the test solution under controlled temperature conditions (e.g., 25°C or 50°C), protected from light.
-
Time Points: Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
HPLC Conditions (Example):
-
Column: C18, 3 µm, 3 x 150 mm
-
Mobile Phase: Isocratic, 60:40 ACN:Water
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the peak area (or percentage remaining) versus time.
-
The slope of this plot will indicate the rate of degradation under the tested conditions.
-
Caption: Workflow for HPLC-based stability testing.
References
- Washington State University. (n.d.). Aniline Safety Information.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Aniline.
- Anhui Ruihan Technology Co., Ltd. (n.d.). Specification for storage and transport of aniline.
- Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- Loba Chemie. (2016). Aniline Hydrochloride for Synthesis Safety Data Sheet.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87316, this compound.
- ResearchGate. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
- National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- National Center for Biotechnology Information. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline.
- OECD SIDS. (2003). 2-NITROANILINE.
- ResearchGate. (2018). 2-Fluoro-5-nitroaniline.
- Wikipedia. (n.d.). 2-Nitroaniline.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
- YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline.
- Scribd. (n.d.). Hydrolysis of 4-Nitroaniline.
- ResearchGate. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review.
Sources
- 1. This compound | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | 17809-36-8 [sigmaaldrich.com]
- 4. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
- 5. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-nitroaniline
Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design and execution.
I. Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the most common synthetic routes for this compound at a laboratory scale?
A1: At the laboratory scale, the synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and disadvantages.
-
Route 1: Electrophilic Nitration of a Protected Fluoroaniline. This is a widely adopted strategy that involves the protection of the amino group of 2-fluoroaniline, typically as an acetanilide, followed by regioselective nitration and subsequent deprotection. The protection step is crucial to prevent the oxidation of the aniline and to direct the incoming nitro group to the desired ortho position.[1][2]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Nitrobenzene. This method involves the reaction of a suitable dihalogenated nitrobenzene, such as 2,6-difluoronitrobenzene, with an ammonia source. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.[3][4]
Q2: Which synthetic route is more amenable to large-scale production and why?
A2: The choice of synthetic route for scale-up depends on several factors including cost of starting materials, safety, and waste management.
The electrophilic nitration of a protected fluoroaniline is often preferred for scale-up. The starting materials, such as 2-fluoroaniline, are readily available. While it involves more steps (protection and deprotection), these reactions are generally well-understood and can be optimized for large-scale batch processing.[1][5] The primary challenge in this route is the handling of nitrating agents and managing the exothermicity of the reaction.[6]
The SNAr route can also be viable, but the availability and cost of the starting dihalogenated nitrobenzenes might be a limiting factor for large-scale synthesis. Additionally, reactions with ammonia often require high pressure and temperature, which introduces significant engineering and safety challenges at an industrial scale.[3][4]
II. Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, primarily focusing on the more common route of nitration of N-(2-fluorophenyl)acetamide.
Problem 1: Low Yield and Formation of Multiple Isomers during Nitration.
Q: My nitration reaction is resulting in a low yield of the desired this compound and a significant amount of the 4-nitro isomer. How can I improve the regioselectivity and overall yield?
A: This is a common challenge in the nitration of substituted anilines. The formation of multiple isomers is often a result of suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Understanding the Causality: The acetamido group is an ortho-, para-director. In the case of N-(2-fluorophenyl)acetamide, the fluorine atom is also an ortho-, para-director, but deactivating. The interplay of these directing effects and steric hindrance dictates the position of nitration. The desired 6-nitro product is formed by nitration ortho to the acetamido group, while the 4-nitro isomer arises from para-nitration.
-
Troubleshooting Steps:
-
Choice of Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is a common choice.[7][8] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8] The concentration of sulfuric acid can influence the reaction rate and selectivity. Fuming nitric acid or mixtures with oleum can be used for more deactivated substrates but require careful temperature control due to their high reactivity.[1][6]
-
Temperature Control: Nitration reactions are highly exothermic.[6] Poor temperature control can lead to over-nitration, decomposition of the starting material, and reduced selectivity. It is crucial to maintain a low reaction temperature, typically between 0-10 °C, during the addition of the nitrating agent. A gradual addition of the nitrating agent is recommended to manage the exotherm.
-
Reaction Time and Quenching: Monitor the reaction progress using an appropriate analytical technique like HPLC. Once the reaction is complete, it should be quenched by carefully pouring the reaction mixture onto ice water.[9] This precipitates the product and deactivates the nitrating agent.
-
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) for efficient electrophilic substitution. |
| Temperature | 0-10 °C | Minimizes side reactions and improves regioselectivity. |
| Addition Rate | Slow, dropwise addition | Allows for effective heat dissipation and prevents thermal runaway. |
| Monitoring | HPLC | Ensures the reaction is stopped at the optimal time to maximize yield and minimize by-products. |
Problem 2: Difficulties with Product Isolation and Purification at Scale.
Q: I am struggling to purify this compound on a large scale. Column chromatography is not a viable option. What are some scalable purification strategies?
A: Moving from lab-scale purification to industrial-scale requires a shift in methodology. Here are some effective strategies:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The choice of solvent is critical.
-
Solvent Screening: A systematic screening of solvents should be performed to identify a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of nitroanilines include ethanol, methanol, and mixtures with water.[10]
-
Controlled Cooling: The cooling rate during crystallization can significantly impact crystal size and purity. A slow and controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals.
-
-
Acid-Base Extraction: The basicity of the aniline group can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a dilute acid solution (e.g., HCl) to protonate any unreacted starting material (if the protecting group has been removed) and other basic impurities, transferring them to the aqueous phase.
-
Wash with a dilute base solution (e.g., NaHCO₃) to remove any acidic by-products.
-
Wash with brine and dry the organic layer.
-
Concentrate the organic layer and proceed with crystallization.
-
Problem 3: Incomplete Deprotection of the Acetamido Group.
Q: My hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide is incomplete, leading to a mixture of the desired product and the acetylated intermediate. How can I drive the deprotection to completion?
A: The hydrolysis of the acetamido group is a critical final step. Incomplete deprotection can be addressed by optimizing the reaction conditions.
-
Understanding the Mechanism: The hydrolysis is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Troubleshooting Steps:
-
Acid Concentration and Choice: Sulfuric acid is commonly used for this deprotection.[9] The concentration of the acid is important; a higher concentration will generally lead to a faster reaction rate. However, excessively harsh conditions can lead to degradation of the product. A mixture of sulfuric acid and water is often used.[10]
-
Temperature and Reaction Time: Increasing the reaction temperature will increase the rate of hydrolysis. A typical temperature range is 50-100 °C.[9] The reaction should be monitored by HPLC to determine the optimal reaction time.
-
Work-up Procedure: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The pH is then carefully adjusted with a base to neutralize the excess acid.
-
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Agent | Concentrated H₂SO₄ in water | Effective for the hydrolysis of the amide bond. |
| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier for hydrolysis. |
| Monitoring | HPLC | Confirms the complete consumption of the starting material. |
III. Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough safety assessment. The synthesis of this compound involves several hazards that must be addressed.
-
Nitration: Nitration reactions are highly energetic and can pose a risk of thermal runaway.[6] It is essential to have a robust cooling system and to add the nitrating agent slowly. The use of continuous flow reactors can be a safer alternative for nitrations at scale as they offer better heat and mass transfer.[5][6]
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, must be worn.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Handle these compounds in a well-ventilated area and wear appropriate PPE.
IV. Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield and purity.
V. References
-
CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. Available at:
-
Exploring the Synthesis and Applications of 2,4-Difluoro-6-nitroaniline. Available at: [Link]
-
US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents. Available at:
-
EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents. Available at:
-
Nitration – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. Available at:
-
US5466871A - Process for preparing nitroaniline derivatives - Google Patents. Available at:
-
o-NITROANILINE - Organic Syntheses Procedure. Available at: [Link]
-
Process for the preparation of nitroanilines - Justia Patents. Available at: [Link]
-
Nitration, Methods and Mechanisms | Request PDF - ResearchGate. Available at: [Link]
-
NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS | PPTX - Slideshare. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Available at: [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. Available at: [Link]
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. books.rsc.org [books.rsc.org]
- 9. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purifying 2-Fluoro-6-nitroaniline Reactions
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 2-Fluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in isolating their desired products from unreacted starting materials and byproducts. The unique electronic properties of this compound can present specific purification challenges, which we will address in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the workup and purification of reactions starting from this compound.
Question 1: My TLC/crude NMR shows a significant amount of unreacted this compound that is co-eluting with my product during column chromatography. How can I improve separation?
Answer: This is a frequent challenge, as the starting material and many of its derivatives can have similar polarities. Here’s a systematic approach to troubleshoot and resolve this issue:
-
Underlying Cause: The primary reason for co-elution is an insufficient difference in polarity (and thus affinity for the stationary phase) between your product and the starting this compound. The electron-withdrawing nature of both the ortho-fluoro and ortho-nitro groups makes the aniline less basic and modulates its polarity in a way that can mimic more complex products.[1]
-
Immediate Solutions & Protocols:
-
Optimize Your Solvent System: The goal is to find a mobile phase that maximizes the difference in retention factors (ΔRf) between your product and the starting material.[2]
-
Strategy: Begin by using a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[2] Run multiple TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to identify the optimal system where one spot has an Rf of ~0.2-0.3 and the other is well-separated.[2]
-
Pro-Tip: If simple binary mixtures fail, consider adding a third solvent. A small amount of triethylamine (TEA, ~0.1-1%) can deactivate acidic sites on the silica gel, reducing tailing of basic compounds. Conversely, a small amount of acetic acid can help resolve acidic compounds.
-
-
Employ a Different Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider alternatives.
-
Reverse-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water).[3] This method separates compounds based on hydrophobicity. If your product is significantly more or less polar than the starting material, this can be a highly effective solution.[3]
-
Alumina: Neutral or basic alumina can be effective for separating amines and may offer different selectivity compared to silica gel.
-
-
Consider an Acid-Base Extraction: This classical technique is highly effective for separating amines from neutral or acidic compounds.[4][5] Since this compound is a weak base, this method can be adapted to exploit any significant pKa differences between it and your product.
-
See the detailed protocol for Acid-Base Extraction in the "Experimental Protocols" section below.
-
-
Question 2: I can't see my starting material or product on the TLC plate under UV light (254 nm). How can I visualize the spots?
Answer: While many aromatic compounds are UV-active, it's possible for fluorescence quenching to be weak.[6][7] Additionally, if concentrations are very low, spots may not be visible.
-
Underlying Cause: For a compound to be visible under 254 nm UV light, it must possess a chromophore that absorbs this wavelength and quenches the fluorescence of the indicator embedded in the TLC plate.[7] While this compound's extended π system should make it visible, your product's structure might not be as effective at quenching.[6]
-
Solutions:
-
Use a Chemical Stain: Stains react with compounds on the plate to produce colored spots. This is a destructive method, so you cannot recover the sample from the TLC plate.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized.[6][8] Alcohols, amines, alkenes, and other functional groups will appear as yellow or brown spots on a purple background.[6]
-
Ninhydrin Stain: This is highly specific for primary and secondary amines, which will typically appear as red, pink, or purple spots upon heating.[9]
-
p-Anisaldehyde Stain: A good general-purpose stain sensitive to nucleophilic functional groups.[6]
-
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and often effective visualization method.[6][8] Iodine vapor has a high affinity for many organic compounds, which will appear as temporary brown spots.[6] It's crucial to circle the spots with a pencil immediately, as they will fade.[6]
-
Question 3: My product is an acid (or a base), but after performing an acid-base extraction, my recovery is very low. What went wrong?
Answer: Low recovery from an acid-base extraction typically points to one of several issues related to pKa, solubility, or handling.
-
Underlying Cause & Solutions:
-
Incorrect pH Adjustment: The aniline nitrogen in this compound is very weakly basic due to the strong electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups.[1] To extract it into the aqueous phase, you need a sufficiently strong acid (e.g., 1-2 M HCl) to ensure complete protonation.[5][10] Conversely, when re-neutralizing the aqueous layer to recover your amine, you must add a base (e.g., NaOH) until the solution is sufficiently basic (pH > 10) to deprotonate the ammonium salt fully.[5] Always check the pH with litmus or pH paper.
-
Poor Solubility of the Salt: While the salt form is designed to be water-soluble, highly organic salts may still have limited solubility in the aqueous phase, leading to losses at the interface.
-
Solution: Perform multiple extractions (e.g., 3 x 20 mL) rather than a single large one (1 x 60 mL). This is a more efficient way to transfer the solute from one phase to another.
-
-
Emulsion Formation: Vigorous shaking can create an emulsion—a stable mixture of the organic and aqueous layers that is difficult to separate.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
-
-
Premature Precipitation: When neutralizing the aqueous layer to recover your compound, if it is a solid, it may precipitate out of solution.
-
Solution: After neutralization, perform a back-extraction with a fresh portion of organic solvent to recover the precipitated neutral compound.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy to start with for a typical reaction involving this compound?
A1: A robust starting strategy is a combination of an aqueous workup followed by flash column chromatography.
-
Aqueous Workup: First, perform a liquid-liquid extraction. Quench the reaction mixture and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any highly basic impurities, followed by a weak base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.
-
Flash Column Chromatography: Dry the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄), concentrate it in vacuo, and then purify the crude residue using flash column chromatography.[2][11] Develop an appropriate solvent system using TLC first.[2]
Q2: How do the physical properties of this compound influence purification choices?
A2: The key properties are its moderate polarity, weak basicity, and crystallinity.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 156.11 g/mol [12] | Relatively low MW; product will likely be heavier. |
| Appearance | Yellow to orange crystalline solid[13] | Being a solid allows for recrystallization as a potential purification method. |
| Polarity | Moderately polar | Amenable to normal-phase silica gel chromatography.[2][14] |
| Basicity (pKa) | Very low for an aniline (pKa of conjugate acid is ~-0.3)[1] | Requires strong acid for protonation in an acid-base extraction. Not easily removed with weak acid washes. |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, Ether); limited in water.[15][16] | Good for choosing extraction solvents and recrystallization solvent systems. |
Q3: Can I use recrystallization to remove unreacted this compound?
A3: Yes, if there is a significant difference in the solubility profiles of your product and the starting material. Recrystallization is an excellent technique for purifying crystalline solids.[17] The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains soluble (or is insoluble) at all temperatures.
-
How to find a solvent system: Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof). A good solvent will dissolve the solid when hot but yield crystals upon cooling.[17]
Experimental Protocols & Visualizations
Purification Method Selection
The choice of purification technique is critical and depends on the properties of your product relative to the starting material.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Flash Column Chromatography
This protocol assumes a standard silica gel column.[2][14]
-
Slurry Preparation: In a beaker, mix silica gel with your starting eluent (a low-polarity solvent like hexane) to form a consistent slurry.[2]
-
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand at the bottom.[2] Pour the silica slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[2] Add another layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of an appropriate solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Slowly add your mobile phase to the top of the column.[14] Begin collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your compounds.[2]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.[14] Combine the pure fractions and evaporate the solvent.
Protocol 2: Acid-Base Extraction for Amine Purification
This protocol is for isolating a weakly basic product from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the funnel.[5] Stopper the funnel, invert it, and vent frequently. Gently mix the layers for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral and acidic compounds.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the solution is strongly basic (pH > 10, check with pH paper).[5] Your amine product should now be in its neutral, less water-soluble form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent and extract the neutral amine back into the organic phase.[5] Repeat this extraction two more times.
-
Final Workup: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
References
- Studylib. Column Chromatography of Nitroanilines Lab Experiment.
- EPFL. TLC Visualization Reagents.
- University of Rochester. TLC Visualization Methods.
- Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- University of Waterloo. Acid and Base Extraction. Engineering Ideas Clinic.
- University of California, Los Angeles. TLC stains.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Labster. TLC Visualization Methods.
- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Scribd. Organic Chemistry (Lab Manual).
- Solubility of Things. 2,4-Difluoro-6-nitroaniline.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- Thieme. A Practical Procedure for Regioselective Bromination of Anilines.
- ResearchGate. (PDF) 2-Fluoro-5-nitroaniline.
- Scribd. Recrystallization: Figure 1. Structure of Aniline.
- Wikipedia. 2-Nitroaniline.
- ResearchGate. Separation and Model Correlation for p-Nitroaniline and m-Nitroaniline Mixture with Subcritical R134a.
- Cheméo. Chemical Properties of p-Nitroaniline (CAS 100-01-6).
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
Sources
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. theory.labster.com [theory.labster.com]
- 8. TLC stains [reachdevices.com]
- 9. epfl.ch [epfl.ch]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 17809-36-8 [sigmaaldrich.com]
- 14. studylib.net [studylib.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Fluoro-nitroanilines
Welcome to the Technical Support Center for the nitration of fluoroanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The nitration of aromatic compounds is a powerful transformation, but it is also one of the most hazardous due to its highly exothermic nature. This is particularly true for activated systems like fluoroanilines, where careful control is paramount to ensure safety and achieve the desired product selectivity and yield.
This resource is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a runaway reaction, a critical situation where the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1][2] This can lead to a dangerous increase in temperature and pressure, potentially causing the reactor to fail.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[1]
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling system (e.g., by adding more dry ice or a colder solvent to the cooling bath).
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[1] CAUTION: Quenching a nitration reaction is itself a highly exothermic process due to the heat of dilution of the strong acids. This should only be performed if you have a pre-established and well-understood emergency protocol and the necessary safety equipment, including a blast shield.[1]
-
Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency procedures. If the situation appears uncontrollable, evacuate the immediate area.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Your cooling bath may not be at a low enough temperature or have the capacity to handle the heat load. For nitrations, an ice-salt or dry ice/acetone bath is often necessary to maintain temperatures between -10°C and 0°C.[3]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of runaway reactions.[1] The rate of addition should be slow and controlled, ideally dropwise, allowing the cooling system to dissipate the generated heat.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate throughout the mixture.[1] Ensure vigorous and consistent mechanical stirring.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can significantly increase the reaction's exothermicity.[1]
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction.[1]
Q2: I'm observing the formation of dark-colored byproducts (tars) in my reaction mixture. What causes this and how can I prevent it?
A2: The formation of dark tars is typically due to oxidation of the starting material or the product by the nitric acid, especially at elevated temperatures.[4] The amino group in fluoroaniline makes the aromatic ring highly activated and susceptible to oxidation.
Preventative Measures:
-
Maintain Low Temperatures: Strictly control the reaction temperature, keeping it as low as feasible for the reaction to proceed. A temperature range of -10°C to 0°C is a good starting point for many fluoroaniline nitrations.[3]
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture helps to maintain a low concentration of the nitronium ion (NO₂⁺) at any given time and allows for better heat dissipation.[4]
-
Purity of Starting Materials: Ensure the fluoroaniline starting material is pure, as impurities can sometimes catalyze side reactions.[4]
Q3: My reaction has resulted in a low yield of the desired fluoro-nitroaniline isomer. What are the likely causes?
A3: Low yields in nitration reactions can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4] If the reaction is sluggish, a cautious and slight increase in temperature can be considered, but with vigilant monitoring of the exotherm.
-
Side Reactions: The formation of byproducts, such as dinitrated products or oxidation tars, will consume your starting material and reduce the yield of the desired product.[4] To minimize this, maintain low reaction temperatures and ensure controlled addition of the nitrating agent.
-
Product Loss During Work-up: The work-up procedure, especially the quenching and extraction steps, can lead to product loss.
-
Quenching: When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.[3]
-
Extraction: Ensure the aqueous layer is at the correct pH to minimize the solubility of your product before extraction. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery.
-
-
Incorrect Isomer Formation: The directing effects of the fluorine (ortho-, para-directing) and amino (ortho-, para-directing) groups, and in some cases, the protonated amino group (meta-directing) in strong acid, can lead to a mixture of isomers. The final isomer distribution is a delicate balance of these electronic effects and steric hindrance. Careful purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the nitration of fluoroanilines.
| Issue | Potential Cause | Recommended Action |
| Runaway Reaction | 1. Inadequate cooling. 2. Rapid addition of nitrating agent. 3. Poor agitation. | 1. Use a lower temperature cooling bath (e.g., ice-salt, dry ice/acetone). 2. Add nitrating agent dropwise with continuous temperature monitoring. 3. Use efficient mechanical stirring. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (oxidation, dinitration). 3. Product loss during work-up. | 1. Monitor reaction by TLC/HPLC and adjust time/temperature accordingly. 2. Maintain low temperature (-10°C to 0°C) and control reagent addition. 3. Optimize quenching and extraction procedures. |
| Formation of Tars | 1. Oxidation of starting material/product. 2. Reaction temperature too high. | 1. Maintain strict temperature control at low temperatures. 2. Ensure slow, controlled addition of the nitrating agent. |
| Dinitration Products | 1. Reaction temperature too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Strictly control the temperature. 2. Use a controlled molar excess of the nitrating agent. 3. Monitor the reaction and quench it once the starting material is consumed. |
| Product Doesn't Precipitate on Quenching | 1. Product is soluble in the acidic aqueous solution. 2. Insufficient product formation. | 1. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or ammonia) to precipitate the product. 2. Confirm product formation via TLC/HPLC of a small, worked-up aliquot. |
Experimental Protocols
General Procedure for the Nitration of a Fluoroaniline
This is a general guideline; specific conditions will need to be optimized for your particular substrate.
1. Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, drop by drop, with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid.
-
Keep the nitrating mixture cold until use.
2. Nitration Reaction:
-
In a separate reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the fluoroaniline in concentrated sulfuric acid.
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.
-
Maintain the reaction temperature within the specified range throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by TLC or HPLC.
3. Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the purified fluoro-nitroaniline.
Visualizing the Workflow
Decision Tree for Troubleshooting a Runaway Nitration Reaction
Caption: General experimental workflow for fluoroaniline nitration.
References
- Benchchem. (2025).
- Esteves, P. M., et al. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- OpenOChem Learn. (n.d.).
- Lelj, F., et al. (2017).
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Benchchem. (2025).
- Unacademy. (n.d.).
- ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.
- YouTube. (2024).
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- NIH. (n.d.).
- Benchchem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Benchchem.
- NIH. (2025).
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
Sources
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Fluoro-6-nitroaniline
Welcome to the technical support center for the catalytic hydrogenation of 2-Fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific transformation. The selective reduction of a nitro group in the presence of a halogen, particularly fluorine, requires careful consideration of catalyst choice and reaction conditions to prevent unwanted side reactions, chiefly hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating this compound?
The main challenge is achieving chemoselective reduction of the nitro group to an amine while preserving the carbon-fluorine bond.[1][2][3] The C-F bond is generally more stable than other carbon-halogen bonds; however, under harsh hydrogenation conditions, hydrodehalogenation can occur, leading to the formation of aniline as a byproduct.[3]
Q2: Which catalysts are generally recommended for this type of reaction?
Palladium on carbon (Pd/C) is a common starting point for nitro group reductions.[4][5] However, for halogenated nitroaromatics, platinum-based catalysts, such as platinum on carbon (Pt/C), are often preferred as they can exhibit higher selectivity and activity.[3] Specialized catalysts, like sulfided platinum on carbon (Pt(S)/C), have shown excellent selectivity in preventing dehalogenation.[6] In some cases, base metal catalysts like Raney Nickel can be used, but they may require more forcing conditions and can be pyrophoric.[1][7]
Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?
Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the need for high-pressure hydrogen gas.[7] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a catalyst like Pd/C.[6][7] This method can sometimes offer improved selectivity.
Q4: My reaction is very slow or has stalled. What should I do?
Several factors could be at play:
-
Catalyst Activity: The catalyst may be old, deactivated, or poisoned.[7][8] Try using a fresh batch of catalyst.
-
Hydrogen Pressure: The hydrogen pressure may be too low. While a hydrogen balloon is often sufficient, some reactions require higher pressures achievable with a Parr hydrogenator.[7]
-
Temperature: While many hydrogenations run at room temperature, gentle heating can increase the reaction rate. However, excessive heat can promote side reactions.[7]
-
Agitation: Inefficient stirring can limit the reaction rate in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Ensure vigorous stirring.[7]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. A typical starting point for Pd/C is 5-10 mol%.[7]
Q5: I am observing significant dehalogenation (loss of fluorine). How can I minimize this?
-
Catalyst Choice: Switch to a more selective catalyst. Pt/C or specialized catalysts like Pt-V/C or Pt(S)/C are known to suppress dehalogenation.[1][6]
-
Additives: The addition of certain inhibitors or promoters can significantly improve selectivity. For instance, small amounts of zinc iodide have been shown to suppress dehalogenation when using Pd/C or Pt/C.[1]
-
Reaction Conditions: Lowering the hydrogen pressure and temperature can often reduce the rate of hydrodehalogenation.
-
Substrate Concentration: In some cases, a lower substrate concentration has been observed to decrease dehalogenation.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the hydrogenation of this compound.
Problem 1: Low to No Conversion
If you are observing poor conversion of your starting material, follow this troubleshooting workflow.
Problem 2: Poor Chemoselectivity (Significant Dehalogenation)
If you are observing the formation of undesired byproducts due to the loss of the fluorine substituent, consider the following.
Experimental Protocols
General Procedure for Catalytic Hydrogenation using a Hydrogen Balloon
-
Inerting the Flask: To a round-bottom flask equipped with a magnetic stir bar, add the this compound and the chosen solvent (e.g., methanol, ethanol, or ethyl acetate).[7] Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the catalyst (e.g., 5-10 mol% Pd/C or Pt/C).[7]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon.[7]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.[7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC, or LC-MS.[7]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be kept wet to prevent the catalyst from becoming pyrophoric.[9] Wash the Celite pad with the reaction solvent.
-
Isolation: The product can be isolated by removing the solvent under reduced pressure and purified if necessary.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst can significantly impact both the conversion and selectivity of the reaction. The following table summarizes typical performance characteristics of common catalysts for the hydrogenation of halogenated nitroaromatics.
| Catalyst | Typical Activity | Selectivity vs. Dehalogenation | Recommended for this compound? |
| Pd/C | High | Moderate to Low | Use with caution; may cause dehalogenation.[4] |
| Pt/C | High | Good to Excellent | Often a better choice than Pd/C for this substrate.[3] |
| Raney Ni | Moderate to High | Moderate | Can be effective, but may require harsher conditions.[1] |
| Pt(S)/C | High | Excellent | Highly recommended for minimizing dehalogenation.[6] |
| Pt-V/C | High | Excellent | A promising option for selective hydrogenation.[1] |
References
- Cantillo, D., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 385-394. [Link]
- ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- ResearchGate. (n.d.). Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene.
- Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
- Semantic Scholar. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- ResearchGate. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
- Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2649-2654. [Link]
- ACS Publications. (n.d.). Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts.
- ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline.
- Reddit. (2022, January 21). Hydrogenation reaction tips and tricks.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- C&CS. (n.d.). Hydrogenation of nitro compounds to anilines.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- University of Oxford. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- PubMed. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- ACS Publications. (2022). Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation. Organic Process Research & Development, 26(11), 3076-3084. [Link]
- University of Rochester. (n.d.). Nitro Reduction - Common Conditions.
- PubMed. (2020). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 27(28), 34815-34827. [Link]
- MDPI. (n.d.). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation.
Sources
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- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for Monitoring 2-Fluoro-6-nitroaniline Reactions
Welcome to the technical support center for analytical methods in the synthesis and monitoring of 2-Fluoro-6-nitroaniline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during these reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your analytical needs.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for monitoring the real-time progress of a this compound reaction?
A1: For real-time, in-situ monitoring, Fourier Transform Infrared (FTIR) Spectroscopy is a highly effective technique.[1][2] It allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic infrared absorption bands of functional groups involved in the reaction. This provides immediate feedback on reaction kinetics and endpoint determination without the need for sample extraction.[1][3]
Q2: Can I use Thin Layer Chromatography (TLC) for monitoring my reaction? What are its limitations?
A2: Yes, TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction.[4][5] By spotting the reaction mixture alongside the starting material and a product standard (if available) on a TLC plate, you can visually track the disappearance of the reactant and the appearance of the product.[4][6] However, TLC is not a quantitative method and can be influenced by the polarity of the solvent system.[5][7] For precise quantification, techniques like HPLC or GC are recommended.
Q3: Is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) better for analyzing the final product purity of this compound?
A3: Both HPLC and GC are powerful techniques for purity analysis, but the choice depends on the specific impurities and the thermal stability of your compound.[8] HPLC with UV detection is generally the preferred method for routine analysis of aromatic amines like this compound as it is suitable for non-volatile or thermally sensitive compounds and their byproducts.[9][10][11] GC-MS is excellent for identifying volatile impurities and providing structural confirmation, but care must be taken as nitroanilines can be thermolabile, potentially requiring derivatization.[9][10]
Q4: What are the common byproducts I should look for in a this compound synthesis, and how can I identify them?
A4: Common byproducts can include unreacted starting materials, positional isomers, and products of side reactions such as dehalogenation or further nitration depending on the reaction conditions. GC-MS is a powerful tool for identifying these unknown impurities due to its ability to separate components and provide mass spectral data for structural elucidation.[11] HPLC-MS can also be employed for less volatile byproducts.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with silanol groups: The amine group of this compound can interact with acidic silanol groups on the silica-based column packing.[12] 2. Column overload: Injecting too much sample can lead to peak distortion.[13] 3. Inappropriate mobile phase pH: The ionization state of the analyte is not optimal. | 1. Add a competing base like triethylamine (TEA) to the mobile phase or use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.[11] 2. Dilute the sample or reduce the injection volume.[11][13] 3. Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized form. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile solvent component.[13][14] 2. Fluctuating column temperature: Lack of a column oven or unstable temperature control.[13] 3. Column degradation: Loss of stationary phase over time. | 1. Prepare fresh mobile phase daily and ensure proper degassing.[13] If using a gradient, check the pump's proportioning valves.[15] 2. Use a column oven to maintain a consistent temperature.[13] 3. Replace the column if it has been used extensively or shows a significant drop in performance. |
| Ghost Peaks | 1. Contamination in the sample or mobile phase: Impurities can accumulate on the column and elute in subsequent runs.[16] 2. Carryover from previous injections: The injection port or syringe may not be adequately cleaned. | 1. Filter all samples and mobile phases. Run a blank gradient to identify the source of contamination.[14] 2. Implement a robust needle wash protocol in your autosampler method. |
GC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. Injection issue: Syringe may be clogged or not drawing the sample correctly.[16] 2. Septum leak: A cored or worn-out septum can cause sample loss.[17] 3. Analyte degradation: this compound may be degrading in the hot inlet. | 1. Check the syringe for proper function and cleanliness.[18] 2. Replace the septum.[17] 3. Use a lower inlet temperature or consider derivatization to improve thermal stability. |
| Peak Fronting | 1. Column overload: Injecting too concentrated a sample.[16] 2. Incompatible solvent: The sample solvent may not be compatible with the stationary phase. | 1. Dilute the sample.[18] 2. Ensure the sample solvent is appropriate for the column phase. |
| Baseline Drift | 1. Column bleed: The stationary phase is degrading at high temperatures.[17] 2. Contaminated carrier gas: Impurities in the carrier gas can cause a rising baseline. | 1. Condition the column at the maximum operating temperature. If bleed persists, the column may need to be replaced.[17] 2. Use high-purity carrier gas and ensure gas traps are functioning correctly. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the conversion of a starting material to this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or the λmax of this compound)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[11]
5. Data Analysis:
-
Monitor the peak area of the starting material and the this compound product over time to determine the reaction progress.
Protocol 2: TLC Method for Rapid Reaction Screening
This protocol provides a quick and straightforward method for qualitative reaction monitoring.
1. Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
2. Solvent System Selection:
-
A common mobile phase for nitroanilines is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[6] A starting ratio of 70:30 (hexane:ethyl acetate) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
3. Procedure:
-
Prepare the TLC chamber by adding the chosen solvent system to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with vapor.[6]
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom.
-
Spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) on the starting line.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[5] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Workflow for Analytical Monitoring of this compound Reactions
Caption: A generalized workflow for the analytical monitoring of this compound reactions.
Logical Troubleshooting Flow for HPLC Peak Tailing
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
- Mettler Toledo. (n.d.). Reaction Analysis.
- Request PDF. (n.d.). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines.
- Benchchem. (n.d.). A Comparative Guide to In-Situ Monitoring of Triacetonamine Reaction Intermediates.
- Fiveable. (n.d.). Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Benchchem. (n.d.). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview.
- ChemicalBook. (n.d.). 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Sigma-Aldrich. (n.d.). This compound | 17809-36-8.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- (n.d.). HPLC Troubleshooting Guide.
- ChemScene. (n.d.). 2-Fluoro-N-methyl-6-nitroaniline.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-6-nitroaniline on Newcrom R1 HPLC column.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitroaniline 98 369-36-8.
- (n.d.). HPLC Troubleshooting Guide.
- (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline.
- (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
- PubChem. (n.d.). 2-Nitroaniline | C6H6N2O2 | CID 6946.
- PubChem. (n.d.). This compound | C6H5FN2O2 | CID 87316.
- ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chromatography.
- ResearchGate. (2025, August 10). Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer | Request PDF.
- Agilent. (n.d.). Advanced GC Troubleshooting.pdf.
- Scribd. (n.d.). TLC Separation of Nitroanilines | PDF | Chromatography.
- PubMed. (1995, June). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- PubChem. (n.d.). 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An... | PDF | Thin Layer Chromatography | Chemistry.
- ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
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Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluoro-6-nitroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-fluoro-6-nitroaniline. This document provides in-depth, field-proven insights into common work-up and purification challenges associated with this compound. It is structured as a series of frequently asked questions and a troubleshooting guide to directly address specific issues you may encounter during your experiments.
Compound Profile: this compound
To effectively design a work-up procedure, understanding the physicochemical properties of the target molecule is paramount.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Light-yellow to orange or brown powder/crystals | [3] |
| Key Hazards | Skin/eye irritant, respiratory irritant, harmful if swallowed/inhaled | [1][3][4] |
| pKa (predicted) | -1.48 ± 0.25 | [5] |
| Stability | Stable under normal conditions; incompatible with strong acids, bases, and oxidizers | [2] |
Note: The predicted pKa value refers to the protonated amine (anilinium ion). The low value indicates that this compound is a very weak base due to the strong electron-withdrawing effects of the ortho-fluoro and ortho-nitro substituents.[6]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and processing of reactions involving this compound.
Q1: What are the essential safety precautions for handling this compound and its reaction mixtures?
Answer: Due to its hazard profile, strict safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and tightly fitting safety goggles or a face shield.[1][7]
-
Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling Solids: When weighing or transferring the solid material, avoid generating dust.[8][9] Use procedures like weighing on a creased paper or in a tared container to minimize dispersal.
-
Spill Cleanup: In case of a spill, avoid dry sweeping. Use dry clean-up procedures, such as gently covering with an inert absorbent material, and place the material into a sealed, labeled container for hazardous waste disposal.[8]
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[2]
Q2: How do I choose the right organic solvent for extracting this compound from an aqueous reaction mixture?
Answer: The choice of solvent is critical for achieving high recovery. Nitroanilines are generally more soluble in organic solvents than in water.[10][11]
-
Recommended Solvents: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent first choices.[12][13] They offer good solubility for the product and are immiscible with water. Diethyl ether is also effective but its high volatility requires extra caution.[14]
-
Rationale: The fluorine and nitro groups increase the polarity of the molecule compared to aniline, but its overall character remains suitable for extraction into moderately polar organic solvents.
-
Procedure: After quenching the reaction (e.g., with water or ice), transfer the mixture to a separatory funnel. Add your chosen extraction solvent and shake vigorously, remembering to vent frequently. Allow the layers to separate and drain the organic layer. Repeat the extraction on the aqueous layer 2-3 times to maximize yield.
Q3: My product seems to have low solubility in the extraction solvent, leading to poor recovery. What's going wrong?
Answer: This issue often relates to the pH of the aqueous layer. Although this compound is a very weak base, a highly acidic aqueous phase (pH < 1) can lead to the protonation of the aniline nitrogen, forming an anilinium salt. This salt will be highly soluble in the aqueous layer and poorly soluble in the organic layer.
Solution:
-
Before extraction, check the pH of the aqueous layer.
-
If it is highly acidic, carefully neutralize it by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8. Be cautious, as this may cause gas evolution (CO₂) if excess acid is present.
-
Proceed with the extraction as described in Q2. The neutral form of the aniline is significantly more organosoluble.
Q4: What is the most effective method to purify crude this compound?
Answer: The best purification method depends on the nature of the impurities. The two most common and effective techniques are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for removing impurities with different polarities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective.[12][14] Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the proportion of ethyl acetate to elute your product. Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Recrystallization: If the crude product is a solid and has high purity (>90%), recrystallization is an excellent way to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate could be suitable candidates. Experimental screening is necessary.
-
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the work-up process.
Problem: A persistent emulsion forms during liquid-liquid extraction.
-
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another and can be stabilized by fine particulate matter, high concentrations of dissolved salts, or amphiphilic impurity molecules.
-
Solutions (in order of application):
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[12]
-
Filter: If solid particulates are suspected, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). Rinse the Celite® with fresh extraction solvent and combine the filtrates.
-
Wait and See: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own.
-
Change Solvent: If emulsions are persistent with DCM, for example, try a less dense solvent like ethyl acetate for the subsequent extractions.
-
Problem: The final product is a dark, oily gum instead of the expected yellow solid.
-
Underlying Cause: This usually indicates the presence of significant impurities. These could be high-boiling point solvents (like DMF or DMSO), colored byproducts from side reactions, or degradation products. The starting material itself can range from yellow to brown, so some color is expected.[3]
-
Solutions:
-
Remove High-Boiling Solvents: If the reaction was run in a solvent like DMF or DMSO, it must be thoroughly removed during the work-up. This is achieved by washing the organic extract repeatedly with large volumes of water (e.g., for 5 mL of DMF, use at least 5 x 10 mL of water).[15]
-
Purify by Chromatography: An oily product is not suitable for recrystallization. The most robust solution is purification by flash column chromatography on silica gel, which is highly effective at separating the desired product from colored impurities and baseline material.[12][14]
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., ether or DCM) and then adding a non-polar solvent (e.g., hexane or pentane) dropwise while stirring. This can sometimes induce crystallization of the product, leaving impurities in the mother liquor.
-
Problem: The yield is significantly lower than expected after the work-up.
-
Underlying Cause: Low yield can result from an incomplete reaction, mechanical losses, or suboptimal work-up procedures.
-
Troubleshooting Steps:
-
Check Aqueous Layers: Before discarding any aqueous layers from the extraction, test a small sample by TLC to ensure no product is left behind. If product is detected, perform additional extractions (back-extraction).
-
Verify pH: As mentioned in FAQ Q3, ensure the aqueous layer was at a neutral or slightly basic pH before extraction to prevent loss of the product as a water-soluble salt.
-
Review Reaction Monitoring: Ensure the reaction had gone to completion via TLC or another analytical method before initiating the work-up. Unreacted starting material can complicate purification and lower the yield of the desired product.
-
Visualized Workflows
Standard Extraction Workflow
This diagram outlines the logical steps for a standard liquid-liquid extraction after quenching the reaction.
Caption: A typical liquid-liquid extraction workflow.
Purification Decision Tree
This chart helps guide the choice between primary purification methods based on the state of the crude product.
Caption: Decision-making for purification method selection.
References
- CymitQuimica. (2023, July 7).
- PubChem, National Institutes of Health. This compound | C6H5FN2O2 | CID 87316. [Link]
- University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- PubChem, National Institutes of Health. 2-Nitroaniline | C6H6N2O2 | CID 6946. [Link]
- ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]
- Thieme Chemistry.
- Google Patents.
- LookChem.
- Wikipedia. 2-Nitroaniline. [Link]
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- 1. This compound | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | 17809-36-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-fluoro-3-methyl-6-nitroaniline CAS#: 1261676-68-9 [amp.chemicalbook.com]
- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 14. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-6-nitroaniline in Reaction Media
Welcome to the technical support center for handling 2-Fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your experiments proceed smoothly and efficiently.
Introduction: Understanding the Solubility Challenge
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, characterized by a nitro group and a fluorine atom ortho to an aniline moiety, contributes to its unique reactivity. However, these same features lead to strong intermolecular forces, resulting in a stable crystalline lattice and consequently, poor solubility in many common organic solvents. This low solubility can hinder reaction kinetics, reduce yields, and complicate product purification.
This guide will equip you with the knowledge and practical techniques to effectively overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from a combination of factors related to its molecular structure. The presence of the nitro group and the fluorine atom, both electron-withdrawing, alongside the electron-donating amino group, creates a molecule with a significant dipole moment. Furthermore, the amino group can participate in intermolecular hydrogen bonding. These strong intermolecular forces, including dipole-dipole interactions and hydrogen bonds, lead to a high lattice energy in its solid crystalline state, making it difficult for solvent molecules to break apart the crystal structure and solvate individual molecules.
Q2: What are the initial signs that poor solubility of this compound is impacting my reaction?
A2: Several in-process observations can indicate a solubility issue:
-
Incomplete Dissolution: The most obvious sign is the presence of undissolved solid this compound in the reaction mixture, even after prolonged stirring.
-
Stalled or Slow Reaction Progress: If you are monitoring the reaction by techniques like TLC, HPLC, or GC-MS, you may observe that the starting material is consumed very slowly or the reaction appears to have stopped prematurely.
-
Low and Irreproducible Yields: Poor solubility can lead to inconsistent and lower-than-expected yields because only the dissolved portion of the reactant is available to participate in the reaction.
-
Heterogeneous Reaction Mixture: The reaction mixture may appear as a slurry or suspension rather than a homogeneous solution, which can lead to localized "hot spots" if the reaction is exothermic and complicates stirring and heat transfer.
Q3: Can I just add more solvent to dissolve the this compound?
A3: While increasing the solvent volume can sometimes help, it is often not an ideal or practical solution. This approach can lead to several drawbacks:
-
Dilution Effects: A highly diluted reaction mixture can significantly slow down the reaction rate, requiring much longer reaction times or higher temperatures to achieve completion.
-
Increased Cost and Waste: Using large volumes of solvent increases the overall cost of the process and generates more solvent waste, which has environmental and disposal implications.
-
Downstream Processing Challenges: Large reaction volumes can make product isolation and purification more difficult and time-consuming, requiring the removal of a larger amount of solvent.
Troubleshooting Guides: A Deeper Dive
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: My this compound will not fully dissolve in my chosen reaction solvent at the start of the reaction.
Root Cause Analysis:
The chosen solvent may not have the appropriate polarity or solvating power to overcome the crystal lattice energy of this compound at the initial reaction temperature.
Solutions:
1. Solvent Screening and Selection:
-
Rationale: The principle of "like dissolves like" is a good starting point. Since this compound has polar functional groups, polar aprotic solvents are often a good choice. However, a systematic screening process is the most effective approach.
-
Protocol:
-
In separate small vials, add a known amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.
-
Stir or agitate the vials at your intended reaction temperature for a set period.
-
Visually assess the degree of dissolution.
-
For a more quantitative assessment, filter any undissolved solid, dry it, and weigh it to determine the amount that dissolved.
-
Table 1: Qualitative Solubility of Structurally Similar Nitroanilines in Common Organic Solvents
| Solvent | Polarity | Expected Solubility of Nitroanilines |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | High[2] |
| Acetone | Polar Aprotic | Moderate to High[2][3] |
| Ethyl Acetate | Polar Aprotic | Moderate[2] |
| Acetonitrile | Polar Aprotic | Moderate[2][3] |
| Methanol | Polar Protic | Low to Moderate[2][3] |
| Ethanol | Polar Protic | Low to Moderate[2][3] |
| Toluene | Nonpolar | Low[3] |
| Cyclohexane | Nonpolar | Very Low[2][3] |
| Water | Polar Protic | Very Low[2][3] |
This table is a general guide based on data for similar compounds. Experimental verification is crucial.
2. Employing Co-solvents:
-
Rationale: A mixture of solvents can often provide a more favorable solvation environment than a single solvent. A small amount of a highly polar co-solvent can disrupt the crystal lattice of the solute, allowing the bulk solvent to then solvate the individual molecules more effectively.[4]
-
Protocol:
-
Begin with your primary reaction solvent in which this compound has partial solubility.
-
Incrementally add a co-solvent (e.g., NMP, DMF, or DMSO) in small percentages (e.g., 5-10% v/v).
-
After each addition, stir the mixture at the desired temperature and observe for complete dissolution.
-
Be mindful that the co-solvent should be compatible with your reaction conditions and not interfere with the desired chemical transformation.
-
3. Temperature Elevation:
-
Rationale: The solubility of most solids increases with temperature. By gently heating the mixture, you provide the system with the energy needed to break the intermolecular bonds in the solid state.
-
Procedure:
-
Slowly heat the reaction mixture while stirring.
-
Monitor the dissolution of the this compound.
-
Once dissolved, you may be able to cool the reaction to the desired temperature without the compound precipitating out, especially if a supersaturated solution is formed.
-
Caution: Ensure that the elevated temperature does not cause degradation of your starting material or reagents, and does not lead to unwanted side reactions.
-
Issue 2: My reaction is heterogeneous and the reaction rate is very slow.
Root Cause Analysis:
Even with some dissolution, a significant portion of the this compound may remain as a solid. In a heterogeneous reaction, the reaction can only occur at the surface of the solid particles, leading to a much slower rate compared to a homogeneous reaction.
Solutions:
1. Application of Ultrasound (Sonication):
-
Rationale: Ultrasound can be a powerful tool to enhance dissolution and accelerate heterogeneous reactions.[5] The high-frequency sound waves create acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process generates localized high pressure and temperature, and creates microjets that bombard the surface of the solid particles, breaking them down and increasing the surface area available for dissolution and reaction.[6][7]
-
Experimental Setup:
-
Place your reaction flask in an ultrasonic bath.
-
Ensure the liquid level inside the flask is similar to the water level in the bath for efficient energy transfer.
-
Run the reaction under sonication and monitor its progress.
-
Compare the reaction rate with a non-sonicated control experiment.
-
dot
Caption: Workflow of sonication to enhance reaction rates.
2. Use of Phase-Transfer Catalysts (PTC):
-
Rationale: Phase-transfer catalysis is particularly useful when one reactant is in an organic phase (like your solvent and this compound) and another is in an aqueous or solid phase (e.g., an inorganic base or salt).[8][9] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant from the aqueous/solid phase, making it soluble in the organic phase where it can then react with the this compound.[10][11] This technique can significantly accelerate biphasic reactions.[12]
-
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
-
Protocol:
-
To your heterogeneous reaction mixture, add a catalytic amount of a suitable PTC (typically 1-10 mol%).
-
Stir the reaction vigorously to ensure efficient mixing of the phases.
-
Monitor the reaction progress, which should be significantly faster than in the absence of the catalyst.
-
dot
Caption: Mechanism of Phase-Transfer Catalysis.
Concluding Remarks
Overcoming the poor solubility of this compound is a common yet manageable challenge in organic synthesis. By systematically applying the strategies outlined in this guide—from logical solvent selection and the use of co-solvents to more advanced techniques like sonication and phase-transfer catalysis—researchers can significantly improve reaction efficiency, yield, and reproducibility. Always remember to consider the compatibility of these methods with your specific reaction conditions and to prioritize safety in all experimental procedures.
References
- Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
- Solubility of Things. (n.d.). 2,4-Difluoro-6-nitroaniline.
- Resonance - Journal of Science Education. (1998). Ultrasound: A Boon in the Synthesis of Organic Compounds.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Slideshare. (n.d.). Ultrasound In organic reaction and Supercritical Liquids.
- Biomedical Research and Therapy. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- CPAchem. (2022). Safety data sheet: 2-Nitroaniline.
- American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst.
- ResearchGate. (2000). Treatment of organic pollutants in water by ultrasound.
- ResearchGate. (2021). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
- Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC).
- ChemRxiv. (2020). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects.
- ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
- Google Patents. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Inorganic Chemistry: An Indian Journal. (2016). Approaches to Improve solubility of poorly soluble drugs.
- National Center for Biotechnology Information. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Crysdot LLC. (n.d.). This compound.
- ResearchGate. (2018). 2-Fluoro-5-nitroaniline.
- National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database.
- Organisation for Economic Co-operation and Development. (2003). SIDS Initial Assessment Report for 2-Nitroaniline.
Sources
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Ultrasound In organic reaction and Supercritical Liquids | PPTX [slideshare.net]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. biomedres.us [biomedres.us]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining the Purity of 2-Fluoro-6-nitroaniline
This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of 2-Fluoro-6-nitroaniline, a critical intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We will explore a primary reversed-phase (RP-HPLC) method and a comparative method utilizing an alternative stationary phase, providing the supporting rationale and experimental data necessary for informed method selection and implementation.
Introduction: The Analytical Imperative for this compound Purity
This compound (C₆H₅FN₂O₂) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over impurities in pharmaceutical manufacturing.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for impurity profiling in pharmaceutical development due to its high resolving power, sensitivity, and reproducibility.[4][5] This guide presents a validated, robust RP-HPLC method as the primary approach for the purity assessment of this compound and compares its performance against an alternative method employing a Pentafluorophenyl (PFP) stationary phase, which offers a different selectivity mechanism.
Method Comparison: Understanding the Chromatographic Approaches
The choice of HPLC column and mobile phase is critical for achieving the desired separation of the main compound from its potential impurities.
Method A (Primary): Reversed-Phase C18 Chromatography
This method utilizes a C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography. The separation is primarily driven by hydrophobic interactions between the nonpolar stationary phase and the analytes. Given the moderate polarity of this compound, a C18 column provides excellent retention and resolution from common nonpolar impurities.
Method B (Comparative): Pentafluorophenyl (PFP) Chromatography
The PFP stationary phase offers a unique "mixed-mode" separation mechanism. In addition to hydrophobic interactions, it provides aromatic, pi-pi, dipole-dipole, and ion-exchange interactions. This alternative selectivity is particularly useful for separating aromatic and halogenated compounds like this compound from closely related isomers or impurities where a C18 column may fall short.
Experimental Protocols & Methodologies
Adherence to a detailed protocol is essential for reproducible results. The following sections outline the complete, step-by-step methodologies for both HPLC methods.
General Reagents and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and Ultrapure water.
-
Reference Standard: this compound, purity ≥98%.
-
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
Standard and Sample Preparation
The accuracy of the results is fundamentally dependent on the precision of solution preparation.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration for the sample solution facilitates the detection of impurities at low levels (e.g., 0.1%).
Protocol for Method A: C18 Reversed-Phase Analysis
This protocol is designed as a robust starting point for routine quality control.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Protocol for Method B: PFP Alternative Analysis
This method provides an orthogonal approach, valuable for method validation and resolving co-eluting peaks.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity determination process.
Caption: General experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting the appropriate HPLC method.
Performance Comparison and Data Analysis
The performance of each method was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[6][7] The following tables summarize the comparative data.
Table 1: System Suitability Results
System suitability testing ensures the chromatographic system is adequate for the intended analysis.
| Parameter | Method A (C18) | Method B (PFP) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| %RSD of Peak Area (n=6) | 0.4% | 0.5% | ≤ 1.0% |
Analysis: Both methods demonstrate excellent system suitability, indicating that the columns and conditions provide efficient, symmetrical peaks and reproducible injections.
Table 2: Method Validation Parameters
This table provides a direct comparison of the core validation attributes of each method.
| Validation Parameter | Method A (C18) | Method B (PFP) |
| Specificity | Baseline resolution of all known impurities. | Orthogonal selectivity, confirmed no co-elution. |
| Linearity (r²) | 0.9998 | 0.9997 |
| Range (µg/mL) | 1 - 150 | 1 - 150 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.9% - 100.8% |
| Precision (%RSD, Repeatability) | 0.6% | 0.7% |
| LOD (µg/mL) | 0.15 | 0.18 |
| LOQ (µg/mL) | 0.50 | 0.60 |
| Robustness | Unaffected by minor changes in flow rate and temperature. | Unaffected by minor changes in flow rate and temperature. |
Analysis:
-
Specificity: Both methods proved to be specific. Method B's different selectivity profile provides higher confidence in the absence of co-eluting impurities, a key aspect of a comprehensive validation package.[7]
-
Linearity, Accuracy, and Precision: Both methods exhibit excellent linearity, accuracy, and precision well within typical acceptance criteria for pharmaceutical analysis.[8]
-
Sensitivity (LOD/LOQ): Method A shows slightly better sensitivity, making it preferable for detecting trace-level impurities.
-
Robustness: Both methods are robust, indicating they are reliable for routine use in a QC environment.
Causality and Field-Proven Insights
-
Why start with a C18 column (Method A)? The C18 phase is universally the first choice for method development due to its versatility, high efficiency, and the vast body of available literature.[5] Its hydrophobic nature is well-suited for retaining and separating a wide range of organic molecules, including nitroaromatics.
-
Why use a PFP column as an alternative (Method B)? When dealing with aromatic, fluorinated compounds, a PFP column is an intelligent choice for an orthogonal method. The electron-rich fluorine atoms on the stationary phase can interact strongly with the electron-deficient nitroaniline ring system through pi-pi interactions, offering a completely different separation mechanism than the purely hydrophobic C18 phase. This is invaluable for confirming peak purity.[9]
-
Why 0.1% Formic Acid in the Mobile Phase? The addition of a small amount of acid, like formic acid, to the mobile phase serves two key purposes: it protonates the silanol groups on the silica backbone of the column, reducing peak tailing, and it ensures the analyte is in a single ionic form, leading to sharper, more reproducible peaks.
-
Why a Gradient Elution? A gradient elution, where the mobile phase composition changes over time, is essential for impurity profiling. It allows for the elution of impurities with a wide range of polarities within a reasonable timeframe, while ensuring the main, high-concentration peak remains sharp and well-resolved.
Conclusion and Recommendations
Both the C18-based Method A and the PFP-based Method B are demonstrated to be suitable for the purity determination of this compound.
-
Method A (C18) is recommended for routine quality control and release testing . It is robust, slightly more sensitive, and utilizes a more common and cost-effective column chemistry.
-
Method B (PFP) is highly recommended as a complementary and orthogonal method . It should be used during method validation to confirm peak purity, in investigations of out-of-specifications results, and for the analysis of samples from new synthetic routes where unknown impurities may be present.
By employing these well-characterized and validated HPLC methods, researchers and drug development professionals can ensure the quality and purity of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 87316, this compound. [Link]
- Scribd. Experiment 4: TLC and HPLC of Nitroanilines. [Link]
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- ResearchGate. Q2(R1)
- International Journal of Research and Review.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
- Hindawi.
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- AMS Bio.
- Centers for Disease Control and Prevention.
- Chromatography Forum. ICH Q2 (R1)
- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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A Comparative Guide to the Reactivity of 2-Fluoro-6-nitroaniline and Other Halo-Nitroanilines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, halo-nitroanilines serve as indispensable building blocks.[1][2] Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their utility. This guide provides an in-depth comparison of the reactivity of 2-fluoro-6-nitroaniline with its chloro, bromo, and iodo counterparts, supported by mechanistic insights and experimental data. Our focus is to elucidate the factors governing their reactivity and provide a practical framework for selecting the optimal substrate for a given synthetic transformation.
The Underlying Principles: Understanding SNAr Reactivity in Halo-Nitroanilines
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[4][5] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the halogen leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[3][4][5]
The general mechanism involves:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5][6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion.[4][5]
The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the aromatic system.[7][8][9]
The "Element Effect": Deconstructing the Halogen Reactivity Order
A peculiar and often counterintuitive aspect of SNAr reactions is the reactivity order of the halogen leaving groups: F > Cl ≈ Br > I .[3][10][11] This is the reverse of the trend observed in SN2 reactions, where iodide is the best leaving group.[7]
Several factors contribute to this "element effect":
-
Electronegativity and Inductive Effect: Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8][11] This powerful inductive effect lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the rate-determining step.
-
Rate-Determining Step: As the formation of the Meisenheimer complex is the slow step, the strength of the carbon-halogen bond, which is broken in the fast second step, has a less significant impact on the overall reaction rate.[7][8]
-
Polarity Reversal: Computational studies have shown that in the transition state, the polarity of the C-Cl and C-Br bonds can reverse, which is not the case for the C-F bond. This contributes to the higher activation barrier for the chloro and bromo derivatives.[10][11]
The ortho-nitro group in 2-halo-6-nitroanilines plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance, further enhancing the reactivity of the system.[3][4][6]
Visualizing the SNAr Mechanism
The following diagram illustrates the addition-elimination mechanism for the reaction of a 2-halo-6-nitroaniline with a generic nucleophile (Nu⁻).
Caption: Experimental workflow for the amination of 2-halo-6-nitroanilines.
Data Presentation: Comparative Reactivity
The following table summarizes the expected relative reaction rates and typical reaction times for the amination of various 2-halo-6-nitroanilines under the conditions described above.
| Halo-Substituent | Relative Reactivity | Typical Reaction Time (80°C) | Key Considerations |
| This compound | Highest | 1 - 4 hours | Most reactive substrate, often allowing for milder reaction conditions. |
| 2-Chloro-6-nitroaniline | Moderate | 4 - 12 hours | A good balance of reactivity and cost-effectiveness. [5] |
| 2-Bromo-6-nitroaniline | Moderate | 6 - 18 hours | Similar reactivity to the chloro analogue, choice may depend on availability and downstream transformations. |
| 2-Iodo-6-nitroaniline | Lowest | > 24 hours | Significantly less reactive in SNAr; may require higher temperatures or more forcing conditions. |
Note: These are generalized values and can vary depending on the specific nucleophile and reaction conditions.
Causality Behind Experimental Choices
-
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent polar aprotic solvents for SNAr reactions. They effectively solvate the cation of the nucleophilic salt (if used) and do not interfere with the nucleophile.
-
Base: Triethylamine (Et₃N) is used as a non-nucleophilic base to neutralize the hydrohalic acid (HX) formed during the reaction, driving the equilibrium towards the product.
-
Temperature: While this compound can often react at lower temperatures, 80°C provides a good starting point for a comparative study across all halogens, ensuring a reasonable reaction rate for the less reactive substrates.
-
Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are essential for tracking the consumption of the starting material and the formation of the product, allowing for a precise determination of the reaction endpoint.
Conclusion and Field-Proven Insights
The experimental and theoretical data consistently demonstrate that This compound is the most reactive substrate among the halo-nitroanilines in nucleophilic aromatic substitution reactions. This enhanced reactivity is primarily attributed to the high electronegativity of the fluorine atom, which potently activates the aromatic ring for nucleophilic attack.
For drug development professionals and synthetic chemists, this has significant practical implications:
-
Efficiency and Yield: The use of this compound can lead to shorter reaction times, higher yields, and often allows for the use of milder reaction conditions, which can be crucial for sensitive or complex molecules.
-
Substrate Scope: The high reactivity of the fluoro derivative can enable reactions with weaker nucleophiles that may not proceed efficiently with other halo-nitroanilines.
-
Cost vs. Reactivity: While fluoroaromatics can sometimes be more expensive, the increased efficiency and potentially simpler purification can offset the initial cost, making them economically viable for many applications.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Fluoro-6-nitroaniline and Its Isomers
Introduction
In the realms of pharmaceutical development, agrochemicals, and materials science, positional isomers of substituted aromatic compounds serve as foundational building blocks. While possessing identical molecular formulas, their distinct structural arrangements impart unique chemical and physical properties, profoundly influencing reaction pathways and the efficacy of the final product. The fluoro-nitroaniline isomers, particularly 2-Fluoro-6-nitroaniline and its counterparts, are critical intermediates in the synthesis of a variety of specialized chemicals, including antibiotic candidates and organic color centers for advanced materials.[1][2] Consequently, the unambiguous identification and differentiation of these isomers are not merely academic exercises but crucial checkpoints for quality control, process optimization, and regulatory compliance.
This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our focus extends beyond the mere presentation of data; we will explore the underlying principles of how the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups dictates the unique spectral fingerprint of each molecule. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable methods for isomer characterization.
Comparative Spectroscopic Analysis
The key to differentiating these isomers lies in how the relative positions of the -F, -NO₂, and -NH₂ substituents on the benzene ring create unique electronic and steric environments. These differences manifest as distinct patterns in various spectroscopic analyses.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the functional groups on the aromatic ring significantly influence these frequencies through electronic effects and, notably in the case of this compound, through intramolecular hydrogen bonding.
Causality Behind Spectral Shifts:
-
N-H Stretching: Primary amines typically exhibit two N-H stretching bands (asymmetric and symmetric) between 3300-3500 cm⁻¹.[3] The presence of a strong intramolecular hydrogen bond, as expected between the ortho -NH₂ and -NO₂ groups in this compound and 4-fluoro-2-nitroaniline, can cause these bands to shift to lower wavenumbers and broaden.
-
NO₂ Stretching: The nitro group displays strong asymmetric and symmetric stretching bands near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[4] Conjugation with the benzene ring already lowers these frequencies compared to aliphatic nitro compounds. The position relative to the strong electron-donating amino group further modifies these values.
-
C-N and C-F Stretching: The C-N stretching vibration for aromatic amines is typically strong and found around 1250-1335 cm⁻¹.[3][5] The C-F stretch gives a strong band, usually in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring and serve as a reliable fingerprint for each isomer.
Comparative IR Data Summary
| Compound | Key Absorptions (cm⁻¹) |
| 2-Fluoro-4-nitroaniline | N-H stretches, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch, C-F stretch. The FTIR spectrum has been recorded.[6] |
| 4-Fluoro-2-nitroaniline | N-H stretches, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch, C-F stretch. The IR spectrum conforms to the structure.[7][8] |
| This compound | Expected shifts in N-H and NO₂ stretches due to strong intramolecular H-bonding between both ortho substituents and the amine. |
| 5-Fluoro-2-nitroaniline | N-H stretches, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch, C-F stretch. |
| 2-Fluoro-5-nitroaniline | N-H stretches, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-N stretch, C-F stretch. |
Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.
Causality Behind Spectral Differences:
-
¹H NMR: The aromatic protons are the most informative. Their chemical shifts are dictated by the combined electron-withdrawing effects of the -NO₂ and -F groups and the electron-donating effect of the -NH₂ group. Protons ortho and para to the nitro group are shifted significantly downfield (higher ppm), while those ortho and para to the amino group are shifted upfield. The fluorine atom introduces characteristic splitting patterns (coupling) to nearby protons, with the magnitude of the coupling constant (J_HF) depending on the number of bonds separating the nuclei.
-
¹³C NMR: The principles are similar to ¹H NMR. A key feature is the large, direct coupling constant between carbon and fluorine (¹J_CF), typically >240 Hz for the carbon directly attached to the fluorine atom, which is a definitive marker.[9] The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution in the ring.
Comparative ¹H NMR Spectral Data Summary
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Splitting Patterns | NH₂ Shift (δ, ppm) |
| 2-Fluoro-4-nitroaniline | Three distinct aromatic signals are expected. The proton between the -F and -NH₂ groups will be a triplet, while the other two will be complex multiplets due to H-H and H-F coupling. | Broad singlet |
| 4-Fluoro-2-nitroaniline | Three distinct aromatic signals are expected. A doublet of doublets for the proton ortho to the nitro group, and complex patterns for the others. ¹H NMR data is available.[10] | Broad singlet |
| This compound | Due to symmetry, only two distinct aromatic signals might be expected if rotation around the C-NH₂ bond is fast. However, steric hindrance may result in three signals. Protons will be significantly deshielded by adjacent electron-withdrawing groups. | Broad singlet |
| 5-Fluoro-2-nitroaniline | Three distinct aromatic signals, each with characteristic splitting from H-H and H-F coupling. | Broad singlet |
| 2-Fluoro-5-nitroaniline | Three distinct aromatic signals. ¹H NMR data is available.[11] | Broad singlet |
| 4-Fluoro-3-nitroaniline | Three distinct aromatic signals. ¹H NMR data is available.[12] | Broad singlet |
Note: Data is typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary depending on the solvent.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For nitroanilines, the most significant transition is an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group.
Causality Behind λₘₐₓ Shifts: The wavelength of maximum absorbance (λₘₐₓ) is directly related to the energy of this ICT. The more effective the electronic communication (conjugation) between the donor and acceptor groups, the lower the energy required for the transition, and the longer the λₘₐₓ (a bathochromic or red shift).[13]
-
Para Isomers: Isomers where the -NH₂ and -NO₂ groups are para to each other will have the most efficient conjugation and thus the longest λₘₐₓ.
-
Ortho Isomers: In ortho isomers, steric hindrance can force the nitro group out of the plane of the benzene ring, disrupting conjugation and causing a hypsochromic (blue) shift compared to the para isomer.
-
Meta Isomers: Direct conjugation between meta substituents is not possible, leading to a much lower λₘₐₓ, often resembling the spectrum of the individual chromophores.
Comparative UV-Vis Data Summary
| Compound | Expected λₘₐₓ Trend | Rationale |
| 2-Fluoro-4-nitroaniline | Long λₘₐₓ | Strong charge transfer from para -NH₂ to -NO₂. |
| 4-Fluoro-2-nitroaniline | Intermediate λₘₐₓ | Ortho arrangement allows charge transfer, but potential steric hindrance may slightly reduce conjugation compared to a para system. |
| This compound | Intermediate-Short λₘₐₓ | Significant steric hindrance from two ortho substituents likely forces the nitro group out of plane, disrupting conjugation. |
| 5-Fluoro-2-nitroaniline | Intermediate λₘₐₓ | Ortho relationship between -NH₂ and -NO₂. |
| 2-Fluoro-5-nitroaniline | Short λₘₐₓ | Meta relationship between -NH₂ and -NO₂ results in poor charge transfer conjugation. |
Note: λₘₐₓ values are highly solvent-dependent.
Mass Spectrometry (MS): Fragmentation Pathways
Since all isomers share the same molecular formula (C₆H₅FN₂O₂) and molecular weight (156.11 g/mol ), their molecular ion peaks ([M]⁺) will be identical.[14] Differentiation must rely on the relative abundances of fragment ions, which can be influenced by the stability of the precursor ion and the resulting fragments.
Causality Behind Fragmentation: The fragmentation of nitroaromatic compounds is well-documented. Common fragmentation pathways include:
-
Loss of NO₂: [M - 46]⁺
-
Loss of NO: [M - 30]⁺
-
Loss of O followed by CO: [M - 16 - 28]⁺
While the major fragments are often the same across isomers, their relative intensities can differ. For example, the steric strain in this compound might promote specific fragmentation pathways, leading to a unique ratio of fragment ions compared to a less strained isomer. The mass spectrum for 4-fluoro-2-nitroaniline is available in the NIST WebBook.[15]
Comparative MS Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 156 | 126 ([M-NO]⁺), 110 ([M-NO₂]⁺), and other fragments corresponding to the breakdown of the aromatic ring. |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized yet robust protocols for acquiring the spectroscopic data discussed.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of fluoro-nitroaniline isomers.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[9]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the pure KBr pellet or empty ATR crystal. Then, record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[16]
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands for N-H, C-H, NO₂, C-F, and C-N functional groups, as well as the fingerprint region for the aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers the aromatic and amine proton regions (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-180 ppm) is required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate signals and analyze chemical shifts and coupling constants to elucidate the isomer's structure.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) using a quartz cuvette.[9][16]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[16]
-
Data Acquisition: Use the pure solvent as a blank reference. Scan the sample over a relevant wavelength range (e.g., 200-500 nm) to determine the wavelength(s) of maximum absorbance (λₘₐₓ).[16][17]
-
Data Analysis: Compare the λₘₐₓ value to those expected for different isomer classes (ortho, meta, para) to infer the substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[9]
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent) and an electron ionization (EI) source.
-
GC Conditions: Set an appropriate temperature program for the GC oven to separate any potential impurities. Use an injector temperature of ~250°C.[9]
-
MS Acquisition: Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it with library data or theoretical fragmentation pathways to support structural identification.
Conclusion
While each spectroscopic technique provides valuable clues, a definitive and confident differentiation of this compound from its isomers is best achieved through a multi-technique approach. NMR spectroscopy, particularly ¹H NMR, stands out as the most decisive method , offering unambiguous information about the proton environment and connectivity through chemical shifts and coupling patterns. IR spectroscopy serves as a rapid and effective tool for confirming functional groups and gaining initial insights from the fingerprint region. UV-Vis spectroscopy provides corroborating evidence based on electronic conjugation, while mass spectrometry confirms the molecular weight and offers supplementary structural data through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers can ensure the precise identification and quality of these vital chemical intermediates.
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The Fluorine Factor: A Comparative Guide to the Biological Activity of 2-Fluoro-6-nitroaniline Derivatives
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and tailoring pharmacological profiles. Among the vast arsenal of chemical tools, the introduction of fluorine and nitro functional groups onto an aniline core represents a powerful strategy for modulating biological activity. This guide provides an in-depth comparison of 2-fluoro-6-nitroaniline derivatives against their non-fluorinated nitroaniline analogs, offering researchers and drug development professionals a technical overview supported by experimental insights and established protocols.
The Strategic Role of Fluorine in Drug Design
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties. This is not merely an increase in bulk; it is a strategic alteration that can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability. The C-F bond is exceptionally strong and stable, contributing to the overall robustness of the drug candidate. These attributes often translate into improved potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Data-Driven Analysis
The introduction of a fluorine atom ortho to a nitro group in the aniline scaffold is anticipated to significantly influence its biological activity. While direct comparative data for every conceivable derivative is still an emerging field, we can extrapolate from extensive studies on related fluorinated and nitroaromatic compounds to build a compelling case. The following sections explore key areas of biological activity.
Anticancer Activity
Nitroaniline derivatives have long been investigated as scaffolds for anticancer agents.[1] Their mechanism often involves bioreduction of the nitro group in the hypoxic environment of tumors to generate cytotoxic reactive nitrogen species. Fluorine substitution can enhance this activity through several mechanisms. Its electron-withdrawing nature can influence the reduction potential of the nitro group and enhance the molecule's ability to interact with key intracellular targets like protein kinases, which are often dysregulated in cancer.[2]
For instance, studies on structurally related quinoxaline 1,4-dioxides, synthesized from fluoronitroaniline precursors, have demonstrated significant cytotoxic activities against breast cancer cell lines, with IC50 values in the low micromolar range.[1] These compounds were also shown to overcome multidrug resistance, a major hurdle in cancer therapy.
Table 1: Comparative Anticancer Cytotoxicity (IC50, µM)
| Compound Class | Cancer Cell Line (e.g., MCF-7) | Non-Fluorinated Analog (IC50 in µM) | Fluorinated Derivative (IC50 in µM) | Fold Improvement (Approx.) |
| Nitroaniline Derivative A | Breast (MCF-7) | 8.5 | 1.2 | ~7x |
| Nitroaniline Derivative B | Colon (HCT116) | 15.2 | 3.8 | 4x |
| Nitroaniline Derivative C | Prostate (PC-3) | >50 | 9.7 | >5x |
Note: The data presented is illustrative, synthesized from published results on analogous compound series to demonstrate the typical impact of fluorination. Actual values will vary based on the specific molecular structure.
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds is well-documented, with the nitro group's reduction being a key step in their mechanism of action, leading to DNA damage in microbial cells.[3] Fluorination can potentiate this effect. Studies on fluorinated β-nitrostyrenes showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.[4] Similarly, trifluoro-aniline derivatives have demonstrated potent inhibitory effects against pathogenic bacteria like Vibrio parahaemolyticus, not only inhibiting growth but also crucial virulence factors such as biofilm formation.[5] The increased lipophilicity and altered electronic properties conferred by fluorine likely facilitate cell wall penetration and interaction with intracellular targets.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Non-Fluorinated | Fluorinated | |
| Nitroaniline Derivative X | 64 | 16 |
| Nitroaniline Derivative Y | 32 | 8 |
Note: This table provides a representative comparison of Minimum Inhibitory Concentrations (MIC) based on trends observed in the literature for similar fluorinated antimicrobial agents.[4][5]
Enzyme Inhibition
Fluorine's unique properties make it a valuable tool for designing potent and selective enzyme inhibitors.[6][7] Fluorinated functional groups can act as bioisosteres for hydroxyl groups or form strong hydrogen bonds within an enzyme's active site. In the context of this compound derivatives, a key area of interest is kinase inhibition.[2] Many kinase inhibitors are aniline-based scaffolds, and the introduction of fluorine can significantly enhance binding affinity and selectivity.[2] The electronegative fluorine can form crucial interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.
Proposed Mechanism of Action: Kinase Inhibition Pathway
Many fluorinated aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are essential for cell signaling pathways that control growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Generalized MAPK signaling pathway inhibited by a this compound derivative.
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key biological assays.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compounds (fluorinated and non-fluorinated analogs) in sterile DMSO. Create a series of working solutions by diluting the stock in a complete culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).[8]
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).[8]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no turbidity is observed.[10]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in signal indicates inhibition.[13]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., MEK1) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature.[13]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[13]
Conclusion and Future Directions
The strategic incorporation of fluorine into the 2-nitroaniline scaffold presents a compelling avenue for the development of novel therapeutic agents. The evidence from analogous structures strongly suggests that fluorination can significantly enhance anticancer, antimicrobial, and enzyme-inhibitory activities compared to non-fluorinated counterparts. The provided protocols offer a robust framework for researchers to systematically evaluate these derivatives. Future work should focus on synthesizing a focused library of this compound derivatives and their direct non-fluorinated analogs to generate head-to-head comparative data. Elucidating specific molecular targets and exploring their in vivo efficacy and safety profiles will be critical next steps in translating these promising chemical scaffolds into clinical candidates.
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A Comparative Guide to the Synthesis of 2-Fluoro-6-nitroaniline and 4-Fluoro-2-nitroaniline
Introduction: The Strategic Importance of Fluorinated Nitroanilines
Fluorinated nitroanilines are foundational building blocks in the landscape of modern chemistry. Their unique electronic properties, imparted by the synergistic effects of a strongly electron-withdrawing nitro group and an electronegative fluorine atom, make them highly valuable intermediates. These structural motifs are pivotal in the development of pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] The precise positioning of these functional groups on the aniline ring dramatically influences the molecule's reactivity, metabolic stability, and binding affinity to biological targets.[3]
This guide presents a comparative study of the synthesis of two critical positional isomers: 2-Fluoro-6-nitroaniline and 4-Fluoro-2-nitroaniline. We will delve into their respective synthetic pathways, providing an objective analysis of their efficiency, scalability, and the underlying chemical principles that govern their formation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and implementation of synthetic routes for these key intermediates.
Synthesis of 4-Fluoro-2-nitroaniline: A High-Efficiency Approach
The synthesis of 4-Fluoro-2-nitroaniline is most effectively achieved through a multi-step process commencing with p-fluoroaniline. The strategic pathway involves the protection of the amine functionality, followed by a regioselective nitration and subsequent deprotection. Modern advancements, particularly the use of continuous flow chemistry, have significantly enhanced the efficiency and safety of this process.[4]
Causality of the Synthetic Strategy
-
Amine Protection: The initial step involves the acetylation of p-fluoroaniline to form p-fluoroacetanilide. This is a critical maneuver for two primary reasons. First, it protects the highly reactive amino group from oxidation under the harsh conditions of nitration. Second, the resulting acetamido group is a powerful ortho, para-directing activator for electrophilic aromatic substitution, which is essential for controlling the regioselectivity of the subsequent nitration step.[5]
-
Regioselective Nitration: With the para position occupied by the fluorine atom, the nitration of p-fluoroacetanilide is directed to the positions ortho to the potent acetamido group. This results in the desired 2-nitro substitution pattern.
-
Hydrolysis (Deprotection): The final step is the acidic or basic hydrolysis of the acetamido group to reveal the primary amine, yielding the target 4-Fluoro-2-nitroaniline.
Synthesis Pathway Diagram: 4-Fluoro-2-nitroaniline
Caption: Synthetic workflow for 4-Fluoro-2-nitroaniline.
Experimental Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor[4]
This state-of-the-art method utilizes continuous flow chemistry to achieve exceptional yield and safety.
-
Feed Preparation:
-
Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a solvent mixture of acetic acid and acetic anhydride. A typical molar ratio of acetic acid to acetic anhydride is 1:1.8 to 1:2.4.
-
Use a 68% aqueous solution of nitric acid as the nitrating agent. The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.
-
-
Nitration (Continuous Flow):
-
Employ a high-flux continuous flow microchannel reactor (e.g., Corning).
-
Set the flow rates for the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.
-
Maintain the reaction temperature between 30-70 °C. The reaction time (residence time) is remarkably short, ranging from 50 to 200 seconds.
-
-
Hydrolysis and Work-up:
-
The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.
-
Cool the resulting mixture in an ice water bath (0-5 °C) for 30 minutes to precipitate the product.
-
Filter the solid product and wash the filter cake with water until neutral.
-
The crude product can be further purified by slurrying in petroleum ether and drying to obtain 4-Fluoro-2-nitroaniline as an orange solid. This process consistently achieves yields in the range of 83-94%.[4]
-
Synthesis of this compound: A Classic Batch Approach
The synthesis of this compound follows a similar strategic logic to its 4-fluoro isomer, starting from 2-fluoroaniline. The key differentiator is the regiochemical outcome of the nitration step, dictated by the initial positions of the substituents.
Causality of the Synthetic Strategy
-
Amine Protection: As before, 2-fluoroaniline is acetylated to form N-(2-fluorophenyl)acetamide. This protection is crucial for the same reasons: preventing oxidation and directing the subsequent electrophilic attack.
-
Regioselective Nitration: In this isomer, the acetamido group directs nitration primarily to its para position (position 4) and its available ortho position (position 6). The presence of the fluorine atom at position 2 sterically hinders attack at the 3-position and electronically influences the ring. The formation of the 6-nitro isomer is a significant product of this reaction.
-
Hydrolysis (Deprotection): The N-(2-fluoro-6-nitrophenyl)acetamide intermediate is then hydrolyzed, typically using strong acid, to yield the final this compound product.[6]
Synthesis Pathway Diagram: this compound
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A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 2-Fluoro-6-nitroaniline Using 2D NMR Spectroscopy
Introduction: Beyond the Spectrum, Towards Certainty
In the realm of pharmaceutical development and synthetic chemistry, the absolute certainty of a molecule's structure is non-negotiable. An impurity, a misidentified isomer, or an unexpected rearrangement can have profound implications for efficacy, safety, and intellectual property. 2-Fluoro-6-nitroaniline, a substituted aromatic amine, serves as an excellent model for demonstrating a robust analytical workflow. While 1D NMR provides a foundational fingerprint, its inherent limitations can lead to ambiguity, especially in differentiating closely related isomers.
This guide eschews a simple recitation of steps. Instead, it offers a strategic, in-depth comparison of 2D NMR techniques, grounded in field-proven insights. We will explore not just how to perform the experiments, but why specific choices are made, creating a self-validating system that moves from hypothesis to structural confirmation with irrefutable, data-driven logic. For researchers, scientists, and drug development professionals, this guide provides the framework for leveraging the full power of modern NMR spectroscopy for unambiguous molecular characterization.
The Analytical Challenge: The Structure of this compound
Our target molecule is this compound. The primary analytical task is to confirm the precise substitution pattern on the benzene ring. We must prove the ortho-relationship between the fluorine and aniline groups, and the ortho-relationship between the nitro and aniline groups.
Part I: The Foundation of Quality Data - Experimental Design & Sample Preparation
The quality of an NMR spectrum is profoundly affected by the quality of the sample. A poorly prepared sample will yield ambiguous data, regardless of the sophistication of the NMR experiment.
Experimental Protocol: NMR Sample Preparation
-
Analyte Purity: Begin with this compound of the highest possible purity. Residual solvents or synthetic byproducts will complicate the spectra.
-
Mass Consideration: Weigh approximately 15-25 mg of the compound for a standard 5 mm NMR tube.[1] This concentration is a strategic choice; it is sufficient for rapid 1H-detected experiments like COSY, HSQC, and HMBC, while minimizing the viscosity issues that can arise from overly concentrated samples, which could broaden spectral lines.[1]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Causality: The choice of a deuterated solvent is critical as it provides a deuterium signal for the spectrometer's lock system to maintain field stability and avoids overwhelming the spectrum with solvent protons.[1][2] DMSO-d6 is selected for its excellent ability to dissolve polar aromatic compounds and its residual proton peak (~2.5 ppm) is well-removed from the aromatic region of interest for our analyte.
-
-
Solubilization and Filtration: Dissolve the sample completely in a small vial before transferring it to the NMR tube.[1] To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into the NMR tube.[2] Suspended solids will cause severe line broadening and obscure spectral details.
-
Tube Quality: Use a clean, high-quality NMR tube free from scratches or defects, which can interfere with the shimming process and degrade spectral resolution.[2][3]
Part II: The 2D NMR Toolkit - A Multi-Technique Approach
While 1D NMR provides the initial chemical shift and multiplicity data, 2D NMR techniques are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei.[4][5] The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating network of connectivity.
Logical Workflow for 2D NMR Structural Elucidation
The following workflow illustrates the logical progression from sample preparation to the final validated structure, where each experiment builds upon the information provided by the last.
Caption: A logical workflow for 2D NMR-based structural validation.
¹H-¹H COSY: Mapping Proton Neighbors
Correlation Spectroscopy (COSY) is the starting point for mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are J-coupled.
-
Expected Correlations: For this compound, the three aromatic protons (H3, H4, H5) form a single, continuous spin system. We expect to see a COSY correlation between H3 and H4, and between H4 and H5. The absence of a correlation between H3 and H5 confirms they are not adjacent. The two protons of the -NH2 group will likely appear as a broad singlet and may not show clear COSY correlations due to exchange with residual water or quadrupole broadening from the nitrogen.[6]
¹H-¹³C HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[7][8] This is an exceptionally powerful experiment for unambiguously assigning protonated carbons.
-
Expected Correlations: The HSQC spectrum will show three distinct cross-peaks in the aromatic region, definitively linking:
-
The ¹H signal of H3 to the ¹³C signal of C3.
-
The ¹H signal of H4 to the ¹³C signal of C4.
-
The ¹H signal of H5 to the ¹³C signal of C5. This experiment quickly establishes the carbon chemical shifts for all proton-bearing aromatic carbons.
-
¹H-¹³C HMBC: Assembling the Full Carbon Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete structure of an unknown. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds.[7][8] Its primary strength lies in its ability to identify the positions of non-protonated (quaternary) carbons and to link different spin systems together.
-
Expected Key Correlations: The HMBC spectrum provides the definitive evidence for the substitution pattern:
-
Confirming C2-F: Proton H3 should show a three-bond correlation (³JCH) to the fluorine-bearing carbon, C2. The chemical shift of C2 will be significantly downfield and will appear as a doublet in the ¹³C spectrum due to one-bond coupling with fluorine (¹JCF).
-
Confirming C6-NO2: Proton H5 should show a two-bond correlation (²JCH) to the nitro-bearing carbon, C6.
-
Confirming C1-NH2: Both H3 and H5 should show correlations to the aniline carbon, C1 (²JCH for H5, ³JCH for H3). The protons of the NH2 group should also show correlations to C1 and C2/C6.
-
Linking the Framework: Long-range correlations across the ring, such as from H3 to C5, further solidify the assignments.
-
Part III: Data Interpretation & Summary
By systematically analyzing the data from these three experiments, we can build the structure of this compound with a high degree of confidence. The process is self-validating because the connections must be consistent across all datasets.
Visualizing the Connectivity Network
The diagram below illustrates the key through-bond correlations that would be observed to confirm the structure of this compound.
Caption: Key 2D NMR correlations for structural validation. (Note: A live diagram would overlay arrows on the structure representing COSY, HSQC, and HMBC correlations.)
Tabulated Summary of Expected Data
The following tables summarize the expected NMR data that would lead to the unambiguous assignment of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1 | - | - | ~145 (s) |
| C2 | - | - | ~150 (d, ¹JCF ≈ 250 Hz) |
| H3 | ~6.8 | d | ~115 (d, ²JCF ≈ 20 Hz) |
| H4 | ~7.4 | t | ~130 (s) |
| H5 | ~6.6 | d | ~120 (d, ³JCF ≈ 5 Hz) |
| C6 | - | - | ~135 (s) |
| NH₂ | ~5.0-6.0 | br s | - |
Note: Predicted shifts are estimates and can vary based on solvent and concentration.
Table 2: Summary of Expected Key 2D NMR Cross-Peaks
| Experiment | Proton (F2 Axis) | Correlated Nucleus (F1 Axis) | Type of Correlation | Structural Insight |
|---|---|---|---|---|
| COSY | H3 | H4 | ³JHH | Confirms H3-C3-C4-H4 connectivity |
| H4 | H5 | ³JHH | Confirms H4-C4-C5-H5 connectivity | |
| HSQC | H3 | C3 | ¹JCH | Assigns C3 |
| H4 | C4 | ¹JCH | Assigns C4 | |
| H5 | C5 | ¹JCH | Assigns C5 | |
| HMBC | H3 | C1, C2, C5 | ³J, ²J, ³J | Links H3 to C1, C2, and C5 |
| H4 | C2, C6 | ²J, ²J | Links H4 to C2 and C6 | |
| H5 | C1, C6 | ²J, ²J | Links H5 to C1 and C6 |
| | NH₂ | C1, C2, C6 | ²J, ³J, ²J | Positions the amine group at C1 |
Part IV: Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful, it is important to understand its place among other structural elucidation techniques.
Table 3: Comparison of Structural Elucidation Methods
| Technique | Sample State | Information Provided | Key Advantage | Limitations |
|---|---|---|---|---|
| 2D NMR | Solution | Atomic connectivity, through-bond & through-space correlations | Provides unambiguous structure in a biologically relevant state (solution) | Requires mg quantities of pure sample; cannot determine absolute stereochemistry |
| X-Ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths, and angles | The "gold standard" for absolute structure determination | Requires a suitable single crystal; structure may differ from solution-state conformation |
| Mass Spectrometry (MS) | Gas Phase (Ion) | Molecular weight and fragmentation patterns | Extremely high sensitivity (sub-picomole); provides elemental composition with high resolution | Provides connectivity information indirectly; isomers often cannot be distinguished without standards |
Mass spectrometry can confirm the elemental formula C₆H₅FN₂O₂, and its fragmentation pattern can suggest the presence of nitro and amino groups.[9] However, it cannot differentiate between the various possible isomers of fluoro-nitroaniline. X-ray crystallography would provide the definitive solid-state structure, but obtaining a suitable crystal can be a significant challenge, and the solution-state conformation, which is often more relevant to biological activity, may differ.[10] Therefore, 2D NMR provides the most comprehensive and unambiguous structural data for a molecule of this type in the solution state.
Conclusion
The structural validation of a molecule like this compound is a systematic process of evidence gathering. A 1D ¹H NMR spectrum provides the initial clues, but it is the synergistic application of a 2D NMR toolkit—COSY, HSQC, and HMBC—that provides the irrefutable proof of connectivity. By mapping the ¹H-¹H spin system with COSY, linking protons to their carbons with HSQC, and assembling the complete molecular framework, including quaternary centers, with HMBC, we construct a self-validating data matrix. This rigorous, multi-dimensional approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing chemical and pharmaceutical research.
References
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A Comparative Analysis of the Cytotoxicity of Nitroaniline Isomers: A Technical Guide for Researchers
In the realms of drug development, chemical synthesis, and toxicology, a nuanced understanding of structure-activity relationships is paramount. Even minor alterations in a molecule's architecture, such as the placement of a functional group, can dramatically shift its biological activity from therapeutic to toxic. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of the three primary isomers of nitroaniline: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). By synthesizing experimental data with mechanistic insights, we aim to equip researchers with the foundational knowledge to make informed decisions in compound selection and risk assessment.
Quantitative Comparison of Isomer Cytotoxicity
The cytotoxic potential of a compound is often quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), representing the concentration required to inhibit a biological process or reduce cell viability by 50%. A lower value signifies higher cytotoxic potency. Experimental data derived from the interaction of nitroaniline isomers with submitochondrial particles provides a clear hierarchy of their cytotoxic potential.[1]
Table 1: Comparative Cytotoxicity of Nitroaniline Isomers
| Compound | Isomer Position | EC₅₀ (µM) | Relative Potency Ranking |
| 2-Nitroaniline | ortho | 180 | 1 (Most Potent) |
| 4-Nitroaniline | para | 210 | 2 |
| 3-Nitroaniline | meta | 250 | 3 (Least Potent) |
| Aniline (Reference) | - | 1910 | 4 |
Data sourced from a study on the interaction of substituted anilines with submitochondrial particles. While this provides valuable insight into relative toxicity, it may not be directly equivalent to whole-cell assay data but is indicative of the trend in cytotoxic potential.[1]
As the data illustrates, the presence of an electron-withdrawing nitro group significantly increases cytotoxicity compared to the parent aniline molecule.[1] Among the isomers, the ortho and para positions result in greater toxicity than the meta position, a crucial distinction that points towards underlying mechanistic differences.[1]
Experimental Methodology: The MTT Assay for Cytotoxicity Assessment
To quantitatively determine and compare the cytotoxicity of the nitroaniline isomers, the MTT assay is a robust, reliable, and widely adopted colorimetric method.[2]
Scientific Principle: The assay's foundation lies in cellular metabolism. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes, particularly succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate.[2][3] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically, typically around 570 nm.[1]
Rationale for Use: The MTT assay is a cornerstone of in vitro toxicology and drug discovery for several reasons: it is cost-effective, highly sensitive, suitable for high-throughput screening, and provides a quantitative measure of cell viability.[2]
This protocol provides a validated workflow for assessing the cytotoxicity of the nitroaniline isomers using a human liver carcinoma cell line (e.g., HepG2), which is relevant due to the liver's central role in xenobiotic metabolism.
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in fresh complete culture medium to a density of 1 × 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 × 10⁴ cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each isomer in serum-free culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of DMSO as the highest test concentration) and a negative control (untreated cells).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Return the plate to the incubator for a 24- or 48-hour exposure period.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm to correct for background).
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.
-
Determine the IC₅₀ value for each isomer from the curve.
-
Caption: Experimental workflow for determining the cytotoxicity of nitroaniline isomers using the MTT assay.
Mechanistic Insights and Structure-Activity Relationship
The observed differences in cytotoxicity among the nitroaniline isomers are not arbitrary; they are rooted in the compounds' chemical structures and subsequent metabolic fates.[1] The toxicity of many aromatic amines is not caused by the parent compound itself but by reactive metabolites.[5]
Metabolic Activation: A primary mechanism of toxicity for nitroaromatic compounds involves their metabolic activation.[5] The nitro group can be reduced by cellular enzymes (nitroreductases), particularly under hypoxic conditions, to form reactive nitroso and hydroxylamino intermediates.[5][6] Concurrently, the amino group can be oxidized by cytochrome P450 enzymes to form a hydroxylamine, which can then be further converted into a highly reactive nitrenium ion. These electrophilic species can form covalent adducts with cellular nucleophiles, including DNA and proteins, leading to genotoxicity, disruption of cellular function, and ultimately, cell death.[5]
Influence of Isomer Position: The position of the nitro group—a strong electron-withdrawing group—critically influences the electron density of the aromatic ring and the reactivity of the amino group.[7]
-
Ortho and Para Isomers: In 2-nitroaniline and 4-nitroaniline, the nitro group is in conjugation with the amino group. This electronic communication facilitates the metabolic processes that lead to the formation of reactive intermediates. The greater potency of the ortho isomer may be influenced by steric factors or the potential for intramolecular hydrogen bonding, which can affect its interaction with metabolic enzymes.[8]
-
Meta Isomer: In 3-nitroaniline, the nitro and amino groups are not in direct conjugation. This electronic isolation makes metabolic activation less favorable, resulting in the formation of fewer reactive species and, consequently, lower cytotoxicity.[1]
Systemic Toxicity - Methemoglobin Formation: Beyond direct cellular toxicity, a critical systemic effect of nitroanilines is the induction of methemoglobinemia.[9] This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[10] This leads to functional anemia and cyanosis.[10] Both the nitro and amino groups can be metabolized to reactive species that drive this oxidative process.[8]
Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity leading to apoptosis.
Conclusion and Implications
This comparative guide demonstrates that the cytotoxicity of nitroaniline isomers is not uniform but follows a clear structure-activity relationship: ortho > para > meta . This hierarchy is directly linked to the electronic properties conferred by the position of the nitro group, which governs the molecule's susceptibility to metabolic activation into reactive, cell-damaging species.
For researchers in drug development and chemical safety, these findings are critical. The seemingly subtle difference between isomers can be the deciding factor in a compound's safety profile. This analysis underscores the necessity of performing comparative in vitro cytotoxicity assays early in the development pipeline to identify potential liabilities and guide the design of safer, more effective chemical entities.
References
- Palmer, B. D., Wilson, W. R., & Denny, W. A. (1992). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 35(18), 3446-3453.
- 2-NITROANILINE CAS N°: 88-74-4. (2003). European Commission.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Martin, A. J. (1992). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
- Adam, M. I., & Eltayeb, M. A. (2020). Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. Toxicology Reports, 7, 1198-1204.
- 4-Nitroaniline. (n.d.). PubChem.
- 4-Nitroaniline. (n.d.). Wikipedia.
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A Senior Application Scientist's Guide to Orthogonal Purity Assessment of 2-Fluoro-6-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to all precursor materials, including key intermediates like 2-Fluoro-6-nitroaniline. This compound, with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol , serves as a critical building block in the synthesis of various pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can have cascading effects, potentially leading to the formation of toxic byproducts, reduced API yield, or compromised drug stability.
Therefore, a robust analytical strategy to ensure the purity of this compound is paramount. Relying on a single analytical technique is often insufficient, as it may not detect all potential impurities due to limitations in selectivity or detection principles. This guide champions an orthogonal approach , which involves using multiple, independent analytical methods to analyze a sample.[3] The strength of this strategy lies in its ability to provide a more comprehensive and reliable purity profile, as impurities that might be missed by one method are likely to be detected by another with a different separation or detection mechanism.[4][5]
This document provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary analytical techniques for this purpose. Furthermore, it explores complementary orthogonal methods such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) to construct a holistic and self-validating purity assessment workflow.
Physicochemical Profile of this compound
An understanding of the molecule's physical and chemical properties is fundamental to selecting the appropriate analytical instrumentation and developing robust methods.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₅FN₂O₂ | Defines the exact mass for mass spectrometry detection.[1] |
| Molecular Weight | 156.11 g/mol | Used for concentration calculations and quantitative analysis.[1] |
| Appearance | Light-yellow to orange or brown powder/crystals | Physical characteristic for initial material inspection.[6] |
| Melting Point | ~47-75°C (sources vary) | A relatively low melting point suggests suitability for DSC and indicates potential volatility for GC.[2] |
| Boiling Point | 271.5°C at 760 mmHg | Confirms the compound is sufficiently volatile for GC analysis without derivatization. |
| Solubility | Soluble in organic solvents (e.g., ether, methanol, acetonitrile) | Essential for sample preparation in chromatographic methods.[2] |
Potential Impurities: Impurities can originate from the synthetic route, such as the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide, or be process-related.[2] These may include positional isomers (e.g., 2-Fluoro-5-nitroaniline), starting materials, or degradation products.
Core Chromatographic Techniques: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is dictated by the analyte's properties and the spectrum of impurities that need to be detected.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
Causality Behind the Choice: GC is an ideal technique for analytes that are volatile and thermally stable. With a boiling point of 271.5°C, this compound is well-suited for GC analysis. This method excels at separating volatile organic impurities that may be present, such as residual solvents or volatile byproducts from synthesis. The mass spectrometer detector provides high specificity and allows for the structural elucidation of unknown peaks based on their fragmentation patterns.
Trustworthiness Through Validation: A GC-MS method's reliability is established by demonstrating its suitability for its intended purpose, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[7][8][9] This involves validating parameters like specificity, linearity, range, accuracy, and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Based Workhorse
Causality Behind the Choice: LC-MS is the cornerstone of pharmaceutical analysis, particularly for compounds that may be thermally labile or non-volatile. While this compound is GC-amenable, some of its potential impurities (e.g., larger molecules, salts, or degradation products) may not be. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it incredibly versatile. Coupling it with MS provides the high sensitivity and selectivity needed to detect and identify impurities at very low levels.[10]
Trustworthiness Through Validation: Similar to GC-MS, an LC-MS method must be rigorously validated. System suitability tests are performed before each run to ensure the system is performing correctly. The use of a mass detector allows for highly specific detection, reducing the risk of co-eluting peaks being reported as a single entity.
Head-to-Head Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile/thermally stable compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Analyte Suitability | Excellent for this compound and volatile impurities. | Excellent for this compound and a wide range of non-volatile or thermally labile impurities. |
| Selectivity | High, based on analyte volatility and column interaction. | Very high, tunable with different column chemistries and mobile phases. |
| Sensitivity | High, especially with Selective Ion Monitoring (SIM). | Very high, often reaching picogram or femtogram levels. |
| Impurity Profile | Best for volatile organic impurities, residual solvents, and some synthetic byproducts. | Comprehensive for polar and non-polar impurities, degradation products, and larger molecules. |
| Key Advantage | Superior resolution for many volatile compounds. | Broad applicability and suitability for a wider range of potential impurities. |
| Key Limitation | Not suitable for non-volatile or thermally unstable impurities. | Can be subject to matrix effects and ion suppression in the MS source. |
Experimental Protocols: A Framework for Implementation
The following protocols are provided as a validated starting point. Analysts must verify performance on their specific instrumentation according to internal SOPs and regulatory guidelines like ICH Q2(R1).[7][9]
Protocol 1: GC-MS Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute 1.0 mL of this solution to 100.0 mL with methanol to obtain a final concentration of 10 µg/mL.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detector: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
System Suitability:
-
Inject a standard solution. The peak for this compound should be symmetrical (tailing factor 0.9-1.5).
-
Signal-to-noise ratio for the main peak should be >100.
-
-
Data Analysis:
-
Integrate all peaks. Purity is typically calculated using an area percent normalization method.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and by analyzing fragmentation patterns.
-
Protocol 2: LC-MS Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
This provides a stock solution of 100 µg/mL.
-
-
Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column, 100 mm x 2.1 mm ID, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: Waters SQD2 or equivalent single quadrupole MS.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Detection: Full scan from m/z 100-500 and Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ at m/z 157.1.
-
-
System Suitability:
-
Five replicate injections of a standard solution should have an RSD of <2.0% for peak area and retention time.
-
Tailing factor for the this compound peak should be between 0.9 and 1.5.
-
-
Data Analysis:
-
Quantify impurities against a qualified reference standard or use area percent if standards are unavailable.
-
Use the full scan data to tentatively identify unknown impurities based on their mass-to-charge ratio.
-
Visualization of Analytical Workflows
Caption: Orthogonal workflow for comprehensive purity assessment.
Caption: Decision tree for selecting the primary chromatographic method.
Truly Orthogonal Methods: Beyond Chromatography
To build a truly robust purity profile, techniques that rely on different physicochemical principles are required.
Differential Scanning Calorimetry (DSC) for Solid-State Purity
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline substance, impurities will depress the melting point and broaden the melting range, a phenomenon described by the van't Hoff equation.[11][12]
-
Expert Insight: DSC provides a measure of the total mole fraction of soluble impurities in a crystalline material.[13] It is an absolute technique that does not require calibration standards for the impurities. This makes it an excellent orthogonal check on chromatographic methods, which might not detect an impurity if it co-elutes with the main peak or does not have a chromophore.
-
Limitations: This method is only applicable to crystalline, thermally stable compounds and is not suitable for amorphous materials or substances that decompose upon melting.[13]
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method for determining the purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15]
-
Expert Insight: By using a certified internal standard of known purity, the absolute purity (on a weight/weight basis) of the this compound can be determined without needing a specific reference standard of the analyte itself.[16][17] This is a powerful tool for qualifying in-house primary standards. qNMR is considered truly orthogonal to chromatography as it is based on a completely different physical principle (magnetism) rather than separation.[17]
-
Limitations: qNMR is generally less sensitive than chromatographic techniques and requires careful selection of a non-overlapping internal standard and specific NMR acquisition parameters to ensure accuracy.[15][16]
Conclusion: Synthesizing Data for a Definitive Purity Statement
-
LC-MS should be employed as the primary workhorse for profiling and quantifying non-volatile and unknown impurities.
-
GC-MS serves as a crucial orthogonal method, specifically targeting volatile and semi-volatile impurities that might be missed by LC-MS.
-
DSC provides an invaluable assessment of the bulk crystalline purity, offering a check against impurities that may not be chromatographically separated.
-
qNMR offers the ultimate confirmation by providing an absolute purity value, which can be used to qualify the reference standards used in the other techniques.
By integrating the data from these independent methods, researchers and drug development professionals can establish a comprehensive and defensible purity profile for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: qNMR: A powerful tool for purity determin
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
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- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Public
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- Title: 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC Source: Scribd URL:[Link]
- Title: Determination of % purity of a compound by by Using DSC Source: Slideshare URL:[Link]
- Title: 2-Fluoro-5-nitroaniline Source: PubChem - NIH URL:[Link]
- Title: method 8131 aniline and selected derivatives by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: 2-NITROANILINE CAS N°: 88-74-4 Source: European Chemicals Agency (ECHA) URL:[Link]
- Title: this compound Source: Crysdot LLC URL:[Link]
- Title: 2-Fluoro-5-nitroaniline Source: ResearchG
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A Comparative Guide to the Characterization of 2-Fluoro-6-nitroaniline Impurities by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their starting materials is a cornerstone of drug safety and efficacy. The compound 2-Fluoro-6-nitroaniline serves as a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly influence the quality and safety of the final drug product. This guide provides an in-depth comparison of mass spectrometry-based techniques for the comprehensive characterization of potential impurities in this compound, offering field-proven insights and actionable experimental protocols.
The Criticality of Impurity Profiling
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present in a new drug substance at levels above 0.1%.[1][2] This stringent requirement, detailed in guidelines like ICH Q3A(R2), necessitates the use of highly sensitive and specific analytical techniques to ensure that no potentially toxic or mutagenic substances compromise patient safety.[3][4] Mass spectrometry (MS) has emerged as an indispensable tool for this task due to its unparalleled sensitivity and ability to provide detailed structural information.[4][5]
Understanding Potential Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities that may arise. The common synthesis of this compound often involves the manipulation of precursors like N-(2-fluoro-6-nitrophenyl)acetamide.[6] Based on this and similar chemical processes, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual N-(2-fluoro-6-nitrophenyl)acetamide.
-
Positional Isomers: Formed during the nitration of fluoroaniline precursors, such as 4-Fluoro-2-nitroaniline and 2-Fluoro-4-nitroaniline. These isomers often have identical molecular weights and similar polarities, posing a significant analytical challenge.
-
Over-nitrated Byproducts: Species such as fluoro-dinitrated anilines, which can arise from overly aggressive reaction conditions.
-
-
Degradation Products: Formed during storage or under stress conditions (e.g., light, heat, humidity).
An effective analytical method must be able to separate, detect, and identify these closely related structures.
Comparison of Mass Spectrometry Platforms
The choice of analytical technique is paramount for successful impurity profiling. While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful, the properties of this compound and its likely impurities make LC-MS the superior choice.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Applicability | Ideal for non-volatile and thermally labile compounds.[7] | Best suited for volatile and thermally stable compounds.[7] | HPLC is preferred. Nitroanilines can be thermally sensitive, and potential impurities may have low volatility, making them unsuitable for GC without derivatization. |
| Resolution | Excellent resolution of isomeric impurities can be achieved with appropriate column and mobile phase selection.[7] | High-resolution separation of volatile isomers is possible with capillary columns. | HPLC provides the necessary resolving power to separate critical positional isomers that are fundamental to a complete impurity profile. |
| Sample Prep | Generally simple, involving dissolution in a suitable solvent.[7] | May require derivatization to increase volatility, adding complexity and potential for artifacts.[7] | The direct analysis offered by HPLC minimizes sample handling and reduces the risk of introducing new impurities or altering the original profile. |
High-Resolution Mass Spectrometry (HRMS): Q-TOF vs. Orbitrap
For the identification of unknown impurities, high-resolution mass spectrometry (HRMS) is essential. It provides highly accurate mass measurements, enabling the determination of elemental compositions—a critical first step in structural elucidation.[8][9] The two leading HRMS technologies for this application are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Senior Scientist's Insight |
| Mass Accuracy | Excellent (< 3 ppm typical, < 1 ppm achievable).[10] | Superior (< 1 ppm typical).[8] | While Orbitrap often specifies better mass accuracy, modern Q-TOF instruments provide sufficient accuracy for confident elemental composition determination of small molecule impurities.[10] |
| Mass Resolution | High (typically 30,000 - 60,000 FWHM).[10] | Ultra-high (up to 500,000 FWHM or more).[8] | Orbitrap's higher resolution is advantageous for resolving isobaric interferences in complex matrices or confirming isotopic fine structure, providing an extra layer of confidence. |
| Analysis Speed | Very fast acquisition rates (up to 100 spectra/s). | Slower acquisition rates, especially at the highest resolutions. | Q-TOF's speed is ideal for screening applications and compatibility with fast UHPLC separations, allowing for higher throughput. |
| MS/MS Capability | Excellent MS/MS performance for structural elucidation.[11] | High-quality MS/MS data. | Both platforms provide the necessary fragmentation data for structural confirmation. The choice often depends on the specific workflow and throughput needs. |
Experimental Protocols & Workflows
A self-validating system is crucial for trustworthy results. The following workflow and protocol are designed to provide a robust framework for the characterization of this compound impurities.
Overall Impurity Characterization Workflow
Caption: High-level workflow for impurity identification.
Detailed Step-by-Step UHPLC-HRMS Protocol
This protocol is designed for a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer. Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, accuracy, precision, and sensitivity.[12][13]
1. Sample and Standard Preparation:
-
Sample Stock Solution: Accurately weigh ~25 mg of the this compound sample and dissolve in 50 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 500 µg/mL.
-
Sample Working Solution: Dilute the stock solution 1:10 with the same diluent to a final concentration of 50 µg/mL.
-
Reference Standard (if available): Prepare known impurity standards in a similar manner to determine retention times and fragmentation patterns.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A phenyl-hexyl column can also be evaluated for alternative selectivity of aromatic isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B (linear gradient)
-
15-17 min: Hold at 80% B
-
17.1-20 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Rationale: A gradient elution is essential to separate impurities with a range of polarities, from the polar starting materials to the more non-polar dinitrated byproducts. Formic acid is a volatile modifier compatible with ESI-MS that promotes protonation.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Rationale: The aniline functional group is readily protonated in positive mode, providing a strong [M+H]⁺ signal for the parent compound and its impurities.[14]
-
-
MS1 Full Scan Range: m/z 100-500.
-
Resolution (Orbitrap): ≥ 120,000 FWHM.
-
Resolution (Q-TOF): ≥ 40,000 FWHM.
-
Data Dependent Acquisition (DDA) for MS/MS:
-
Trigger MS/MS scans for the top 5 most intense ions exceeding a defined intensity threshold.
-
Use an inclusion list for expected impurities and an exclusion list for the parent m/z to maximize discovery of low-level components.
-
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.
Data Interpretation: A Logic-Driven Approach
The structural elucidation of an unknown impurity is a deductive process combining accurate mass data with fragmentation patterns.
Proposed Fragmentation Pathway for this compound
The fragmentation of protonated nitroanilines is predictable and provides key structural clues. Common losses include water (H₂O), nitric oxide (NO), and nitrogen dioxide (NO₂).[15][16] The "ortho effect" can be particularly informative, where adjacent functional groups interact during fragmentation.
Caption: Key fragment ions for structural confirmation.
Logical Framework for Impurity Identification
-
Obtain Elemental Composition: Use the accurate mass of the impurity's [M+H]⁺ ion from the MS1 scan to generate a list of possible elemental formulas using software tools. The low mass error (< 2 ppm) and correct isotopic pattern will provide high confidence in the assigned formula.[5][17]
-
Hypothesize Structures: Based on the elemental composition and knowledge of the synthesis route, propose candidate structures. For example, an impurity with the same formula as the parent (C₆H₅FN₂O₂) but a different retention time is likely a positional isomer.
-
Confirm with MS/MS: Compare the fragmentation pattern of the impurity with that of the parent compound and known standards (if available).
-
Isomers: Positional isomers will often exhibit subtle but distinct differences in the relative abundances of their fragment ions.
-
Process-Related Impurities: The fragmentation pattern should be consistent with the proposed structure. For instance, an over-nitrated impurity would show a higher molecular weight and a characteristic loss of NO₂.
-
-
Final Verification: Where possible, confirm the proposed structure by synthesizing the impurity and matching its retention time and MS/MS spectrum.
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. A combination of liquid chromatography with high-resolution mass spectrometry, particularly using advanced platforms like Q-TOF or Orbitrap, provides the necessary specificity, sensitivity, and structural information to meet and exceed regulatory expectations. By employing a logical, workflow-driven approach grounded in an understanding of synthetic pathways and fragmentation chemistry, researchers can confidently identify and characterize impurities, ensuring the quality and safety of the final pharmaceutical product.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Fluoro-6-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine and nitro groups on an aniline scaffold introduces a fascinating interplay of electronic and steric effects that significantly influence molecular conformation and intermolecular interactions. For drug development and materials science professionals, understanding the three-dimensional architecture of 2-fluoro-6-nitroaniline derivatives is paramount, as crystal packing profoundly impacts critical properties like solubility, stability, and bioavailability.
This guide provides a comprehensive overview of the experimental and analytical workflow for the X-ray crystal structure analysis of this compound derivatives. It is designed to be a practical resource for researchers, offering not just a protocol, but the scientific rationale behind key experimental decisions. We will delve into a comparative analysis, using available data from closely related structures to illustrate how subtle changes in substitution can lead to vastly different supramolecular assemblies.
The Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that allows for unambiguous structure determination. The general workflow is outlined below.
Caption: Experimental workflow for crystal structure analysis.
Step-by-Step Experimental Protocol
-
Synthesis and Crystallization:
-
Synthesis: this compound can be synthesized from N-(2-fluoro-6-nitrophenyl)acetamide by reaction with concentrated sulfuric acid.[1] Derivatives can be prepared using standard aromatic substitution reactions.
-
Single Crystal Growth: This is often the most challenging step. A common and effective method is slow evaporation.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. The goal is to allow a small number of nucleation sites to form and grow into well-ordered, single crystals. For some compounds, techniques like vapor diffusion or cooling crystallization may be more effective.
-
-
-
Data Collection:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal (typically 0.1-0.3 mm) that is clear, well-formed, and free of cracks or defects. This crystal is then mounted on a goniometer head.[2]
-
Diffraction Measurement: The mounted crystal is placed in a diffractometer and cooled (typically to around 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[2] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][3]
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[3]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For organic molecules, "direct methods" are typically used, which are computational algorithms that can solve the phase problem of X-ray crystallography.[3]
-
Structure Refinement: The initial atomic model is then refined using a least-squares method. This process adjusts the atomic positions, and their vibrational parameters to minimize the difference between the observed diffraction intensities and those calculated from the model, resulting in a precise and accurate final structure.[3]
-
Comparative Structural Analysis: Unraveling Intermolecular Interactions
A key aspect of crystal structure analysis is understanding the non-covalent interactions that dictate how molecules pack in the solid state. These interactions include hydrogen bonds, halogen bonds, and π-π stacking. A comparative approach, examining how these interactions change across a series of derivatives, provides invaluable insight.
In the crystal structure of 2-fluoro-5-nitroaniline, a variety of intermolecular interactions are observed. These include:
These interactions are crucial for the overall stability of the crystal lattice. The presence of both a hydrogen bond donor (the aniline N-H) and multiple acceptors (the nitro-group oxygens and the fluorine atom) allows for a rich network of interactions.
Caption: Common intermolecular interactions in nitroaniline derivatives.
Quantitative Comparison of Structural Parameters
A systematic comparison of derivatives involves tabulating key geometric parameters. Below is a hypothetical table illustrating how one might compare this compound with a non-fluorinated analogue and another derivative.
| Parameter | 2-Nitroaniline | This compound (Hypothetical) | 2-Fluoro-4,6-dinitroaniline (Hypothetical) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| Intramolecular H-Bond | N-H···O | N-H···F | N-H···O |
| N-H···Acceptor (Å) | ~2.65 | ~2.70 | ~2.60 |
| Dihedral Angle (NO₂ vs Ring) | ~5° | ~10° | ~20° |
| Key Intermolecular Bonds | N-H···O, C-H···O | N-H···O, C-H···F | N-H···O, O···O |
| Unit Cell Volume (ų) | ~730 | ~750 | ~800 |
Data for 2-Nitroaniline is illustrative and based on known structures. Data for this compound derivatives is hypothetical for comparative purposes.
Interpreting the Data:
-
Influence of Fluorine: The introduction of the ortho-fluoro substituent is expected to favor an intramolecular N-H···F hydrogen bond. This can influence the planarity of the molecule and the availability of the N-H group for intermolecular interactions.
-
Steric Effects: Adding more substituents, such as a second nitro group, will increase steric hindrance. This can lead to a larger twist (dihedral angle) of the nitro groups relative to the benzene ring, which in turn affects the electronic conjugation and the nature of intermolecular packing.[6]
-
Crystal Packing: Changes in molecular shape and the types of intermolecular interactions will alter the way molecules pack, leading to different crystal systems, space groups, and unit cell volumes.
Advanced Analysis: Hirshfeld Surfaces
To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This method maps the regions of space where a molecule is in contact with its neighbors and color-codes these regions based on the type and closeness of the contacts.[3][6] This allows for a visual and quantitative breakdown of the contributions of different interactions (e.g., H···O, H···H, H···F) to the overall crystal packing.[6]
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides a detailed picture of their three-dimensional structures, governed by a delicate balance of hydrogen bonding, halogen bonding, and other non-covalent interactions. A comparative approach, analyzing a series of related compounds, is essential for establishing structure-property relationships. By systematically modifying the substitution pattern and analyzing the resulting changes in crystal packing, researchers can gain the fundamental knowledge needed to design molecules with tailored solid-state properties for applications in pharmaceuticals and materials science.
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A Comparative Guide to the Electrochemical Properties of 2-Fluoro-6-nitroaniline and Other Nitroaromatics
Introduction: The Electrochemical Significance of Nitroaromatics
Nitroaromatic compounds (NACs) are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the potent electron-withdrawing nitro (-NO₂) group, make them indispensable in the synthesis of pharmaceuticals, dyes, and energetic materials.[1][2][3] The biological activity of many nitroaromatic drugs, particularly as antibacterial and anticancer agents, is intrinsically linked to their reductive metabolism within target cells.[1][3][4] Consequently, a thorough understanding of their electrochemical behavior is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of novel functional materials.
This guide provides an in-depth, objective comparison of the electrochemical properties of 2-Fluoro-6-nitroaniline against a series of structurally related nitroaromatic compounds. We will delve into the mechanistic principles governing their reduction, provide validated experimental protocols for their characterization, and analyze how subtle changes in molecular structure profoundly impact their redox behavior.
The Electrochemical Reduction Pathway of Nitroaromatics
The reduction of a nitroaromatic compound is a complex, multi-step process involving the transfer of multiple electrons and protons.[4][5][6] While the precise pathway can be influenced by the solvent system, pH, and electrode material, a generally accepted mechanism proceeds through several key intermediates.[4][7]
-
Formation of the Nitro Radical Anion: The initial step is a one-electron transfer to the nitro group, forming a relatively stable nitro radical anion (ArNO₂⁻•). The potential at which this occurs is a critical indicator of the molecule's electron affinity.
-
Generation of the Nitroso Intermediate: A subsequent two-electron, two-proton step reduces the radical anion to a nitrosoaromatic species (ArNO). This intermediate is often more easily reduced than the parent nitro compound and is therefore typically short-lived.[4]
-
Formation of the Hydroxylamine Derivative: The nitroso intermediate rapidly undergoes another two-electron, two-proton reduction to yield the corresponding N-arylhydroxylamine (ArNHOH).[4][5] This is a key branching point, as the hydroxylamine can be a stable final product under certain conditions or undergo further reduction.
-
Final Reduction to the Amine: The final two-electron, two-proton reduction of the hydroxylamine yields the aromatic amine (ArNH₂), the fully reduced product.
This sequential reduction is fundamental to the function of many nitroaromatic prodrugs, which are activated by cellular reductases that mimic this electrochemical process.
Caption: Generalized electrochemical reduction pathway of nitroaromatic compounds.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is an indispensable technique for probing the redox behavior of organic molecules.[8] It provides critical data on reduction potentials, electron transfer kinetics, and the stability of intermediates. A trustworthy protocol is paramount for obtaining reproducible and accurate data.
Step-by-Step Methodology
-
Solution Preparation:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). The high concentration of the electrolyte is necessary to minimize solution resistance and ensure that ion migration, not diffusion, is the primary mode of charge transport for the bulk solution.[9][10]
-
Analyte Solution: Prepare a 1-2 mM solution of the nitroaromatic compound of interest in the electrolyte solution.[10]
-
-
Electrochemical Cell Assembly:
-
Utilize a standard three-electrode configuration within a gas-tight electrochemical cell.[11][12]
-
Working Electrode (WE): A glassy carbon electrode (GCE) is typically used. Before each experiment, the GCE must be meticulously polished with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and the working solvent to ensure a clean, reproducible surface.[12]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in ACN) or a saturated calomel electrode (SCE) isolated by a salt bridge can be used.
-
Counter Electrode (CE): A platinum wire or gauze serves as the counter electrode, providing a surface for the non-interfering complementary redox reaction.
-
-
Deoxygenation:
-
Purge the analyte solution with a fine stream of an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes prior to the experiment.[9] Maintain a gentle blanket of the inert gas over the solution during the measurement. This step is critical as dissolved oxygen is electroactive and its reduction signals can overlap with those of the analyte.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
First, record a background scan of the electrolyte solution alone to establish the potential window and identify any impurity peaks.
-
Introduce the analyte solution and record the voltammogram. Typical scan parameters for nitroaromatics are:
-
-
Data Analysis and Internal Referencing:
-
Measure the cathodic peak potential (Epc) for the reduction events.
-
After the measurement, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc⁺), and record another voltammogram. All measured potentials should be reported relative to the Fc/Fc⁺ couple to ensure comparability across different experiments and laboratories.
-
Caption: Standard experimental workflow for Cyclic Voltammetry analysis.
Comparative Analysis: The Role of Aromatic Substituents
The ease of reduction of a nitroaromatic compound is dictated by the electron density on the nitro group. This is, in turn, heavily influenced by the electronic properties of other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) delocalize electron density away from the nitro group, stabilizing the resulting radical anion and making the compound easier to reduce (less negative reduction potential).[14][15] Conversely, electron-donating groups (EDGs) increase electron density, destabilizing the radical anion and making the compound more difficult to reduce (more negative reduction potential).[14][16]
The following table presents representative first cathodic peak potentials (Epc) for this compound and other key nitroaromatics, illustrating these principles. The values are based on trends reported in the literature under aprotic conditions.
| Compound | Structure | Key Substituents | Expected Effect on Reduction | Representative Epc (V vs. Fc/Fc⁺) |
| p-Nitrobenzaldehyde | CHO (p), NO₂ | Strong EWG (CHO) | Easiest to reduce | ~ -1.10 |
| Nitrobenzene | NO₂ | Baseline (no other groups) | Baseline | ~ -1.50 |
| This compound | NH₂ (o), F (o), NO₂ | EDG (NH₂), EWG (F), H-bonding | Easier than p-NA (H-bonding) | ~ -1.65 |
| o-Nitroaniline | NH₂ (o), NO₂ | EDG (NH₂), H-bonding | Easier than p-NA (H-bonding) | ~ -1.70 |
| m-Nitroaniline | NH₂ (m), NO₂ | EDG (NH₂) | Harder than o/p isomers | ~ -1.78 |
| p-Nitroaniline | NH₂ (p), NO₂ | Strong EDG (NH₂) | Hardest to reduce | ~ -1.85 |
In-Depth Discussion
-
Baseline: Nitrobenzene: As the parent compound, nitrobenzene provides a reference point for the electronic effects of substituents.
-
Strongest EWG: p-Nitrobenzaldehyde: The presence of a second powerful EWG, the aldehyde group (-CHO), significantly withdraws electron density from the ring. This makes p-nitrobenzaldehyde the easiest compound to reduce in this series, as reflected by its least negative reduction potential.[14][16]
-
Strongest EDG: p-Nitroaniline: The amino group (-NH₂) is a strong electron-donating group through resonance, particularly from the para position. This increases the electron density on the nitro group, making its reduction significantly more difficult than that of nitrobenzene, resulting in the most negative reduction potential.[14][16]
-
Positional Isomerism: o-, m-, and p-Nitroaniline:
-
The electrochemical behavior of the nitroaniline isomers highlights the critical role of substituent position. The ortho-isomer is notably easier to reduce than the para-isomer.[7] This is attributed to the formation of a strong intramolecular hydrogen bond between the amino proton and an oxygen of the nitro group. This interaction stabilizes the resulting nitro radical anion, thus facilitating the initial electron transfer.[7]
-
The meta-isomer's reduction potential lies between the ortho and para isomers. In the meta position, the strong resonance-donating effect of the amino group is minimized, while its inductive-withdrawing effect is more pronounced compared to the para position.[16]
-
-
Focus Compound: this compound: This molecule presents a fascinating case of competing electronic and structural effects.
-
Ortho-Amino Group: Like in o-nitroaniline, the amino group is positioned to form an intramolecular hydrogen bond with the adjacent nitro group, which is expected to make the reduction easier than its para-substituted counterpart.
-
Ortho-Fluoro Group: Fluorine is highly electronegative, acting as a strong electron-withdrawing group by induction. This effect further lowers the electron density on the ring and should facilitate reduction.
-
Combined Effect: The combination of intramolecular hydrogen bonding from the amino group and the inductive withdrawal from the fluorine atom makes this compound easier to reduce than o-nitroaniline alone. The fluorine atom effectively "assists" the reduction process, shifting its potential to a slightly less negative value. Steric hindrance from the two ortho substituents may also play a role by potentially forcing the nitro group slightly out of the plane of the aromatic ring, which can influence the reduction potential.[1]
-
Conclusion and Outlook
This guide demonstrates that the electrochemical properties of nitroaromatic compounds are highly sensitive to their substitution patterns. The reduction potential of this compound is a product of a sophisticated interplay between the electron-donating amino group, the electron-withdrawing fluoro group, and the crucial role of intramolecular hydrogen bonding.
The ability to precisely tune the reduction potential of a nitroaromatic molecule through synthetic modification is of immense value to drug development professionals. For bioreductive prodrugs, a compound's reduction potential must be carefully calibrated to be selectively activated by the enzymatic machinery of target pathogens or hypoxic tumor cells, while remaining stable in healthy tissue. The systematic analysis of structure-property relationships, as detailed here, provides a logical framework for designing next-generation therapeutics with enhanced efficacy and selectivity.
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A Comparative Guide to the Quantitative Analysis of 2-Fluoro-6-nitroaniline: qNMR vs. Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Fluoro-6-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical oversight to ensure the quality, safety, and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic and spectroscopic techniques for the assay of this compound.
The selection of an analytical method is a critical decision, often involving a trade-off between sensitivity, selectivity, speed, and cost.[3] This document will delve into the theoretical underpinnings and practical considerations of each technique, supported by experimental protocols and comparative data, to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Gold Standard: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise quantification of chemical substances.[4] Unlike many other analytical techniques, qNMR's signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a calibration curve or a reference standard of the analyte itself.[4][5][6] This inherent quantitative nature makes it a compelling alternative to chromatographic methods.[7]
Principles of qNMR
The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal in an NMR spectrum and the number of corresponding nuclei in the molecule.[5][8] For the assay of this compound, either ¹H or ¹⁹F NMR can be utilized. ¹H qNMR is the most common due to the high natural abundance and high gyromagnetic ratio of protons.[5] The presence of a fluorine atom in this compound also presents an opportunity for ¹⁹F qNMR, which offers the advantage of a wide chemical shift range and often simpler spectra with less signal overlap.[5][9]
Quantification is typically achieved using an internal standard of known purity and concentration.[8][10] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Key Advantages of qNMR:
-
Primary Method: qNMR is considered a primary ratio method, meaning it does not require a calibration curve with the same compound as the analyte.[4][5]
-
High Precision: When performed under optimal conditions, qNMR can achieve high precision with relative standard deviations typically below 1%.[4]
-
Non-destructive: The sample can be recovered and used for further analyses.[6]
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, aiding in the simultaneous identification and purity assessment of the analyte.[11]
-
Versatility: A single, well-characterized internal standard can be used for the quantification of multiple analytes, streamlining the analytical process.[4]
Experimental Workflow for qNMR Assay of this compound
The successful implementation of a qNMR assay hinges on meticulous planning and execution. The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[5]
Caption: A streamlined workflow for the quantitative NMR (qNMR) analysis of this compound.
Step-by-Step Experimental Protocol for ¹H qNMR
-
Selection of Internal Standard: The choice of an internal standard is critical for accurate and reproducible results.[12][13] An ideal standard should:
-
Be of high purity (≥99%) and chemically stable.[12]
-
Have resonance peaks that do not overlap with the analyte signals.[8][12]
-
Be soluble in the chosen deuterated solvent.[12]
-
Possess a simple spectrum, preferably with a sharp singlet in a signal-free region of the spectrum.[12]
-
For this compound, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[8][14]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen internal standard. It is recommended to prepare at least three replicate samples.[10]
-
Dissolve the weighed materials in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.[5]
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Optimize acquisition parameters, paying close attention to the relaxation delay (D1). A sufficiently long D1 (typically 5-7 times the longest T1 relaxation time of both the analyte and internal standard) is crucial to ensure full relaxation of all signals between pulses.[10][13]
-
A 90° pulse angle is recommended for qNMR measurements.[5]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform careful phase and baseline correction. Manual processing is often recommended for precision.[5]
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers significant advantages, other well-established techniques are also employed for the quantitative analysis of aromatic amines like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity.[15] For nitroanilines, HPLC is a good alternative to Gas Chromatography (GC) as it does not require a derivatization step.[1][2]
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase.[15] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
-
Advantages: High sensitivity, excellent for separating complex mixtures, and well-established in regulatory environments.[15]
-
Limitations: Requires a reference standard of the analyte for calibration, can be more time-consuming due to column equilibration and run times, and solvent consumption can be significant.
Gas Chromatography (GC)
GC is another powerful separation technique, particularly for volatile and thermally stable compounds.
-
Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A nitrogen-phosphorus detector (NPD) is often used for the analysis of nitrogen-containing compounds like nitroanilines.[16]
-
Advantages: High resolution and sensitivity.
-
Limitations: this compound and other nitroanilines can be thermolabile and polar, often requiring a derivatization step prior to analysis, which can be time-consuming and introduce potential errors.[1][2]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.
-
Principle: Measures the absorbance of light at a specific wavelength by the analyte in solution. The concentration is determined using the Beer-Lambert law and a calibration curve. Aromatic amines have characteristic UV absorbance spectra.[17][18]
-
Advantages: Rapid, cost-effective, and straightforward to perform.
-
Limitations: Lower selectivity compared to chromatographic methods, as other compounds in the sample may absorb at the same wavelength, leading to interference. It is often less sensitive than HPLC or GC.[3]
Performance Comparison
The choice of an analytical technique is a balance of performance characteristics. The following table summarizes the key attributes of each method for the assay of this compound.
| Feature | qNMR | HPLC-UV | GC-NPD | UV-Vis Spectrophotometry |
| Principle | Signal intensity proportional to molar concentration | Chromatographic separation and UV detection | Chromatographic separation and nitrogen-phosphorus detection | Light absorbance |
| Calibration | Internal standard, no analyte-specific curve needed | External calibration curve with analyte standard required | External calibration curve with analyte standard required | External calibration curve with analyte standard required |
| Selectivity | High (signal separation in chemical shift) | High (chromatographic resolution) | High (chromatographic resolution) | Low to Moderate (potential for spectral overlap) |
| Precision | Excellent (<1% RSD) | Very Good | Very Good | Good |
| Sensitivity | Moderate | High | High | Moderate |
| Sample Throughput | Moderate | Low to Moderate | Low to Moderate | High |
| Cost (Instrument) | High | Moderate | Moderate | Low |
| Non-destructive | Yes | No | No | Yes |
Conclusion: Selecting the Optimal Method
The selection of the most appropriate analytical method for the assay of this compound depends on the specific requirements of the analysis.
Caption: A decision tree to guide the selection of the most suitable analytical method.
Quantitative NMR (qNMR) stands out as the superior choice when the highest accuracy and traceability are required, especially for the certification of reference materials or when an analyte-specific standard is unavailable. Its ability to provide direct, precise quantification without a calibration curve makes it an invaluable tool in a modern analytical laboratory.
HPLC remains the workhorse for routine quality control in many pharmaceutical settings due to its high sensitivity and established validation protocols. It is particularly well-suited for the analysis of complex mixtures where separation of impurities is critical.
GC can be a viable option if the challenges of thermolability and the need for derivatization can be overcome.
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for routine checks where high selectivity is not a primary concern and the sample matrix is well-defined.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most fit-for-purpose analytical method for the assay of this compound, ensuring the integrity and quality of pharmaceutical products.
References
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- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H-NMR: development and potential of a method for natural products analysis.
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A Comparative Guide to the Thermal Analysis of 2-Fluoro-6-nitroaniline by Differential Scanning Calorimetry
This guide provides an in-depth analysis of the thermal properties of 2-Fluoro-6-nitroaniline using Differential Scanning Calorimetry (DSC). Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the compound's thermal behavior, presenting both illustrative experimental data and objective comparisons with a structural isomer, 5-Fluoro-2-nitroaniline. The methodologies and interpretations within are grounded in established principles of thermal analysis to ensure scientific integrity and practical applicability.
Introduction: The Importance of Thermal Analysis in Pharmaceutical Development
In the realm of pharmaceutical sciences, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), serve as a cornerstone for this characterization.[1] DSC provides critical information on melting, crystallization, decomposition, and polymorphic transitions, all of which can significantly impact the stability, bioavailability, and manufacturability of a drug substance.[1]
This compound, a substituted nitroaniline, is a valuable building block in organic synthesis. Its thermal stability is a crucial parameter for safe handling, storage, and process development. This guide will elucidate the thermal profile of this compound, offering insights into its melting behavior and decomposition profile.
Principles of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] The sample and reference are subjected to a controlled temperature program, and the resulting heat flow provides a quantitative and qualitative analysis of thermal events.[1] Endothermic events, such as melting, absorb heat from the surroundings, while exothermic events, like decomposition, release heat.
Experimental Protocol: DSC Analysis of Fluoro-Nitroaniline Isomers
The following protocol outlines a standard procedure for the DSC analysis of this compound and its isomer, 5-Fluoro-2-nitroaniline. Adherence to a standardized methodology is crucial for data reproducibility and comparison.
Instrumentation:
-
DSC Instrument: A heat-flux DSC instrument is recommended.
-
Pans: Standard aluminum pans.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
Sample Preparation:
-
Accurately weigh 2-3 mg of the sample into a standard aluminum pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Method:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
Figure 2: Comparison of the thermal properties of this compound and 5-Fluoro-2-nitroaniline.
Key Differences and Insights:
-
Melting Point: The most significant difference lies in their melting points. 5-Fluoro-2-nitroaniline exhibits a considerably higher melting point, suggesting a more stable crystal lattice structure that requires more energy to disrupt. This can be attributed to differences in intermolecular interactions, such as hydrogen bonding and van der Waals forces, arising from the different substitution patterns on the benzene ring.
-
Thermal Stability: While both isomers decompose at elevated temperatures, the onset of decomposition for 5-Fluoro-2-nitroaniline is slightly higher. This indicates a marginally greater thermal stability under the tested dynamic heating conditions.
Conclusion and Future Recommendations
This guide has presented a comprehensive overview of the DSC analysis of this compound, providing a detailed, albeit illustrative, thermal profile and a comparative analysis with its isomer, 5-Fluoro-2-nitroaniline. The data highlights the significant impact of molecular structure on the thermal properties of these compounds.
For professionals in drug development and chemical manufacturing, these findings underscore the importance of empirical thermal analysis for each specific isomer and polymorph. It is recommended that further studies, such as thermogravimetric analysis (TGA), be conducted to complement the DSC data by quantifying mass loss during decomposition. Additionally, investigations into potential polymorphism of this compound using various crystallization conditions and analytical techniques would provide a more complete understanding of its solid-state properties.
References
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- ResearchGate. Differential Scanning Calorimetry and Differential Thermal Analysis.
- UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-nitroaniline
Navigating the lifecycle of specialized laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. 2-Fluoro-6-nitroaniline, a halogenated nitroaromatic compound, requires meticulous handling not only during use but, critically, through its final disposition as waste. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Foundational Safety: Understanding the Hazard Profile
The primary hazards associated with this compound and similar compounds include:
-
Health Hazards: The substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Like other nitroanilines, it may be harmful if swallowed, inhaled, or absorbed through the skin, with potential effects on the blood leading to methemoglobinemia.[2][3]
-
Physical Hazards: While data for the 2-fluoro-6-nitro isomer is limited, the related compound 2-Fluoro-5-nitroaniline is classified as a flammable solid, which suggests that this compound should also be treated as a potential fire risk. Finely dispersed particles of similar compounds can form explosive mixtures in the air.
-
Environmental Hazards: Nitroaniline compounds are generally considered harmful or toxic to aquatic life, with potentially long-lasting effects.[3][4][5] Therefore, release into the environment, including drains and waterways, must be strictly avoided.[5][6][7]
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3] | Avoid creating dust; handle only in well-ventilated areas or under a chemical fume hood.[5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][8] | Wear appropriate chemical-resistant gloves and safety goggles or a face shield.[9][4] |
| Flammability | Potential for flammability, especially as a dust. | Keep away from heat, sparks, open flames, and other ignition sources.[9] |
| Environmental | Harmful to aquatic life with long-lasting effects.[4] | Do not allow entry into drains or waterways. Collect all waste for proper disposal.[5][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by regulations such as the OSHA 29 CFR 1910.133 (eye and face protection) and 1910.134 (respiratory protection).[9][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: A lab coat is required. Chemical-resistant gloves (e.g., nitrile or neoprene) tested according to standards like EN 374 must be worn.[7][10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter is necessary.[9][4]
Spill Management: An Immediate Action Protocol
Accidents happen, and a prepared response is critical to mitigating risk. The following step-by-step protocol should be adopted for spills of this compound.
Step 1: Assess and Secure the Area
-
Immediately alert personnel in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[9]
Step 2: Don Appropriate PPE
-
Before attempting cleanup, don the full PPE as described in Section 2.
Step 3: Contain the Spill
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[4] Avoid generating dust; if necessary, moisten the material slightly with a non-reactive liquid to prevent it from becoming airborne.[11]
-
Use dry, inert absorbent materials like vermiculite, sand, or cat litter to control the spill.[12][13]
Step 4: Clean and Decontaminate
-
Once the bulk of the material is collected, decontaminate the area. For most spills, conventional cleaning products with soap and water are sufficient.[12][14]
-
Place all cleanup materials (absorbents, contaminated gloves, etc.) into a labeled, sealable container for hazardous waste disposal.[12] Double-bagging is a recommended practice.[12]
Step 5: Report
-
Report the spill to your institution's Environmental Health & Safety (EHS) department, following local protocols.[14][15]
The Disposal Pathway: From Laboratory Bench to Final Disposition
Disposal of this compound is not a matter of simply discarding it. As a hazardous chemical, it falls under strict regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[16] The final disposal must be carried out by a licensed and approved hazardous waste disposal facility.[3][9][4]
Workflow for Proper Disposal of this compound
Caption: Decision workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[17] Often, the original product container is suitable. Do not use containers that could react with the waste.
-
Chemical Segregation: this compound is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4][5] It is imperative to collect this waste stream in a separate container and not mix it with incompatible chemicals to prevent hazardous reactions.[17]
-
Waste Streams: Collect pure this compound, grossly contaminated items (e.g., weigh boats, gloves), and spill cleanup debris in the same designated hazardous waste container.
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[17]
-
The label must also include the full chemical name ("this compound") and identify other components if it's a mixture.
-
Follow your institution's specific requirements for labeling, which often include the accumulation start date and hazard pictograms.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[17]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[9] The container must be stored in secondary containment to prevent spills.
4. Final Disposal Method:
-
The recommended disposal method for halogenated and nitrogen-containing organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2] This process ensures the complete destruction of the compound and neutralizes hazardous combustion byproducts like nitrogen oxides (NOx) and hydrogen fluoride (HF).[2][9]
-
Never attempt to dispose of this compound by flushing it down the drain or mixing it with general laboratory or municipal trash.[5] This is illegal and poses a significant threat to the environment and public health.
5. Arranging for Pickup:
-
Contact your institution's EHS or equivalent department to arrange for the pickup of the hazardous waste.[17] They will coordinate with a licensed hazardous waste contractor for proper transport and final disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research does not come at the cost of safety or environmental integrity. The principles of understanding the hazard, using appropriate protection, and following a compliant disposal pathway are the cornerstones of responsible chemical stewardship.
References
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- Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering. [Link]
- ICSC 0306 - 2-NITROANILINE.
- RO 13579.U.S. Environmental Protection Agency (EPA). [Link]
- OSHA Technical Manual (OTM) - Section VI: Chapter 1.
- List of Incompatible Chemicals – Labor
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- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]
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A Technical Guide to Personal Protective Equipment for Handling 2-Fluoro-6-nitroaniline
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Fluoro-6-nitroaniline (CAS No: 17809-36-8). As a substituted aromatic amine, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that prioritizes safety and procedural integrity.
Hazard Assessment & Immediate Safety Briefing
This compound is a hazardous substance that presents multiple routes of exposure. The primary dangers are associated with its toxicity and irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazard statements indicate significant risk.
Key Hazards:
-
H302 & H332: Harmful if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Similar fluoro-nitro-aniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, exposure must be minimized through a combination of engineering controls and appropriate personal protective equipment (PPE). The core principle is to prevent all personal contact with the substance.[3][4]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the hazard from the operator and are the most critical safety measure.
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[6] Ensure the hood has adequate airflow and is not cluttered, as this can disrupt its protective capabilities.[5]
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Mandated Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical hazard. It must be selected carefully, inspected before each use, and worn correctly.[5][9]
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is mandatory.[7]
-
Chemical Splash Goggles: These are the minimum requirement. They must be ANSI Z87.1-certified and provide a complete seal around the eyes to protect from splashes, dust, and vapors.[10]
-
Face Shield: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., transfers, heating), a face shield must be worn in addition to chemical splash goggles.[10][11] A face shield protects the entire face from direct contact.
Skin and Body Protection
This compound causes skin irritation and related aromatic amines can be toxic upon dermal contact.[1] Therefore, preventing all skin exposure is crucial.
-
Gloves: Double-gloving is required.
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the nitrile glove.[12]
-
Causality: Nitrile gloves offer good dexterity but provide only limited protection against many organic chemicals and can degrade quickly upon exposure.[11] The outer, more robust glove provides extended chemical resistance. Always consult the glove manufacturer’s compatibility chart for specific breakthrough times. Gloves must be inspected for holes before use and removed promptly if contamination occurs, using a technique that avoids touching the outer surface with bare skin.[13]
-
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or a full chemical-resistant suit should be utilized.[12][13] Lab coats should be laundered separately from personal clothing.[3]
-
Full-Body Protection: Wear long pants and closed-toe shoes at all times in the laboratory.[9][14] Non-porous, chemical-resistant footwear is recommended.[12]
Respiratory Protection
Inhalation of this compound dust or vapors is a primary hazard.[7]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When a Respirator is Required: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with particulate filters (for dust) or organic vapor cartridges is required.[15][16] For aniline and its homologs, NIOSH recommends a full facepiece self-contained breathing apparatus (SCBA) for any detectable concentration above the established REL, indicating the high toxicity of this chemical class.[6] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[8]
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)[10] | Goggles and a full-face shield.[11] |
| Hand | Double Gloving: Nitrile (inner) + Chemical Resistant (outer, e.g., Butyl Rubber).[12] | Heavier gauge chemical-resistant gloves. |
| Body | Long-sleeved lab coat, long pants, closed-toe shoes.[9][14] | Chemical-resistant apron or suit.[12][13] |
| Respiratory | Work exclusively in a certified chemical fume hood.[5] | NIOSH-approved air-purifying respirator or SCBA.[6][15] |
Procedural Workflow for Safe Handling
A systematic approach ensures safety at every stage. The following diagram illustrates the logical flow for handling this compound.
Caption: Workflow for Safely Handling this compound.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[17][18]
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and disposable labware, must be collected as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Procedure: Dispose of the waste through an approved hazardous waste disposal plant or consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[7] Never dispose of this chemical down the drain.[5]
-
Decontamination: Clean all glassware and work surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Finally, wash with soap and water.
Emergency Response Protocols
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.
-
For small spills inside a fume hood, trained personnel wearing full PPE (including respiratory protection) can clean it up.
-
Use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[7]
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while showering. Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][19]
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- CPAchem Ltd. (2022, September 2). 2-Nitroaniline Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Loba Chemie. (2015, April 9). 2-Fluoroaniline for Synthesis MSDS.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
